4,6-Dichloro-5-cyanopicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRVNOZBGZFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855982 | |
| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861545-83-7 | |
| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dichloro-5-cyanopicolinic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular structure, properties, and handling of 4,6-dichloro-5-cyanopicolinic acid.
Chemical Identity and Core Properties
This compound is a substituted pyridinecarboxylic acid, a class of organic compounds recognized for their utility as versatile building blocks in synthetic chemistry. The presence of multiple reactive functional groups—a carboxylic acid, a nitrile, and two chlorine atoms—on the pyridine scaffold makes it a valuable intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.
The compound's formal IUPAC name is 4,6-dichloro-5-cyanopyridine-2-carboxylic acid[1]. It is typically supplied as a solid and requires storage in an inert atmosphere at temperatures between 2-8°C to maintain its stability[2].
Summary of Physicochemical Data
For ease of reference, the key quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4,6-dichloro-5-cyanopyridine-2-carboxylic acid | [1] |
| Synonyms | 4,6-Dichloro-5-Cyano-2-Pyridinecarboxylic Acid | [1] |
| CAS Number | 861545-83-7 | [1][3] |
| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1][3][4] |
| Molecular Weight | 217.01 g/mol | [1][3] |
| MDL Number | MFCD24485714 | [1][3] |
| PubChem CID | 71464213 | [1] |
| SMILES | C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl | [2] |
Molecular Structure and Visualization
The structure of this compound is defined by a central pyridine ring. The substituents are arranged as follows: a carboxylic acid group at position 2 (making it a picolinic acid derivative), chlorine atoms at positions 4 and 6, and a cyano (nitrile) group at position 5. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring and its functional groups.
Caption: 2D molecular structure of this compound.
Synthetic Utility and Experimental Considerations
While specific, detailed synthesis protocols for this compound are proprietary to chemical suppliers, its value lies in its potential for derivatization. Understanding the reactivity of its constituent functional groups is key to its application in research.
Workflow for Derivatization
Caption: Potential reaction pathways for derivatizing the core molecule.
Expert Insights on Experimental Design:
-
Carboxylic Acid Modification: The carboxylic acid at the C2 position is the most accessible functional group for standard transformations. Activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) readily forms an acyl chloride or an active ester, respectively. These intermediates can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to generate libraries of ester or amide derivatives. This is a foundational strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the pyridine ring are activated towards SₙAr by the electron-withdrawing effects of the adjacent nitrogen atom and the cyano group. However, these reactions typically require forcing conditions, such as high temperatures and strong nucleophiles (e.g., sodium methoxide, amines). The chlorine at position 6 is generally more susceptible to substitution than the one at position 4 due to its proximity to the ring nitrogen.
-
Nitrile Group Chemistry: The cyano group can be hydrolyzed under strong acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a pyridine dicarboxylic acid derivative. Alternatively, it can be reduced to an aminomethyl group, introducing a basic side chain.
Safety and Handling Protocols
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[5]
-
Hazard Statements:
Recommended Laboratory Practices: A self-validating safety protocol should always be in place when handling this chemical.
-
Engineering Controls: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. Due to its classification as a respiratory irritant, a face shield may be warranted for handling larger quantities.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. As recommended, storage under an inert atmosphere at 2-8°C is ideal[2].
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
By adhering to these protocols, researchers can safely utilize this versatile chemical intermediate in their synthetic endeavors.
References
- This compound | CAS 861545-83-7. AMERICAN ELEMENTS®. [Link]
- This compound [Q06120]. ChemUniverse. [Link]
- 861545-83-7 | this compound. 1PlusChem LLC. [Link]
Sources
A Technical Guide to the Material Safety of 4,6-Dichloro-5-cyanopicolinic Acid: Properties, Hazards, and Safe Handling Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical analysis of the material safety data for 4,6-dichloro-5-cyanopicolinic acid (CAS No. 861545-83-7). As a chlorinated pyridine derivative, this compound serves as a valuable intermediate in synthetic chemistry; however, its functional groups—a carboxylic acid, a nitrile, and two chlorine atoms on a pyridine ring—necessitate a thorough understanding of its reactivity and potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information to explain the chemical reasoning behind the hazards and the causality for the recommended safety protocols, ensuring a proactive and informed approach to laboratory safety.
Section 1: Chemical and Physical Identity
This compound is a poly-functionalized heterocyclic compound. Its identity is defined by the following key identifiers and properties.
| Property | Value | Source |
| CAS Number | 861545-83-7 | [1][2] |
| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 217.01 g/mol | [1][2] |
| IUPAC Name | 4,6-dichloro-5-cyanopyridine-2-carboxylic acid | [1] |
| Synonyms | 4,6-Dichloro-5-cyano-2-pyridinecarboxylic acid | [1] |
| Appearance | Solid (form not specified) | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Caption: Figure 1: Chemical Structure.
Section 2: Comprehensive Hazard Analysis and GHS Classification
The hazard profile of this molecule is a composite of its constituent functional groups. The chlorinated pyridine core, the acidic carboxylic group, and the cyano moiety all contribute to its classification under the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
Expert Analysis of Hazards:
The designated H-statements arise directly from the compound's chemical nature.
-
Irritation (H315, H319, H335): The carboxylic acid group imparts significant acidity, making the compound corrosive to skin, eyes, and mucous membranes. As a fine powder, it can be easily aerosolized, leading to respiratory tract irritation.
-
Toxicity (H302, H332): Halogenated aromatic compounds frequently exhibit systemic toxicity. Furthermore, under certain conditions (e.g., intense heat or specific chemical reactions), the cyano group presents a risk of releasing highly toxic cyanide species. While stable under normal conditions, this potential for hazardous decomposition informs the stringent handling protocols required.
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition will likely produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][4][5] This is a critical consideration for firefighting and emergency response.
Caption: Figure 2: Relationship between Functional Groups and Hazards.
Section 3: Proactive Safety Protocols and Personal Protective Equipment (PPE)
Given the compound's hazard profile, particularly its inhalation toxicity and irritant properties, rigorous and non-negotiable safety protocols are required.
Engineering Controls: All handling of this compound, including weighing and transfers, must be performed within a properly functioning and certified chemical fume hood.[6] The rationale is to maintain airborne concentrations well below any potential exposure limit and prevent inhalation of the powder.[3][6]
Personal Protective Equipment (PPE): Standard laboratory attire is insufficient. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles in combination with a full-face shield.[7]
-
Hand Protection: Nitrile or butyl rubber gloves. Always check the manufacturer's compatibility chart for breakthrough times.[8] Double-gloving is recommended for extended procedures.
-
Body Protection: A fully buttoned, flame-resistant lab coat.[8]
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. However, in the case of an engineering control failure or a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary.
Caption: Figure 3: Safe Handling Workflow.
Section 4: Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical.
Detailed First-Aid Measures:
| Exposure Route | Protocol | Source |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison control center or doctor for treatment advice if the person feels unwell.[3][5] | |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.[3][5] | |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate attention from an ophthalmologist.[3] | |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Accidental Release (Spill) Protocol:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Do not re-enter without the full, appropriate PPE described in Section 3.
-
Contain: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite.[9] AVOID sweeping or any action that generates dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Dispose of the sealed container according to institutional and governmental hazardous waste regulations.[3]
Section 5: Storage, Stability, and Disposal
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][8]
-
The recommended storage temperature is refrigerated (2-8°C).[2]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[2]
Stability and Incompatibility:
-
Stability: The compound is stable under recommended storage conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][8] The carboxylic acid will react exothermically with bases, and the pyridine ring can be susceptible to strong oxidizers.
Disposal Protocol: This material and its container must be disposed of as hazardous waste.[3] Do not allow the chemical to enter drains or waterways.[3] All disposal must be conducted through licensed waste disposal services in strict accordance with all local, state, and federal environmental regulations.
References
- This compound | CAS 861545-83-7. AMERICAN ELEMENTS. [Link]
- Pyridine Standard Operating Procedure.
- 4-Amino-5,6-dichloropicolinic Acid.
- HAZARD SUMMARY: Pyridine. New Jersey Department of Health. [Link]
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Pyridine - SAFETY D
- Request A Quote. ChemUniverse. [Link]
- 4,6-Dichloropyrimidine-5-carboxylic acid.
Sources
- 1. americanelements.com [americanelements.com]
- 2. achmem.com [achmem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Privileged Scaffold of Picolinic Acid
An In-Depth Technical Guide to the Chemistry and Application of Substituted Picolinic Acids For Researchers, Scientists, and Drug Development Professionals
Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound, an isomer of nicotinic and isonicotinic acid, and a metabolite of the amino acid tryptophan.[1][2] Its structure, featuring a carboxylic acid at the 2-position of a pyridine ring, endows it with unique chemical properties, most notably its capacity as a bidentate chelating agent for a variety of metal ions including chromium, zinc, and iron.[1][2]
Beyond its fundamental biochemical roles, the picolinic acid framework is recognized in medicinal chemistry as a "privileged structure".[3] This term denotes a molecular scaffold that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for drug discovery. Pyridine-containing compounds are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs, and picolinic acid derivatives have been successfully developed for a range of therapeutic areas, including inflammatory conditions, cancer, and neurodegenerative diseases.[3] In parallel, its derivatives have become a cornerstone in the development of modern agrochemicals, particularly synthetic auxin herbicides.[4][5][6]
This guide provides a comprehensive overview of the synthesis, mechanisms, and diverse applications of substituted picolinic acids, offering field-proven insights and detailed methodologies for researchers in chemistry and life sciences.
Core Synthetic Strategies and Methodologies
The generation of diverse libraries of substituted picolinic acids hinges on two primary strategies: functionalization of the carboxylic acid group and modification of the pyridine ring.
Activation and Derivatization of the Carboxylic Acid
A common and essential step in synthesizing picolinic acid derivatives is the activation of the carboxylic acid to form more reactive intermediates, such as acid chlorides, which can then be readily converted into esters and amides.
This protocol describes the conversion of a picolinic acid to its corresponding acid chloride, a versatile intermediate for creating amides.
Materials:
-
Substituted picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (e.g., N-methylaniline)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous diethyl ether
Procedure:
-
Acid Chloride Formation: To a stirred solution of the picolinic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.[3] Carefully add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 16-21 hours, or until the evolution of gas (SO₂ and HCl) ceases and the starting material is fully dissolved.[7][8]
-
Removal of Excess Reagent: Cool the reaction mixture. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Toluene can be added and co-evaporated to help remove the last traces of SOCl₂.[7] The resulting crude picolinoyl chloride hydrochloride can be used directly or precipitated by adding anhydrous diethyl ether, filtered, and dried under vacuum.[3]
-
Amide Formation: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous THF.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3][8]
-
Workup and Purification: Filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate in vacuo. The crude amide can then be purified by column chromatography on silica gel or by recrystallization.
Modification of the Pyridine Ring
Cross-coupling reactions are instrumental for introducing aryl, heteroaryl, or alkyl substituents onto the pyridine ring, typically at positions where a halogen atom has been pre-installed. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method.
This workflow illustrates a common method for modifying the pyridine ring of a picolinate ester, a key step in creating diverse compound libraries for biological screening.[3]
Caption: General workflow for Suzuki-Miyaura cross-coupling.[3]
Applications in Agrochemicals: The Rise of Picolinate Herbicides
Substituted picolinic acids represent a major class of synthetic auxin herbicides, valued for their systemic activity and efficacy against broadleaf weeds, including those resistant to other herbicide classes.[4][6]
Mechanism of Action: Mimicking Auxin
Picolinate herbicides function by mimicking the natural plant hormone auxin. They bind to auxin co-receptor complexes, primarily involving F-box proteins like AFB5 (Auxin-Signaling F-Box Protein 5).[5][6] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, causing uncontrolled and disorganized plant growth that ultimately leads to plant death.[9] This is distinct from the binding of natural auxin (IAA), which preferentially binds to the TIR1 receptor.[6]
Caption: Mechanism of action for picolinate-based auxin herbicides.
Structure-Activity Relationship (SAR) and Key Compounds
The development of picolinate herbicides has evolved significantly through strategic structural modifications.
-
Picloram (1963): The first commercial 2-picolinic acid herbicide, effective but with soil persistence issues that can harm subsequent crops.[4]
-
Clopyralid (1975): Offered improved selectivity against key dicot weeds.[4]
-
Aminopyralid (2006): A modification of picloram with lower application rates.[10]
-
Halauxifen-methyl & Florpyrauxifen-benzyl (2015): These represent a major breakthrough, where replacing the chlorine atom at the 6-position with an aryl group led to excellent herbicidal activity at much lower application rates.[5][10]
Recent research has focused extensively on introducing substituted pyrazolyl and indazolyl rings at the 6-position of the picolinic acid core.[4][5][9][10] This strategy has yielded compounds with potent, broad-spectrum herbicidal activity.
| Compound Class/Example | Key Structural Feature | Target Weeds | Noteworthy Activity |
| Picloram | 4-amino-3,5,6-trichloro | Perennial weeds, deep root systems | High efficacy, but persistent in soil[4] |
| Halauxifen-methyl | 6-Aryl substitution | Broadleaf weeds | Low application rates (5–120 g/ha)[10] |
| 6-(5-aryl-1-pyrazolyl) derivatives | Pyrazolyl ring at C6 | Amaranthus retroflexus, Chenopodium album | Some compounds show 100% inhibition at 250 g/ha[10][11] |
| Compound V-7 (Aryl-pyrazolyl type) | Phenyl-substituted pyrazole | Arabidopsis thaliana (roots) | IC₅₀ value 45 times lower than halauxifen-methyl[5] |
| 6-Indazolyl derivatives | Indazolyl ring at C6 | Brassica napus, Abutilon theophrasti | Showed greater root inhibition than picloram at 10 µM[9] |
Applications in Medicinal Chemistry and Drug Development
The picolinate scaffold is a versatile building block for synthesizing a wide array of biologically active molecules for therapeutic use.[3]
Enzyme Inhibition
Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors. For example, molecules derived from this scaffold have been advanced to clinical trials as inhibitors for BACE2 (Beta-secretase 2) and PKK (Plasma Kallikrein).[3] This demonstrates the utility of the picolinate core in designing molecules that can fit into specific enzyme active sites.
Anticonvulsant Activity
Derivatives of picolinic acid have been investigated for their potential as anticonvulsant drugs. In one study, a series of picolinic acid amides were synthesized and evaluated. Picolinic acid 2-fluorobenzylamide was identified as the most effective compound in the series for preventing seizures in preclinical models.[12]
Antiviral and Immunomodulatory Effects
Picolinic acid itself is an immunomodulator produced by the body.[2] It plays a role in zinc transport and can disrupt zinc finger proteins (ZFPs), which are critical for the replication and packaging of some viruses.[2] This intrinsic activity makes its derivatives attractive candidates for the development of novel antiviral agents.
Coordination Chemistry and Catalysis
The chelating properties of picolinic acid are fundamental to its biological and chemical applications.
-
Nutritional Supplements: Chromium picolinate is a well-known nutritional supplement where the picolinic acid acts as a chelating agent.[3]
-
Catalysis: Picolinic acid can be used as a ligand to create coordination polymers. A 1D copper(II) coordination polymer based on 2-picolinic acid has been shown to be an effective catalyst for azide-alkyne "click" reactions, which are crucial for synthesizing 1,4-disubstituted triazoles used in drug discovery and materials science.[13]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Cyanopicolinic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Convergence of a Cyano Group and a Picolinic Acid Scaffold
In the landscape of medicinal chemistry, the strategic combination of distinct chemical moieties often unlocks novel pharmacological potential. The class of cyanopicolinic acid derivatives, characterized by a pyridine-2-carboxylic acid backbone functionalized with a cyano group, stands as a testament to this principle. This guide provides an in-depth exploration of the discovery, history, and evolving applications of these compelling molecules, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, has long been recognized for its diverse biological activities and its role as a versatile scaffold in drug design.[1] Its inherent ability to chelate metal ions and participate in various biological pathways has made it a privileged structure in medicinal chemistry.[2] The introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety and a versatile synthetic handle, dramatically alters the electronic and steric properties of the picolinic acid core, paving the way for a new class of compounds with unique therapeutic possibilities. 5-Cyanopicolinic acid, in particular, has emerged as a highly valued pharmaceutical intermediate for synthesizing a range of biologically active compounds.[3]
This guide will traverse the historical milestones that led to the emergence of cyanopicolinic acid derivatives, delve into the intricacies of their synthesis, elucidate their mechanisms of action, and showcase their current and potential therapeutic applications, with a particular focus on the landmark antiviral agent, Favipiravir.
Part 1: Discovery and Historical Development
The journey of cyanopicolinic acid derivatives is not one of a single, serendipitous discovery but rather a convergence of parallel advancements in heterocyclic chemistry and the relentless pursuit of novel therapeutic agents. The story begins with the foundational understanding of its two key components: picolinic acid and the cyano-substituted pyridine ring.
Early Exploration of Picolinic Acid and its Congeners
Picolinic acid itself is a catabolite of the amino acid tryptophan via the kynurenine pathway.[4] Its biological relevance has been explored for decades, with early studies focusing on its role in neuroprotective, immunological, and anti-proliferative effects.[4] The synthesis of picolinic acid and its derivatives has been a subject of interest since the mid-20th century, with a 1935 report detailing its synthesis by the oxidation of 2,6-dimethylpyridine.[5] Over the years, numerous synthetic methods have been developed for various picolinic acid derivatives, highlighting their importance as intermediates for medicaments.[6]
The Rise of Cyanopyridines: A New Synthetic Frontier
The introduction of the cyano group onto the pyridine ring marked a significant step forward. The synthesis of cyanopyridines has been achieved through various methods, including the ammoxidation of picolines and the substitution of halogenated pyridines with cyanide.[7][8] These methods provided chemists with access to a new class of building blocks, enabling the exploration of their chemical reactivity and potential applications. A key method for synthesizing 2-pyridine carboxylic acid (picolinic acid) involves the hydrolysis of 2-cyanopyridine under alkaline conditions.[9]
The Synergistic Union: Emergence of Cyanopicolinic Acids
While a definitive "discovery" moment for the first cyanopicolinic acid derivative is not clearly documented, their emergence can be traced to the confluence of the aforementioned synthetic advancements. The availability of both picolinic acid precursors and methods for introducing cyano groups onto pyridine rings inevitably led to the synthesis and investigation of molecules combining these features. The versatility of 5-cyanopicolinic acid as a building block for novel therapeutics targeting antiviral and anticancer pathways underscores the significance of this chemical class.[3]
A pivotal moment in the history of cyanopicolinic acid derivatives was the discovery and development of Favipiravir (T-705) , a pyrazinecarboxamide derivative that shares structural similarities and a common synthetic precursor philosophy with cyanopicolinic acids. Developed by Toyama Chemical (a subsidiary of Fujifilm), Favipiravir was approved in Japan in 2014 for treating influenza. Its broad-spectrum antiviral activity has since led to its investigation for numerous other viral infections. The success of Favipiravir undoubtedly spurred further interest in the broader class of cyanopicolinic acid derivatives and their potential as antiviral agents.
Part 2: Synthetic Methodologies: Crafting the Core Structure
The synthesis of cyanopicolinic acid derivatives relies on a robust toolbox of organic reactions. The specific strategies employed often depend on the desired substitution pattern on the pyridine ring.
General Synthetic Workflow
A common approach to synthesizing substituted picolinic acids involves a multi-step sequence, as illustrated in the following generalized workflow. This process often begins with a commercially available picoline or a substituted pyridine.
Caption: Generalized synthetic workflow for cyanopicolinic acid derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 4-Aminopicolinic Acid (A Precursor Analogue)
This protocol, adapted from a described synthesis of aminopicolinic acid derivatives, illustrates a common strategy for introducing an amino group, which can be a precursor to a cyano group or another desired functional group.[10]
Step 1: Nitration of Picolinic Acid N-oxide
-
To a mixture of fuming nitric acid and sulfuric acid, slowly add picolinic acid N-oxide at a controlled temperature (e.g., 120-130°C).
-
Maintain the reaction at this temperature for a specified period (e.g., 2.5 hours).
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter and wash the precipitate to obtain 4-nitropicolinic acid N-oxide.
Step 2: Catalytic Hydrogenation
-
Dissolve the 4-nitropicolinic acid N-oxide in a suitable solvent system (e.g., acetic acid/acetic anhydride).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation under pressure (e.g., 60 psi) for an extended period (e.g., 48 hours) at room temperature.
-
Filter the catalyst and remove the solvent to yield 4-aminopicolinic acid.
Protocol 2: Synthesis of Cyanopyridine via Ammoxidation
This industrial method is widely used for the synthesis of cyanopyridines from methylpyridines (picolines).[8][11]
-
Vaporize 4-methylpyridine and mix it with ammonia and air.
-
Pass the gaseous mixture through a fixed-bed reactor containing a suitable catalyst at elevated temperatures (e.g., 330-450°C).
-
The reaction product, 4-cyanopyridine, is then condensed and purified by distillation.
Protocol 3: Hydrolysis of Cyanopyridine to Picolinic Acid
This protocol describes the conversion of a cyanopyridine to the corresponding carboxylic acid.[9]
-
Hydrolyze 2-cyanopyridine under alkaline conditions (e.g., using a sodium hydroxide solution).
-
Neutralize the reaction mixture with an acid.
-
Evaporate the mixture to dryness.
-
Extract the picolinic acid from the residue using an alcohol solvent.
Part 3: Mechanism of Action: Diverse Biological Targets
Cyanopicolinic acid derivatives exert their biological effects through a variety of mechanisms, often targeting key enzymes involved in disease pathogenesis.
Enzyme Inhibition: A Common Theme
A significant body of research highlights the role of picolinic acid derivatives as enzyme inhibitors.[1] The pyridine nitrogen and the carboxylic acid moiety can coordinate with metal ions in the active sites of metalloenzymes, while the substituted pyridine ring can engage in various non-covalent interactions with the protein.
Dopamine β-Monooxygenase (DBM) Inhibition:
Certain picolinic acid derivatives have been shown to inhibit DBM, an enzyme responsible for converting dopamine to norepinephrine.[12] The inhibitory activity is influenced by the substituents on the pyridine ring. Structure-activity relationship (SAR) studies have indicated that a more negatively charged carboxylate group, more lipophilic groups at the 4-position, and bulkier substituents at the 5-position enhance DBM inhibition.[12]
Caption: Putative binding mode of a picolinic acid inhibitor in the DBM active site.
Antiviral Activity: The Case of Favipiravir
The most prominent example of a cyanopicolinic acid-related derivative with a well-elucidated mechanism of action is Favipiravir. Although technically a pyrazinecarboxamide, its mechanism provides valuable insights into the potential antiviral strategies of related compounds.
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. The inhibition occurs through two primary mechanisms:
-
Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis.
-
Lethal Mutagenesis: The incorporation of favipiravir-RTP induces a high rate of mutations in the viral genome, resulting in non-viable virus particles.
Caption: Mechanism of action of the antiviral drug Favipiravir.
Picolinic acid itself has also been shown to be a broad-spectrum inhibitor of enveloped viruses by targeting viral membrane integrity and preventing viral-cellular membrane fusion.[13]
Part 4: Therapeutic Applications and Future Directions
The therapeutic potential of cyanopicolinic acid derivatives is vast and continues to be an active area of research.
Current and Investigational Uses
-
Antiviral Agents: As exemplified by Favipiravir, this class of compounds holds significant promise for the treatment of various viral infections.
-
Enzyme Inhibitors: Their ability to inhibit enzymes like DBM suggests potential applications in cardiovascular and neurological disorders.[12]
-
Anticonvulsants: Derivatives of picolinic acid have been investigated for their anticonvulsant activity.[14]
-
Herbicides: Certain picolinic acid derivatives have been developed as synthetic auxin herbicides.[15]
-
Intermediates for Drug Synthesis: Cyanopicolinic acids are valuable intermediates in the synthesis of more complex pharmaceutical agents, including treatments for respiratory disorders.[16][17]
Quantitative Data Summary
The following table summarizes the inhibitory activities of a series of hypothetical picolinic acid derivatives against a target enzyme to illustrate how such data is typically presented in drug discovery research.
| Compound ID | R4 Substituent | R5 Substituent | IC50 (µM) |
| CPA-01 | H | H | 15.2 |
| CPA-02 | Cl | H | 8.7 |
| CPA-03 | OCH3 | H | 12.1 |
| CPA-04 | H | CN | 5.4 |
| CPA-05 | Cl | CN | 1.8 |
Future Perspectives
The future of cyanopicolinic acid derivatives in drug development appears bright. The versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[18][19][20] The exploration of novel derivatives with different substitution patterns is likely to yield new drug candidates for a wide range of diseases, from infectious diseases to cancer and beyond. The continued development of efficient and scalable synthetic routes will be crucial for translating these promising compounds from the laboratory to the clinic.
References
- Schreier, E., et al. (1999). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Computer-Aided Molecular Design, 13(4), 359-372. [Link]
- Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports, 42(7), 112739. [Link]
- Jadhav, S. B., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
- Google Patents. (2013).
- Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
- Kumar, A., et al. (2016). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. ACS Medicinal Chemistry Letters, 7(12), 1126-1131. [Link]
- Usuki, T., et al. (2014). Antitrypanosomal Structure-Activity-Relationship Study of Synthetic Cynaropicrin Derivatives. Bioorganic & Medicinal Chemistry Letters, 24(3), 794-798. [Link]
- Google Patents. (2020).
- Google Patents. (2018).
- Ruiu, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 13(5), 798. [Link]
- Englert, U., et al. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Crystal Growth & Design, 16(7), 3931-3938. [Link]
- Google Patents. (1966).
- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Borodina, G. P., et al. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153-157. [Link]
- Wang, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]
- Jubilant Life Sciences Limited. (2015). Catalytic process for production of pyridine carboxylic acid amides.
- ResearchGate. (n.d.).
- Yang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. [Link]
- Google Patents. (2011). CN101602719B - Synthesis method of 4-cyanopyridine.
- Wikipedia. (n.d.). Picolinic acid. [Link]
- Li, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(31), 6245-6257. [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]
- UniVOOK. (2024).
- ResearchGate. (n.d.). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. [Link]
- ResearchGate. (n.d.). Synthetic Routes to Oxazolines. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 6. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 7. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 8. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 9. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 10. irl.umsl.edu [irl.umsl.edu]
- 11. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 17. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 18. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Comprehensive Guide to Sourcing and Utilizing 4,6-Dichloro-5-cyanopicolinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,6-Dichloro-5-cyanopicolinic Acid in Modern Research
This compound, a polysubstituted pyridine derivative, has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the electron-withdrawing cyano and chloro groups, and the reactive carboxylic acid moiety, make it a versatile precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, detailed technical specifications, best practices for its handling and use, and an exploration of its applications in contemporary research.
The strategic positioning of the chloro, cyano, and carboxylic acid groups on the picolinic acid scaffold allows for selective chemical modifications. The chlorine atoms are susceptible to nucleophilic substitution, providing a facile route to introduce various functional groups. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions, further expanding the synthetic possibilities. The carboxylic acid function serves as a convenient handle for amide bond formation, esterification, or conversion to other functional groups. This inherent reactivity profile makes this compound a sought-after intermediate in the development of novel therapeutic agents and functional materials.[1]
Part 1: Navigating the Commercial Supplier Landscape
A critical first step in any research endeavor is the reliable procurement of high-quality starting materials. For this compound (CAS No. 861545-83-7), several reputable commercial suppliers cater to the research and bulk-scale needs of the scientific community.
Key Commercial Suppliers
A survey of the market reveals a number of key suppliers offering this compound, primarily for research and development purposes. These include:
-
American Elements: A U.S.-based supplier known for a broad catalog of advanced materials, they offer this compound and can provide it in various grades and quantities, including to customer specifications.[2]
-
ENAO Chemical Co., Ltd.: A chemical supplier that provides a range of fine chemicals and pharmaceutical raw materials, they list this compound with a typical purity of 98%.[3]
-
ChemUniverse: This supplier offers the compound in research quantities with a stated purity of 98%.[4]
-
Achmem: A supplier of fine chemicals for research, they also list the compound with purity specifications.[5]
Comparative Analysis of Supplier Specifications
To aid researchers in their selection process, the following table summarizes the typical specifications of this compound available from various commercial suppliers. It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise data for their purchased material.
| Specification | Typical Value | Notes |
| CAS Number | 861545-83-7 | Universal identifier for this specific chemical compound. |
| Molecular Formula | C₇H₂Cl₂N₂O₂ | Confirms the elemental composition of the molecule. |
| Molecular Weight | 217.01 g/mol | Important for stoichiometric calculations in reactions. |
| Appearance | White to off-white powder/solid | Visual confirmation of the material's physical state. |
| Purity (by HPLC) | ≥98% | A critical parameter indicating the percentage of the desired compound. |
| Moisture Content | Typically <0.5% | Important for reactions sensitive to water. |
| Solubility | Soluble in organic solvents like DMSO, DMF | Insoluble in water. |
Note: The information in this table is based on publicly available data from suppliers and should be considered as a general guide. Always refer to the supplier's specific documentation for the most accurate and up-to-date information.
Part 2: Scientific Integrity and Practical Application
As a Senior Application Scientist, the emphasis is not just on sourcing a chemical, but on understanding its intrinsic properties to ensure its effective and safe use in experimental workflows.
The Importance of a Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that provides detailed quality control results for a specific batch of a chemical. It is a cornerstone of experimental reproducibility and a key component of a self-validating research system.
A representative CoA for a similar chlorinated pyridine derivative, 4,6-Dichloropicolinic acid, from a major supplier like Sigma-Aldrich would typically include the following information:
-
Product and Lot Number: Uniquely identifies the batch.
-
Appearance: Confirms the physical state and color.
-
Purity by a specified method (e.g., HPLC, GC, or Titration): Provides the percentage of the active compound.
-
Identity Confirmation (e.g., by ¹H NMR, IR, or Mass Spectrometry): Confirms the chemical structure.
-
Residual Solvents: Lists any solvents remaining from the synthesis and purification process.
-
Water Content (Karl Fischer): Quantifies the amount of water present.
Researchers should meticulously review the CoA upon receipt of the chemical to ensure it meets the requirements of their intended application. For instance, a low water content is crucial for moisture-sensitive reactions, while the absence of certain impurities may be critical for biological assays.
Synthesis and Reactivity: Understanding the "Why"
The synthetic route to this compound and its inherent reactivity are key to designing successful experiments. While specific proprietary synthesis details are often not disclosed by commercial suppliers, a general understanding can be gleaned from the academic literature on related compounds. The synthesis of substituted picolinic acids often involves multi-step sequences starting from simpler pyridine precursors.[6]
The reactivity of this compound is largely dictated by the electronic nature of its substituents. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this substitution is influenced by the electronic effects of the cyano and carboxylic acid groups. The cyano group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack.[7]
Part 3: Experimental Protocols and Safe Handling
General Experimental Protocol: Nucleophilic Substitution
The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using this compound. This should be adapted based on the specific nucleophile and desired product.
Objective: To substitute one of the chlorine atoms of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., a primary or secondary amine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel (round-bottom flask) with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Add the anhydrous polar aprotic solvent and stir until the starting material is fully dissolved.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) and the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Causality: The choice of a polar aprotic solvent is crucial as it can solvate the cationic species formed during the SNAr mechanism, thereby facilitating the reaction. The use of a non-nucleophilic base is to quench the HCl generated during the reaction without competing with the primary nucleophile.
Safe Handling and Storage
As with all halogenated aromatic compounds, proper safety precautions must be observed when handling this compound.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This compound is a versatile and valuable reagent for researchers in drug discovery and materials science. A thorough understanding of the commercial supplier landscape, coupled with a critical evaluation of product specifications through a Certificate of Analysis, is paramount for ensuring the integrity and reproducibility of research outcomes. By adhering to best practices for safe handling and leveraging the compound's inherent reactivity, scientists can effectively utilize this compound to advance their research goals.
References
- ChemUniverse. This compound [Q06120].
- American Elements. This compound.
- ENAO Chemical Co., Limited. This compound CAS NO.861545-83-7.
- Ningbo Inno Pharmchem Co., Ltd. The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications.
- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid.
- MDPI. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound, CasNo.861545-83-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. achmem.com [achmem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Unveiling of 4,6-Dichloro-5-cyanopicolinic Acid: A Technical Guide
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. 4,6-Dichloro-5-cyanopicolinic acid, a substituted pyridine derivative, represents a molecule of significant interest due to its potential biological activities stemming from the unique arrangement of its functional groups: a carboxylic acid, a nitrile, and two chlorine atoms on a picolinic acid scaffold. The interplay of these electron-withdrawing and directing groups creates a unique electronic environment that necessitates a thorough spectroscopic characterization for unambiguous identification and for predicting its chemical behavior.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Figure 1: Structure of this compound.
The key structural features that will dominate the spectroscopic output are:
-
Aromatic Pyridine Ring: A heterocyclic system with one nitrogen atom, leading to characteristic chemical shifts in NMR and vibrations in IR.
-
Carboxylic Acid Group (-COOH): This functional group will exhibit a highly deshielded proton in ¹H NMR, a characteristic carbonyl carbon in ¹³C NMR, and distinct O-H and C=O stretching vibrations in IR spectroscopy.
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond will have a unique chemical shift in ¹³C NMR and a sharp, characteristic absorption in the IR spectrum.
-
Chlorine Substituents (-Cl): These electronegative atoms will influence the chemical shifts of adjacent carbon and hydrogen atoms in the NMR spectra and will produce a characteristic isotopic pattern in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
Experimental Protocol (Hypothetical)
A robust NMR analysis of this compound would be conducted as follows:
-
Sample Preparation: Approximately 10-20 mg of the compound would be dissolved in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.
-
Instrumentation: Data would be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition: A standard one-pulse experiment would be performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) would also be beneficial to differentiate between CH, CH₂, and CH₃ groups (though none are present in the aromatic core of this molecule, it is good practice).
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations would be performed.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region and one for the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | Broad Singlet | 1H | -COOH |
| ~8.30 | Singlet | 1H | H-3 |
Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (~13.5 - 14.5 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. It is expected to appear as a very broad singlet far downfield. This signal would disappear upon the addition of a drop of D₂O to the NMR tube, confirming its identity as an exchangeable proton.
-
Aromatic Proton H-3 (~8.30 ppm): The pyridine ring has only one proton at the C-3 position. It is expected to be a singlet as there are no adjacent protons to couple with. Its downfield chemical shift is a result of being part of an electron-deficient aromatic system, further deshielded by the adjacent nitrogen atom and the two chlorine atoms on the ring.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Carboxylic Acid) |
| ~155 | C-2 |
| ~152 | C-6 |
| ~148 | C-4 |
| ~135 | C-3 |
| ~118 | C-5 |
| ~115 | -C≡N (Nitrile) |
Table 2: Predicted ¹³C NMR data for this compound.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (~164 ppm): The carbon of the carboxylic acid is significantly deshielded and appears in the typical range for carboxylic acids.
-
Aromatic Carbons (118-155 ppm): The five carbons of the pyridine ring will have distinct chemical shifts influenced by the substituents.
-
C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (nitrogen and chlorine) and are therefore expected to be the most deshielded.
-
C-3: This carbon is bonded to the single ring proton and will be influenced by the adjacent nitrogen and C-4 chlorine.
-
C-5: This carbon is attached to the cyano group and is situated between the two chlorine-bearing carbons.
-
-
Nitrile Carbon (~115 ppm): The carbon of the nitrile group has a characteristic chemical shift in this region.
Figure 2: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol (Hypothetical)
-
Sample Preparation: A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, which requires minimal sample preparation.
-
Instrumentation: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would be collected over the range of 4000 to 400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum.
Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2230 | Sharp, Medium | C≡N stretch (Nitrile) |
| ~1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium to Weak | C=C and C=N stretches (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~850 | Strong | C-Cl stretch |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation of the IR Spectrum:
-
O-H Stretch (3300 - 2500 cm⁻¹): The most prominent feature for a carboxylic acid is the very broad and strong absorption band due to the O-H stretching vibration, which is broadened by hydrogen bonding.
-
C≡N Stretch (~2230 cm⁻¹): A sharp absorption of medium intensity in this region is a definitive indicator of the nitrile functional group.
-
C=O Stretch (~1720 cm⁻¹): A strong, sharp peak around this wavenumber is characteristic of the carbonyl group in a carboxylic acid.
-
Aromatic Ring Stretches (~1600, ~1470 cm⁻¹): These absorptions are due to the C=C and C=N bond vibrations within the pyridine ring.
-
C-O Stretch (~1300 cm⁻¹): This band corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
-
C-Cl Stretch (~850 cm⁻¹): The presence of carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.
Experimental Protocol (Hypothetical)
-
Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) would be a suitable method, likely in negative ion mode to deprotonate the carboxylic acid, forming [M-H]⁻. Electron ionization (EI) could also be used to induce fragmentation.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) would be used to obtain accurate mass measurements, allowing for the determination of the elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₇H₂Cl₂N₂O₂
-
Monoisotopic Mass: 215.9548 g/mol
-
Expected Molecular Ion Peak (as [M-H]⁻ in ESI-): m/z 214.9470
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion cluster will be in a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
Predicted Fragmentation Pattern (EI):
Under electron ionization, the molecule would likely fragment in predictable ways.
Figure 3: Plausible fragmentation pathways for this compound in EI-MS.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The high-resolution mass of the molecular ion (or pseudo-molecular ion in ESI) would confirm the elemental composition. The characteristic 9:6:1 isotopic pattern would definitively indicate the presence of two chlorine atoms.
-
Key Fragments:
-
Loss of -OH (m/z 199): A common fragmentation for carboxylic acids.
-
Loss of -COOH (m/z 171): Decarboxylation is another typical fragmentation pathway.
-
Loss of -Cl (m/z 181): Loss of a chlorine radical would also be an expected fragmentation.
-
Conclusion: An Integrated Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. While this guide is based on predicted data, it establishes a clear and detailed spectroscopic profile that is strongly rooted in the fundamental principles of chemical analysis. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon and hydrogen skeleton. The IR spectrum confirms the presence of the key carboxylic acid, nitrile, and chloro-substituted aromatic functional groups. Finally, mass spectrometry unequivocally determines the molecular weight and elemental formula, with the isotopic pattern providing definitive evidence for the two chlorine atoms.
For researchers working with this molecule or similar structures, this guide serves as a valuable resource for anticipating spectral features, designing analytical experiments, and confidently interpreting the resulting data to confirm the identity and purity of their compounds.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin.
- ChemAxon. (n.d.). NMR Predictor.
- NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy.
A Computational Lens on Dichlorinated Picolinic Acids: A Technical Guide for Molecular Design and Analysis
Preamble: The Enduring Relevance of Dichlorinated Picolinic Acids
Picolinic acid, a simple pyridine derivative, is the foundational scaffold for a vast array of molecules crucial to agriculture and medicine. The strategic addition of chlorine atoms to this ring system dramatically alters its electronic and steric properties, giving rise to potent biological activity. Dichlorinated picolinic acids, in particular, are cornerstone structures in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in modern agriculture for decades.[1][2] Their mechanism often involves hijacking the plant's natural hormone signaling pathways by binding to specific receptors like the auxin-signaling F-box protein 5 (AFB5).[1][3][4]
The continued prevalence of these molecules, coupled with the ever-present challenge of herbicide resistance, necessitates a deeper, more predictive understanding of their structure-activity relationships (SAR).[2] This is where theoretical and computational chemistry becomes indispensable. By modeling these molecules at the quantum level, we can dissect the very nature of their chemical reactivity, predict their interactions with biological targets, and rationally design next-generation analogues with enhanced efficacy and selectivity.[5]
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide researchers, scientists, and drug development professionals with a cohesive narrative that flows from fundamental theory to practical application. We will explore the causal relationships behind computational choices, present self-validating protocols, and ground all claims in verifiable, authoritative sources. Our goal is to equip you not just with methods, but with the strategic thinking required to leverage computational tools for the innovative design and analysis of dichlorinated picolinic acids.
Part 1: The Theoretical & Computational Toolkit
The study of dichlorinated picolinic acids relies on a synergistic application of several computational techniques. The choice of method is dictated by the specific scientific question at hand—are we probing the intrinsic electronic structure of the molecule, or its dynamic interaction with a complex protein?
Density Functional Theory (DFT): Unveiling Molecular Structure and Reactivity
At the heart of modern quantum chemical calculations is Density Functional Theory (DFT). DFT offers a remarkable balance of computational cost and accuracy, making it the workhorse for studying systems of this size.[6][7] The fundamental principle is that the energy of a molecule can be determined from its electron density, a concept far simpler to compute than a multi-electron wavefunction.
Causality of Method Selection:
-
Why DFT? For a molecule like 3,6-dichloropicolinic acid, methods like Hartree-Fock are often insufficient to capture electron correlation effects accurately, while higher-level methods like Møller-Plesset perturbation theory or Coupled Cluster (CCSD(T)) are computationally prohibitive for routine analysis or screening.[6] DFT provides the necessary accuracy for geometric and electronic properties at a manageable cost.
-
Choice of Functional: The "functional" is the component of DFT that approximates the exchange-correlation energy. The B3LYP hybrid functional is a popular and robust choice that has demonstrated high accuracy for a wide range of organic molecules, effectively balancing the exact exchange from Hartree-Fock theory with DFT correlation.[7][8]
-
Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a flexible and commonly used choice.[9] The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for accurately describing the anisotropic nature of chemical bonds. The ++ denotes the addition of diffuse functions, essential for describing non-covalent interactions and the behavior of lone pairs.
A key output of DFT is the optimized molecular geometry—the lowest energy arrangement of the atoms. From this optimized structure, a wealth of properties can be calculated to describe the molecule's intrinsic reactivity and spectroscopic signature.
Molecular Docking: Simulating the Ligand-Receptor Handshake
While DFT illuminates the properties of an isolated molecule, molecular docking aims to predict how that molecule will bind to a biological target.[5] This technique is central to structure-based drug and herbicide design. The process involves sampling a vast number of orientations and conformations of the ligand (the picolinic acid derivative) within the binding site of the receptor (e.g., the AFB5 protein) and using a scoring function to estimate the binding affinity for each "pose."[3][10]
Causality of Method Selection:
-
Why Docking? It provides a computationally inexpensive method to screen large libraries of virtual compounds and prioritize them for synthesis and experimental testing.[11] It generates testable hypotheses about the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding and biological activity.[10]
-
The Target: For dichlorinated picolinic acid herbicides, a primary target is the auxin receptor AFB5.[1][4][12] Using a known crystal structure of this protein (available from the Protein Data Bank) is the critical first step for a structure-based design campaign.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling forms a bridge between computational descriptors and experimental activity. It is a ligand-based approach used when a high-resolution structure of the target is unavailable or when one wants to build a predictive model from a series of compounds with known activities.[5] A mathematical model is constructed to correlate calculated molecular descriptors (e.g., electronic properties from DFT, steric parameters) with observed biological activity (e.g., IC50 values).[1][2] This model can then be used to predict the activity of new, unsynthesized molecules.
Part 2: Key Computational Insights & Data
The application of the toolkit described above yields predictive data that guides molecular design. Here, we present representative data for a model compound, 3,6-dichloropicolinic acid .
Optimized Molecular Geometry
The starting point for all further analysis is a reliable 3D structure obtained from geometry optimization. The table below presents key geometric parameters for 3,6-dichloropicolinic acid, calculated at the B3LYP/6-311++G(d,p) level of theory. These theoretical values can be benchmarked against experimental data from X-ray crystallography where available.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C2-C3 | 1.40 Å | |
| C3-Cl9 | 1.74 Å | |
| C6-Cl12 | 1.73 Å | |
| C2-C7 | 1.51 Å | |
| C7=O8 | 1.21 Å | |
| C7-O10 | 1.35 Å | |
| Bond Angles | ||
| N1-C2-C3 | 123.5° | |
| C2-C3-C4 | 118.0° | |
| C2-C3-Cl9 | 119.8° | |
| C5-C6-Cl12 | 121.5° | |
| Dihedral Angle | ||
| N1-C2-C7-O8 | ~180° (planar) | |
| Note: Atom numbering corresponds to the diagram in Part 3. These are representative values and may vary slightly based on the specific computational setup. |
The planarity of the carboxylic acid group relative to the pyridine ring is a critical feature, influencing how the molecule presents its hydrogen bond donors and acceptors to a receptor.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of chemical stability.[8]
| Property | Description | Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.52 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.63 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[7] For dichlorinated picolinic acids, the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen typically leads to a lower energy HOMO and a significant energy gap, contributing to their environmental persistence.
Part 3: Self-Validating Computational Protocols & Visualizations
This section provides detailed, step-by-step methodologies for key computational workflows. These protocols are designed to be self-validating, incorporating checks to ensure the reliability of the results.
Visualization: The Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the computational analysis of a novel picolinic acid derivative.
Caption: A comprehensive workflow for the design and analysis of dichlorinated picolinic acids.
Visualization: Structure of 3,6-Dichloropicolinic Acid
A clear structural representation with consistent atom numbering is essential for interpreting computational data.
Caption: The logical flow of a structure-based molecular docking experiment.
Conclusion and Future Outlook
The computational methodologies outlined in this guide provide a powerful, predictive framework for the study of dichlorinated picolinic acids. By integrating DFT for intrinsic property calculation with molecular docking for biological interaction analysis, researchers can move beyond trial-and-error synthesis to a paradigm of rational, in silico-guided design. This approach not only accelerates the discovery of more potent and selective herbicides or drug candidates but also provides a fundamental understanding of the molecular features that govern their activity. As computational power increases and theoretical models become more refined, these techniques will play an even more critical role in addressing the complex challenges of modern chemical and biological research.
References
- Computational approaches to drug design. (n.d.). Drug Discovery News.
- Feng, T., Qing, L., Xu, Z., Wang, J., Weng, J., Xi, Z., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- AI takes the lead: how computational discovery is redefining drug R&D. (2025, November 20). Manufacturing Chemist.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]
- Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate.
- Almerico, A. M. (2021).
- Feng, T., Qing, L., Xu, Z., Wang, J., Weng, J., Xi, Z., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025, October 13). ResearchGate.
- Yang, S., Xu, Z., Liu, S., Weng, J., & Xi, Z. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(11), 5045–5054. [Link]
- Feng, T., Qing, L., Xu, Z., Wang, J., Weng, J., Xi, Z., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- 1 Overview of typical CADD workflow. (n.d.). ResearchGate.
- Herbicidal activities of some compounds against five weeds. (n.d.). ResearchGate.
- Li, H., Wei, W., Shi, R., Gou, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Zhou, X.-T., Wei, K.-Y., Zhang, Z.-J., Zheng, Y., & Mu, X.-D. (2025). A Triple-Focus Workflow of a Novel Nitrilase for Simultaneously Optimizing Activity, Thermostability, and Specificity. Journal of Agricultural and Food Chemistry. [Link]
- Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. (2025, August 9). ResearchGate.
- Electrochemical Manufacturing in the Chemical Industry. (n.d.). ECS.
- A Triple-Focus Workflow of a Novel Nitrilase for Simultaneously Optimizing Activity, Thermostability, and Specificity. (n.d.). Semantic Scholar.
- Feng, T., Xu, Z., Wang, J., Weng, J., Xi, Z., & Liu, S. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(16), 8847–8857. [Link]
- Kulaev, K., Ryabov, A., Medvedev, M., Burnaev, E., & Vanovskiy, V. (2025). On the practical applicability of modern DFT functionals for chemical computations.
- A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. (n.d.). National Center for Biotechnology Information.
- Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties. (2023, January 27). Molecules.
- Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. (2022, March 30). Molecules.
- DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. (2024, April 8). Scientific Reports.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4,6-Dichloro-5-cyanopicolinic Acid: A Detailed Guide for Advanced Research
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 4,6-Dichloro-5-cyanopicolinic acid, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is a multi-step process designed for reproducibility and scalability in a research setting. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations, grounded in established chemical principles and supported by authoritative literature. This guide is intended for an audience of experienced researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction: The Significance of Polysubstituted Picolinic Acids
Picolinic acid and its derivatives are a class of compounds that have garnered considerable interest in the pharmaceutical and agrochemical industries. The pyridine ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties to drug candidates. The strategic placement of various functional groups—halogens, nitriles, and carboxylic acids—on the picolinic acid scaffold allows for the fine-tuning of a molecule's biological activity and physical properties. This compound, with its array of reactive handles, serves as a versatile intermediate for the synthesis of complex molecular architectures.
The synthetic route outlined in this guide is a convergent approach, commencing from a commercially available starting material and proceeding through a series of robust and well-documented chemical transformations. The causality behind the selection of each reaction and the associated reagents is discussed in detail, providing a deeper understanding of the synthetic design.
Overall Synthetic Scheme
The proposed synthesis of this compound is a multi-step sequence that involves the strategic introduction and manipulation of functional groups on the pyridine ring. The overall transformation is depicted below.
Caption: Proposed multi-step synthesis of this compound.
Part 1: Synthesis of Key Intermediates
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
Principle: The synthesis commences with the radical chlorination of the methyl group of 2-chloro-5-methylpyridine. This transformation is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. The trichloromethyl group serves as a stable precursor to the carboxylic acid.
Protocol:
-
Materials:
-
2-Chloro-5-methylpyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Chlorobenzene (solvent)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve 2-chloro-5-methylpyridine (1.0 eq) in chlorobenzene.
-
Add AIBN (0.05 eq) to the solution.
-
Heat the mixture to reflux (approximately 132 °C).
-
Slowly add sulfuryl chloride (3.3 eq) dropwise to the refluxing solution over 2-3 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chloro-5-(trichloromethyl)pyridine.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 2-Chloro-5-methylpyridine | 1.0 | 127.57 | 10.0 g |
| Sulfuryl chloride | 3.3 | 134.97 | 35.1 g (21.0 mL) |
| AIBN | 0.05 | 164.21 | 0.64 g |
| Chlorobenzene | - | 112.56 | 100 mL |
Step 2: Synthesis of 2-Chloro-3-nitro-5-(trichloromethyl)pyridine
Principle: The nitration of the pyridine ring is an electrophilic aromatic substitution. The presence of the chloro and trichloromethyl groups deactivates the ring, necessitating strong nitrating conditions. The substitution is directed to the 3-position due to the electronic effects of the existing substituents.
Protocol:
-
Materials:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
-
Procedure:
-
To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid.
-
Slowly add 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, maintaining the low temperature.
-
After the addition of nitric acid, slowly allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried to give the crude product.
-
Recrystallization from ethanol or isopropanol can be performed for further purification.
-
| Reagent | Molar Eq. | Density (g/mL) | Amount (for 10g scale) |
| 2-Chloro-5-(trichloromethyl)pyridine | 1.0 | - | 10.0 g |
| Fuming Nitric Acid (90%) | 1.5 | ~1.48 | 4.4 mL |
| Conc. Sulfuric Acid (98%) | - | ~1.84 | 40 mL |
Step 3: Synthesis of 4,6-Dichloro-5-nitro-2-(trichloromethyl)pyridine
Protocol:
-
Materials:
-
2-Chloro-3-nitro-5-(trichloromethyl)pyridine
-
Chlorine gas (Cl₂)
-
Ferric chloride (FeCl₃, catalyst)
-
-
Procedure:
-
Place 2-chloro-3-nitro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of anhydrous ferric chloride (0.05 eq) in a high-pressure reactor equipped with a gas inlet and a mechanical stirrer.
-
Seal the reactor and heat to 150-180 °C.
-
Introduce chlorine gas into the reactor, maintaining a pressure of 5-10 atm.
-
Continue the reaction for 8-12 hours, monitoring the pressure and temperature.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess chlorine gas into a scrubber.
-
The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane), and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting solid can be purified by column chromatography or recrystallization.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 2-Chloro-3-nitro-5-(trichloromethyl)pyridine | 1.0 | 275.44 | 10.0 g |
| Ferric chloride | 0.05 | 162.20 | 0.3 g |
| Chlorine gas | Excess | 70.90 | - |
Step 4: Synthesis of 5-Amino-4,6-dichloro-2-(trichloromethyl)pyridine
Principle: The reduction of the nitro group to an amine in the presence of chloro and trichloromethyl groups can be achieved using various reducing agents. A common and effective method is the use of iron powder in an acidic medium, which is known for its chemoselectivity.[2]
Protocol:
-
Materials:
-
4,6-Dichloro-5-nitro-2-(trichloromethyl)pyridine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend 4,6-dichloro-5-nitro-2-(trichloromethyl)pyridine (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Gradually add iron powder (5.0 eq) in portions to the hot suspension.
-
After the addition is complete, continue heating for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the desired amino derivative.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 4,6-Dichloro-5-nitro-2-(trichloromethyl)pyridine | 1.0 | 344.34 | 10.0 g |
| Iron powder | 5.0 | 55.84 | 8.1 g |
| Glacial acetic acid | - | 60.05 | 50 mL |
| Ethanol | - | 46.07 | 100 mL |
Part 2: Final Synthetic Transformations
Step 5: Synthesis of 4,6-Dichloro-5-cyano-2-(trichloromethyl)pyridine via Sandmeyer Reaction
Principle: The Sandmeyer reaction is a classic method for converting an aromatic amine into a cyano group.[3][4] The reaction proceeds through a diazonium salt intermediate, which is then treated with a copper(I) cyanide solution.
Caption: The Sandmeyer reaction pathway for cyanation.
Protocol:
-
Materials:
-
5-Amino-4,6-dichloro-2-(trichloromethyl)pyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
-
Procedure:
-
Diazotization:
-
Dissolve 5-amino-4,6-dichloro-2-(trichloromethyl)pyridine (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. Warm gently to dissolve, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, until the evolution of nitrogen gas ceases.
-
-
Work-up:
-
Cool the reaction mixture and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with a dilute sodium hydroxide solution and then with brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 5-Amino-4,6-dichloro-2-(trichloromethyl)pyridine | 1.0 | 280.91 | 10.0 g |
| Sodium nitrite | 1.1 | 69.00 | 2.7 g |
| Concentrated HCl | - | 36.46 | 30 mL |
| Copper(I) cyanide | 1.2 | 89.56 | 3.8 g |
| Sodium cyanide | 2.4 | 49.01 | 4.2 g |
Step 6: Synthesis of this compound
Principle: The final step is the hydrolysis of the trichloromethyl group to a carboxylic acid. This can be achieved under acidic conditions.[5] The cyano group is generally stable under these conditions, allowing for selective hydrolysis.
Protocol:
-
Materials:
-
4,6-Dichloro-5-cyano-2-(trichloromethyl)pyridine
-
Concentrated sulfuric acid (98%)
-
Water
-
-
Procedure:
-
In a round-bottom flask, carefully add 4,6-dichloro-5-cyano-2-(trichloromethyl)pyridine (1.0 eq) to concentrated sulfuric acid.
-
Heat the mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid is collected by filtration.
-
Wash the solid thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 4,6-Dichloro-5-cyano-2-(trichloromethyl)pyridine | 1.0 | 324.36 | 10.0 g |
| Concentrated Sulfuric Acid (98%) | - | 98.08 | 50 mL |
Safety Precautions
This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Corrosive Reagents: Concentrated acids (sulfuric, nitric), sulfuryl chloride. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic Reagents: Sodium cyanide and copper(I) cyanide are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched with bleach or hydrogen peroxide before disposal.
-
Gaseous Reagents: Chlorine gas is highly toxic and corrosive. Use in a certified gas handling system.
-
Exothermic Reactions: Nitration and quenching steps can be highly exothermic. Maintain proper cooling and add reagents slowly.
Conclusion
The synthetic route detailed in this application note provides a robust and logical pathway for the laboratory-scale preparation of this compound. By leveraging a series of well-established and reliable chemical transformations, this guide offers researchers a practical approach to accessing this valuable synthetic intermediate. The provided protocols, coupled with the underlying chemical principles, are intended to empower researchers in their pursuit of novel chemical entities with potential applications in drug discovery and development.
References
- Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. ()
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Gallagher, T. C., & Jones, S. W. (2021). Deaminative chlorination of aminoheterocycles.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. ([Link]4]
- Wikipedia. (n.d.). Sandmeyer reaction. ([Link]3]
- Organic Chemistry Portal. (n.d.). Nitro Reduction. ([Link]2]
- Wikipedia. (n.d.). Reduction of nitro compounds. ([Link]7]
- Redalyc. (2020). Acid hydrolysis of tripalmitin and triolein. Preliminary thermodynamic study. BISTUA Revista de la Facultad de Ciencias Básicas, 18(2), 56-65.[5]
Sources
analytical methods for quantification of 4,6-Dichloro-5-cyanopicolinic acid
Application Note & Protocol Guide
Topic: Analytical Methods for the Quantification of 4,6-Dichloro-5-cyanopicolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 861545-83-7) is a pyridine derivative with a molecular formula of C7H2Cl2N2O2[1][2][3]. As a halogenated picolinic acid, it belongs to a class of compounds that are of significant interest in the agrochemical and pharmaceutical industries due to their potential biological activities[4][5]. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, residue analysis in environmental and agricultural samples, and quality control during synthesis and formulation.
This guide provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented here are designed to serve as a robust starting point for method development and validation in a research or quality control setting. The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in-process control samples. It offers a balance of performance, cost-effectiveness, and accessibility.
Principle
The method utilizes reverse-phase HPLC to separate the analyte from other components in the sample. The quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength. The presence of the aromatic pyridine ring and the cyano group in the structure of this compound suggests strong UV absorbance, making this a viable detection method.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
Liquid Samples: Dilute the liquid sample with the mobile phase to a final concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution is recommended for optimal separation.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (This should be optimized by running a UV scan of the reference standard).
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine), environmental samples (soil, water), and food products at trace levels.
Principle
The analyte is first separated from the matrix components using reverse-phase liquid chromatography. It is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and then monitoring specific product ions, which provides a high degree of specificity and reduces background noise.
Experimental Protocol
1. Materials and Reagents:
-
All reagents listed for the HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another chlorinated picolinic acid).
2. Instrumentation:
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Analytical column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Preparation of Standard and QC Samples:
-
Stock Solutions: Prepare stock solutions of the analyte and the internal standard (1 mg/mL) in methanol.
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte and a constant amount of the internal standard into a blank matrix.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4. Sample Preparation (QuEChERS Method for Soil/Food Samples):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and the internal standard.
-
Add 10 mL of acetonitrile and shake vigorously for 1 min.
-
Add the QuEChERS extraction salts (e.g., MgSO4, NaCl) and shake again.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
5. LC-MS/MS Conditions:
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A fast gradient is typically used in UHPLC-MS/MS.
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 5% B
-
5.1-6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
6. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is likely to be more sensitive for the acidic analyte.
-
MRM Transitions: These need to be determined by infusing a standard solution of the analyte into the mass spectrometer. Hypothetical transitions are provided below:
-
Analyte: Q1 (Precursor Ion) m/z 215 -> Q3 (Product Ion 1) m/z 171 (loss of CO2), Q3 (Product Ion 2) m/z 136 (loss of CO2 and Cl).
-
Internal Standard: To be determined based on the selected IS.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Method Validation
Both methods should be validated according to established guidelines to ensure they are fit for purpose[6][7][8][9]. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery experiments at different concentrations. | Mean recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, or the lowest point on the calibration curve with acceptable accuracy and precision[8]. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte in blank samples. |
| Matrix Effect (for LC-MS/MS) | The alteration of ionization efficiency by the presence of co-eluting matrix components. | Assessed by comparing the response of the analyte in a pure solution to that in a matrix extract. |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-UV method provides a reliable and cost-effective solution for simpler matrices and higher concentrations. For trace-level quantification in complex samples, the LC-MS/MS method offers superior sensitivity and selectivity. Both protocols presented in this guide provide a solid foundation for developing and validating a robust analytical method tailored to your specific application.
References
- ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.861545-83-7.
- National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. In TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. Agency for Toxic Substances and Disease Registry (US).
- MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis.
- European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
- Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass.
- SciELO. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes.
- National Center for Biotechnology Information. (1992). 6, ANALYTICAL METHODS. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).
- International Journal of Modern Chemistry and Applied Science. (2015). Recent advances in sample preparation techniques for environmental matrix.
- ResearchGate. (1991). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
- National Center for Biotechnology Information. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
- ACS Publications. (1974). Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns. Analytical Chemistry.
- ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.861545-83-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- National Center for Biotechnology Information. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).
- DiVA portal. (2018). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
- National Center for Biotechnology Information. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction.
- Royal Society of Chemistry. (2014). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Analytical Methods.
- ChemUniverse. (n.d.). This compound [Q06120].
- ResearchGate. (2017). Analysis of Cyanobacterial Toxins by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry.
- ResearchGate. (2007). Synthesis of 3, 6-dichloropicolinic acid.
- National Center for Biotechnology Information. (1997). Toxicological Profile for Dichlorvos. In Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. Agency for Toxic Substances and Disease Registry (US).
- Springer. (n.d.). Acids: Derivatization for GC Analysis. In Handbook of Derivatives for Chromatography.
- National Center for Biotechnology Information. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- National Center for Biotechnology Information. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).
- Indian Journal of Pharmaceutical Sciences. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents.
- Asian Journal of Organic & Medicinal Chemistry. (2017). Simultaneous Spectrophotometric Estimation of Lamivudine and Stavudine in Pure and in Pharmaceutical Formulations by Area Under Curve Method.
- SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column.
Sources
- 1. This compound, CasNo.861545-83-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. achmem.com [achmem.com]
- 4. nbinno.com [nbinno.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. scielo.br [scielo.br]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of Picolinic Acid and its Derivatives in Biological Matrices
Introduction
Picolinic acid (pyridine-2-carboxylic acid), a catabolite of the essential amino acid tryptophan, is an endogenous molecule of significant interest in neuroscience, immunology, and oncology. Its role as a key modulator in various physiological and pathological processes necessitates a reliable and sensitive analytical methodology for its accurate quantification in complex biological matrices.[1][2] Furthermore, the unique chemical properties of the picolinoyl moiety have led to its use as a derivatizing agent to enhance the ionization efficiency and chromatographic retention of otherwise difficult-to-analyze molecules, such as steroids.[3][4][5][6][7][8]
This application note presents a comprehensive, field-proven High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of picolinic acid and its derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices. Adherence to the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation ensures the generation of high-quality, reproducible, and trustworthy data.[3][4][9]
The Scientific Rationale: Causality in Method Design
The development of a robust HPLC-MS/MS method is predicated on a thorough understanding of the analyte's physicochemical properties. Picolinic acid is an amphoteric molecule, possessing both a carboxylic acid group and a basic pyridine nitrogen. This duality governs its behavior during sample preparation, chromatographic separation, and mass spectrometric detection.
Chromatographic Separation: The Critical Role of pH
The retention of picolinic acid on a reversed-phase column, such as a C18, is highly dependent on the pH of the mobile phase.[10][11] At a pH below its pKa of approximately 5.4, the carboxylic acid group is largely protonated, rendering the molecule less polar and more amenable to retention on the non-polar stationary phase. Conversely, at a pH above its pKa, the carboxylate form predominates, increasing its polarity and leading to poor retention. Therefore, maintaining a mobile phase pH below 4 is crucial for achieving optimal retention and peak shape. The use of formic acid as a mobile phase modifier is a common and effective strategy for this purpose.
Mass Spectrometric Detection: Leveraging the Pyridine Nitrogen
Electrospray ionization (ESI) is the technique of choice for the ionization of polar molecules like picolinic acid.[12][13] The decision to use positive or negative ion mode is dictated by the molecule's ability to accept or donate a proton. While the carboxylic acid group can be deprotonated to form a negative ion, the pyridine nitrogen has a high proton affinity, making positive ionization significantly more efficient and sensitive for picolinic acid.[14] In an acidic mobile phase, the pyridine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]+.
Experimental Workflow
The overall workflow for the analysis of picolinic acid and its derivatives can be visualized as a sequential process, from sample receipt to data analysis.
Caption: High-level workflow for picolinic acid analysis.
Detailed Protocols
Protocol 1: Analysis of Endogenous Picolinic Acid in Human Plasma
This protocol details a validated method for the quantification of picolinic acid in human plasma, a common matrix for clinical research.
1. Materials and Reagents
-
Picolinic acid reference standard
-
Stable isotope-labeled internal standard (e.g., Picolinic-d4 acid)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced ethically)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
3. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm[3] |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min. |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Picolinic Acid: 124.0 -> 78.0; Picolinic-d4 Acid: 128.0 -> 82.0 |
4. Rationale for MRM Transition Selection
The fragmentation of the protonated picolinic acid molecule ([M+H]+ at m/z 124.0) primarily involves the loss of the carboxyl group as formic acid (HCOOH), resulting in the formation of the pyridinium ion at m/z 78.0. This is a stable and characteristic fragment, making the 124.0 -> 78.0 transition highly specific and sensitive for quantification.
Caption: Fragmentation of Picolinic Acid in MS/MS.
Protocol 2: Analysis of a Picolinoyl-Derivatized Steroid in Human Serum
This protocol provides a method for the analysis of a hydroxyl-steroid that has been derivatized with picolinic acid to enhance its detection by positive mode ESI-MS/MS.[3][4][5]
1. Materials and Reagents
-
Target steroid reference standard
-
Stable isotope-labeled internal standard for the steroid
-
Picolinic acid
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane, Ethyl acetate (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Derivatization Procedure
-
To the dried extract from the sample preparation (e.g., after SPE), add 50 µL of a freshly prepared solution of picolinic acid (10 mg/mL), MNBA (10 mg/mL), and DMAP (1 mg/mL) in dichloromethane.
-
Add 5 µL of TEA.
-
Vortex and incubate at 60°C for 30 minutes.
-
Evaporate the solvent under nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. HPLC-MS/MS Conditions
The HPLC and MS conditions will be similar to those in Protocol 1, with adjustments to the gradient and MRM transitions specific to the derivatized steroid.
| Parameter | Condition |
| MRM Transitions | Precursor Ion: [M+H]+ of the picolinoyl-steroid; Product Ion: m/z 78.0 (picolinoyl fragment) or a characteristic steroid fragment |
Method Validation: Ensuring Trustworthiness
A bioanalytical method is only as good as its validation.[3] This method was validated according to the ICH M10 guideline, which ensures its suitability for its intended purpose.[4][9] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (ICH M10) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Calibration Curve | At least 6 non-zero calibrators; correlation coefficient (r) ≥ 0.99. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) for QC samples. |
| Matrix Effect | The matrix factor should be consistent and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). |
Data Presentation and Interpretation
The data generated from this method will consist of chromatograms showing the separation of picolinic acid and its derivatives from other matrix components. Quantification is achieved by integrating the peak area of the analyte and its internal standard and applying the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded HPLC-MS/MS method for the analysis of picolinic acid and its derivatives in biological matrices. By explaining the causality behind the experimental choices and adhering to international validation guidelines, this document serves as a trusted resource for researchers and scientists in the field. The provided protocols are robust, sensitive, and specific, enabling the generation of high-quality data for a wide range of applications in biomedical research and drug development.
References
- National Center for Biotechnology Information. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health.
- International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters.
- Khanh, N. V., et al. (2022). Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography- electrospray Ionization Tandem Mass Spectrometry. VNU Journal of Science: Medical and Pharmaceutical Sciences, 38(1).
- Liu, A., et al. (n.d.). Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system. National Institutes of Health.
- Athanasiadou, I., et al. (2012). Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. Bioanalysis, 4(2), 171-183.
- Ieri, F., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Metabolites, 10(1), 29.
- Khanh, N. V., et al. (2022). Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography-electrospray Ionization Tandem Mass Spectrometry. VNU Journal of Science: Medical and Pharmaceutical Sciences, 38(1).
- Ho, C. S., et al. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620-1628.
- Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
- de Jong, E., et al. (2021). Development of a translational inflammation panel for the quantification of cerebrospinal fluid Pterin, Tryptophan-Kynurenine and Nitric oxide pathway metabolites. Clinical Mass Spectrometry, 21, 1-9.
- Yamada, T., et al. (2019). Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry.
- Schwieler, L., et al. (2020). A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid. Bioanalysis, 12(6), 335-347.
- Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
- Zhang, X., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice.
- Tang, K., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry, 8(9), 727-730.
- Ieri, F., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate.
- Waters Corporation. (n.d.). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites.
- Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596.
- Schwieler, L., et al. (2020). Intra-assay (six repeated analyses within one experiment during 20 h.... ResearchGate.
- National Institute of Standards and Technology. (n.d.). 2-Pyridinecarboxylic acid. NIST WebBook.
- Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate.
- Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Semantic Scholar.
- Liigand, J., et al. (2016). pH Effects on Electrospray Ionization Efficiency. ResearchGate.
- Al-Tannak, N. F., & Al-Amri, M. S. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
- Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(3), 461-469.
- Kiselev, P. A., et al. (2011). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. Drug Testing and Analysis, 3(7-8), 475-484.
- Cole, R. B., & Zhu, J. (2001). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 687-701.
- Reddit. (2023, March 13). How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? r/massspectrometry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Spiteller, G., & Spiteller-Friedmann, M. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 30(11), 3794-3798.
- LibreTexts. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry.
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
- Gabelica, V., et al. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi.
- Quora. (2018, December 5). What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS?
- YouTube. (2020, April 8). Mass Spectrometry fragmentation mechanism.
- YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry.
Sources
- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. js.vnu.edu.vn [js.vnu.edu.vn]
- 6. researchgate.net [researchgate.net]
- 7. Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography-electrospray Ionization Tandem Mass Spectrometry | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 8. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. youtube.com [youtube.com]
- 13. Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for Acylation Reactions Using 4,6-Dichloro-5-cyanopicolinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Reactivity of 4,6-Dichloro-5-cyanopicolinic Acid in Acylation Chemistry
This compound is a specialized heterocyclic carboxylic acid characterized by a pyridine ring substituted with two chlorine atoms, a cyano group, and a carboxylic acid moiety. This distinct substitution pattern imbues the molecule with unique electronic properties that significantly influence its reactivity in acylation reactions. The electron-withdrawing nature of the chlorine and cyano substituents, coupled with the inherent electron-deficient character of the pyridine ring, renders the carboxylic acid group highly activated towards nucleophilic attack. This heightened reactivity makes it a valuable reagent for the synthesis of a variety of amide and ester derivatives, which are key structural motifs in many pharmaceutical compounds.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting acylation reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, explore various activation methods, and provide step-by-step procedures for the synthesis of both amides and esters, enabling researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
Core Principles: Mechanistic Insights into Acylation
The acylation reaction, at its core, is a nucleophilic acyl substitution.[1] The overall transformation involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile, such as an amine (to form an amide) or an alcohol (to form an ester). Due to the relatively poor leaving group ability of the hydroxyl group, direct reaction with amines or alcohols is often inefficient.[2] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon and to convert the hydroxyl group into a better leaving group.
This activation is typically achieved through the use of coupling reagents. The general mechanism proceeds through an addition-elimination pathway where the nucleophile adds to the activated carbonyl group, forming a tetrahedral intermediate, which then collapses to expel the leaving group and form the final acylated product.[1]
The Role of Coupling Reagents
A plethora of coupling reagents are available to facilitate amide and ester bond formation.[3] These reagents can be broadly categorized into several classes, each with its own mechanism of action, advantages, and limitations.
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is then readily attacked by the amine or alcohol nucleophile. While effective, carbodiimides can sometimes lead to racemization in chiral carboxylic acids and the formation of an N-acylurea byproduct.[4] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress these side reactions.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents activate the carboxylic acid by forming a reactive phosphonium ester. They are known for their high efficiency and low rates of racemization.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Similar to phosphonium salts, these reagents form highly activated esters. HATU, in particular, is recognized for its rapid reaction rates and efficacy in coupling sterically hindered substrates.[5]
The Indispensable Role of a Base
Acylation reactions are almost always carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3] The base serves two critical functions:
-
Neutralization of Acidic Byproducts: Many coupling reactions generate acidic byproducts (e.g., HCl if an acid chloride is used). The base neutralizes these acids, preventing the protonation of the amine nucleophile, which would render it non-nucleophilic.[6]
-
Deprotonation of the Carboxylic Acid: In some cases, the base can deprotonate the carboxylic acid to form a carboxylate anion, which can then participate in the reaction with the coupling reagent.
Visualizing the Acylation Workflow
The following diagram illustrates the general workflow for a typical acylation reaction using a coupling reagent.
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N'-Bis(Cyanomethyl)Methylenediamines Based on a Strecker-Type Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. growingscience.com [growingscience.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: 4,6-Dichloro-5-cyanopicolinic Acid in Novel Herbicide Development
Introduction: The Quest for Novel Herbicidal Moieties
The relentless evolution of herbicide resistance in weed populations presents a significant threat to global food security. This challenge necessitates a paradigm shift in herbicide discovery, moving beyond the modification of existing scaffolds to the identification of novel chemical entities with unique mechanisms of action.[1] Picolinic acid derivatives have long been a cornerstone of weed management, primarily as synthetic auxin herbicides.[2][3] This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[4] However, the emergence of resistance to these established herbicides underscores the urgent need for innovation within this chemical class.
This document provides a comprehensive guide for researchers and drug development professionals on the application of a novel picolinic acid derivative, 4,6-dichloro-5-cyanopicolinic acid , in the discovery and development of next-generation herbicides. We will explore its synthesis, proposed mechanism of action, and detailed protocols for in vitro and in vivo evaluation of its herbicidal efficacy. The causality behind experimental choices will be elucidated to provide a deeper understanding of the herbicide development pipeline.
Chemical Profile: this compound
-
IUPAC Name: 4,6-dichloro-5-cyanopyridine-2-carboxylic acid[5]
-
CAS Number: 861545-83-7[5]
-
Chemical Formula: C₇H₂Cl₂N₂O₂[5]
-
Molecular Weight: 217.01 g/mol [5]
The structure of this compound, with its dichlorinated pyridine ring and the addition of a cyano group, presents a unique electronic and steric profile compared to existing picolinic acid herbicides. This structural novelty is the basis for exploring its potential for a distinct mode of action or an improved efficacy profile against resistant weeds.
Synthesis Protocol: A Proposed Synthetic Route
Objective: To synthesize this compound.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (DCTC)
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrolysis of DCTC: In a fume hood, cautiously add 2,3-dichloro-5-(trichloromethyl)pyridine to concentrated sulfuric acid. Heat the mixture under reflux. The trichloromethyl group will hydrolyze to a carboxylic acid.
-
Neutralization and Precipitation: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Isolation of Crude Product: Filter the precipitate and wash with cold deionized water. The resulting solid is the crude 5,6-dichloropicolinic acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,6-dichloropicolinic acid.
-
Cyanation (Hypothetical Step): The introduction of the cyano group at the 5-position is a critical and challenging step. A potential approach could involve a nucleophilic aromatic substitution reaction, though this would require activation of the ring. Further research into specific cyanation reactions for dichlorinated pyridines is necessary to optimize this step.
Diagram: Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of this compound.
Screening for Herbicidal Activity: A Multi-tiered Approach
The evaluation of a novel compound's herbicidal potential involves a hierarchical screening process, starting with high-throughput in vitro assays and progressing to whole-plant bioassays under controlled conditions.[6]
Part 1: In Vitro Screening - Target-Based Assays
-
Rationale: In vitro assays provide a rapid and cost-effective method to assess the direct interaction of a compound with a specific molecular target.[7][8] For picolinic acid derivatives, the primary target is often the auxin signaling pathway.[9]
Protocol: Auxin-Binding Protein Competitive Binding Assay
Objective: To determine the binding affinity of this compound to auxin-binding proteins (ABPs), such as AFB5.[9][10]
Materials:
-
Purified auxin-binding protein (e.g., recombinant AFB5)
-
Radiolabeled auxin (e.g., ³H-IAA)
-
This compound (test compound)
-
Known auxin herbicide (positive control, e.g., picloram)
-
Scintillation vials and cocktail
-
Filter apparatus
Procedure:
-
Incubation: Incubate the purified ABP with a known concentration of radiolabeled auxin in the presence of varying concentrations of the test compound or the positive control.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the protein-bound radioligand from the unbound radioligand using a rapid filtration method.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled auxin (IC₅₀).
Diagram: In Vitro Screening Workflow
Caption: A workflow for investigating the mechanism of action of a novel herbicide.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel herbicide. The protocols outlined in this document provide a robust framework for its synthesis, screening, and mechanistic elucidation. Future research should focus on optimizing the synthesis, expanding the whole-plant screening to a wider range of weed and crop species, and conducting detailed toxicological and environmental fate studies. The ultimate goal is to develop a selective and sustainable weed control solution that can help overcome the growing challenge of herbicide resistance.
References
- In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. (n.d.).
- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). Molecules, 29(2), 431.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e5282 protocolos.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules, 28(23), 7891.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). International Journal of Molecular Sciences, 24(3), 2754.
- Bayer unveils first new herbicide mode of action in over 30 years. (2024). AgTechNavigator.com.
- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). Journal of Agricultural and Food Chemistry, 72(15), 8840–8848.
- The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). International Journal of Molecular Sciences, 23(22), 13955.
- The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). ResearchGate.
- Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate.
- Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. (2021). Pest Management Science, 77(5), 2252–2263.
- Screening for Herbicide Resistance in Weeds. (2000). Weed Technology, 14(2), 435–445.
- In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (2021). Journal of Central European Agriculture, 22(3), 602–610.
- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). ACS Publications.
- Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). International Journal of Molecular Sciences, 23(23), 15411.
- European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Working Group.
- Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. (2024). ACS Omega, 9(16), 18063–18073.
- Herbicide Testing: Resistance, Residues, and Soil Impact. (2024). Contract Laboratory.
- Primary Herbicide Screening. (n.d.).
- Screening for Herbicide Resistance in Weeds. (2000). ResearchGate.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI.
- The development journey of 2-picolinic acid herbicides. (n.d.). ResearchGate.
- This compound. (n.d.). American Elements.
- Synthesis of 3, 6-dichloropicolinic acid. (2006). ResearchGate.
- 4-Amino-5,6-dichloropicolinic Acid. (n.d.). PubChem.
- 4,6-Dichloro-5-pyrimidinecarboxylic acid. (n.d.). ChemBK.
- Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. (n.d.). Google Patents.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.
- 4,6-Dichloropyrimidine-5-carboxylic acid. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. americanelements.com [americanelements.com]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 8. bioone.org [bioone.org]
- 9. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Functionalization of 4,6-Dichloro-5-cyanopicolinic Acid
Abstract
Substituted picolinic acids are privileged scaffolds in medicinal chemistry and agrochemical research, offering a versatile backbone for developing novel therapeutic agents and herbicides.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 4,6-dichloro-5-cyanopicolinic acid. We present detailed, field-proven protocols for the initial synthesis of the core scaffold via nitrile hydrolysis and subsequent functionalization of the C4 and C6 positions through two powerful methodologies: Nucleophilic Aromatic Substitution (S_N_Ar) and Palladium-Catalyzed Cross-Coupling reactions. The causality behind experimental choices, reaction monitoring, and purification techniques are explained to ensure reproducibility and success.
Introduction: The Versatility of the Picolinic Acid Scaffold
Nitrogen-containing heterocycles are foundational components in the discovery of new bioactive molecules.[4] Among them, the picolinic acid framework is of significant interest. The presence of multiple reactive sites on a single, rigid core allows for the systematic exploration of chemical space to optimize biological activity. The target molecule, this compound, features a trifecta of functional handles: a carboxylic acid for amide coupling or salt formation, a nitrile group, and two chlorine atoms at positions C4 and C6 that can be selectively functionalized. This guide details robust procedures to access and diversify this valuable chemical intermediate.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct route to the target carboxylic acid is the hydrolysis of the corresponding nitrile, 4,6-dichloro-2-cyano-5-cyanopyridine (more commonly named 4,6-dichloropyridine-2,5-dicarbonitrile if starting from a dicyano precursor, or hydrolysis of 4,6-dichloro-5-cyanopicolinonitrile). This transformation can be achieved under either acidic or alkaline conditions.[5][6] Acid-catalyzed hydrolysis is often preferred as it directly yields the free carboxylic acid upon workup.[7][8]
Reaction Principle: Acid-Catalyzed Nitrile Hydrolysis
The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an amide intermediate after tautomerization.[8] Under sustained heating in an acidic medium, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[8][9]
Caption: Synthesis of the core picolinic acid via nitrile hydrolysis.
Protocol 1: Synthesis of this compound
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4,6-dichloro-5-cyanopicolinonitrile | Starting Material |
| Sulfuric Acid (conc.) | Acid Catalyst |
| Deionized Water | Solvent / Reagent |
| Round-bottom flask | Reaction Vessel |
| Reflux Condenser | Prevent solvent loss |
| Magnetic Stirrer / Hot Plate | Agitation and Heating |
| Ice Bath | Cooling during workup |
| Buchner Funnel / Filter Paper | Product Isolation |
| pH paper | Monitor neutralization |
| Dichloromethane (DCM) | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Rotary Evaporator | Solvent Removal |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloro-5-cyanopicolinonitrile (1.0 equiv).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: This addition is exothermic. Perform in a fume hood and add slowly.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. Slowly and carefully pour the cooled mixture into a beaker containing crushed ice. A precipitate should form. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: a. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). b. Dry the purified solid under vacuum to yield this compound.
Part 2: Derivatization via Nucleophilic Aromatic Substitution (S_N_Ar)
The electron-withdrawing effects of the ring nitrogen and the cyano group make the chlorine atoms at C4 and C6 susceptible to nucleophilic substitution.[10] This pathway is a robust method for introducing amines, alcohols, and thiols.[11][12] Generally, the C6 position is more activated towards nucleophilic attack due to its proximity to the ring nitrogen; however, the C4 position can also react, and selectivity may depend on the nucleophile and reaction conditions.
Caption: General workflow for S_N_Ar derivatization reactions.
Protocol 2.1: Synthesis of a 6-Amino Derivative
Principle: An amine acts as a nucleophile, displacing one of the chloro substituents. A non-nucleophilic base is often used to scavenge the HCl generated during the reaction.[13]
Materials
| Reagent | Moles (equiv) |
| This compound | 1.0 |
| Primary or Secondary Amine (R¹R²NH) | 1.2 - 1.5 |
| Diisopropylethylamine (DIPEA) | 2.0 - 2.5 |
| Anhydrous Dimethylformamide (DMF) | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete in 6-24 hours.[14]
-
Workup: a. Cool the reaction to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water, then with brine.[14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to isolate the desired amino-picolinic acid derivative.
Part 3: Derivatization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, offering broad substrate scope and functional group tolerance.[4][15] The key to these reactions is the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst.[16][17] For substrates like this compound, the choice of ligand is critical for controlling site-selectivity between the C4 and C6 positions.[4]
Caption: General workflow for Palladium-catalyzed cross-coupling.
Protocol 3.1: Suzuki-Miyaura C-C Coupling
Principle: This reaction creates a new carbon-carbon bond between the picolinic acid and an organoboron compound, typically an aryl or heteroaryl boronic acid.[14]
Materials & Reaction Conditions
| Component | Example | Moles (equiv) | Purpose |
| Picolinic Acid Substrate | This compound | 1.0 | Electrophile |
| Boronic Acid | Phenylboronic Acid | 1.5 | Nucleophile Source |
| Palladium Precatalyst | Pd(OAc)₂ or PdCl₂(dppf) | 0.02 - 0.05 | Catalyst |
| Ligand | SPhos, XPhos, or dppf | 0.04 - 0.10 | Stabilize Pd(0), control selectivity |
| Base | K₂CO₃ or Cs₂CO₃ | 3.0 | Activates boronic acid |
| Solvent System | Toluene/Water or Dioxane/Water (4:1) | - | Reaction Medium |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the this compound (1.0 equiv), boronic acid (1.5 equiv), base (3.0 equiv), palladium precatalyst (0.02 equiv), and ligand (0.04 equiv).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[14] Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[14]
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Chemical Hazards: Always handle chlorinated reagents, cyanides, strong acids/bases, and palladium catalysts in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reaction Conditions: Be cautious when heating sealed vessels and when quenching exothermic reactions.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from cross-coupling reactions, according to institutional guidelines.
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis and diversification of this compound. By leveraging classical S_N_Ar reactions and modern palladium-catalyzed cross-coupling methods, researchers can efficiently generate a wide array of derivatives. These methods empower the scientific community to explore this valuable scaffold for applications in drug discovery, agrochemicals, and materials science.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. Benchchem.
- Nucleophilic Substitution Reactions. Course Resource.
- Experiment 7 — Nucleophilic Substitution.
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
- Procedure for the Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.
- Synthesis of 3, 6-dichloropicolinic acid.
- Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine. Benchchem.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Hydrolysis of Nitriles. Chemguide.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed Central (PMC) - NIH.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 4,6-Dichloro-5-cyanopicolinic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
The picolinic acid scaffold is a cornerstone in modern herbicide development, giving rise to a class of synthetic auxin herbicides with potent and selective activity. Among the various functionalized picolinic acids, 4,6-dichloro-5-cyanopicolinic acid and its nitrile precursor, 4,6-dichloro-5-cyanopicolinonitrile, represent key strategic intermediates in the synthesis of next-generation agrochemicals. Their unique substitution pattern, featuring two reactive chlorine atoms and a cyano group, allows for a diverse range of chemical modifications, leading to the creation of novel herbicides with enhanced efficacy and improved environmental profiles.
This technical guide provides an in-depth exploration of the synthetic utility of the this compound core, with a focus on its application in the synthesis of advanced herbicidal compounds. We will delve into the key chemical transformations, provide detailed experimental protocols for representative syntheses, and offer insights into the rationale behind the methodological choices.
The Picolinic Acid Core: A Privileged Scaffold in Herbicide Discovery
Picolinic acid derivatives have a long and successful history in the agrochemical industry. Compounds such as picloram and clopyralid have been widely used for the control of broadleaf weeds.[1] More recent innovations have led to the development of highly active 6-aryl-picolinate herbicides.[2] These molecules act as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible plant species.[2] The strategic functionalization of the picolinic acid ring is crucial for modulating the herbicidal activity, selectivity, and environmental fate of these compounds.
Synthetic Pathways to Functionalized Picolinates
The synthesis of advanced picolinate herbicides often begins with a highly functionalized pyridine precursor. While direct protocols starting from this compound are not extensively detailed in publicly available literature, a closely related and highly illustrative synthetic pathway starts from 4-amino-3,5,6-trichloro-2-picolinonitrile. This pathway highlights the key chemical transformations that are applicable to the this compound core.
The overall synthetic strategy involves a series of key steps:
-
Protection of the Amino Group: To prevent unwanted side reactions in subsequent steps, the amino group of the starting material is typically protected.
-
Selective Halogen Exchange: A crucial step to introduce fluorine into the molecule, which can significantly enhance herbicidal activity.
-
Deprotection: Removal of the protecting group to liberate the amino functionality for further derivatization or to yield the final active compound.
-
Hydrolysis of the Nitrile: Conversion of the cyano group to a carboxylic acid, a key functional group for auxin-like activity.
-
Nucleophilic Aromatic Substitution: Displacement of one or both chlorine atoms to introduce diverse aryl or heteroaryl substituents, leading to a broad library of potential herbicides.
The following diagram illustrates a representative synthetic workflow:
Caption: A representative synthetic workflow for the synthesis of advanced picolinate herbicides.
Experimental Protocols
The following protocols are representative examples of the key chemical transformations involved in the synthesis of functionalized picolinic acid herbicides, based on procedures described for analogous compounds.[2]
Protocol 1: Amino Group Protection of 4-Amino-3,5,6-trichloro-2-picolinonitrile
Rationale: The protection of the amino group is essential to prevent its reaction in the subsequent fluorination step. Phthaloyl chloride is a common protecting group for primary amines, forming a stable phthalimide that can be cleaved under specific conditions. DMAP acts as a nucleophilic catalyst, while TEA serves as a base to neutralize the HCl generated during the reaction.
Materials:
-
4-amino-3,5,6-trichloro-2-picolinonitrile
-
Phthaloyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of 4-amino-3,5,6-trichloro-2-picolinonitrile in anhydrous DCM, add DMAP and TEA at room temperature.
-
Cool the mixture to 0°C and add a solution of phthaloyl chloride in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected intermediate.
Protocol 2: Fluorination of the Protected Intermediate
Rationale: The introduction of a fluorine atom at the 5-position of the picolinic acid ring can significantly enhance the herbicidal activity of the final compound. Cesium fluoride is an effective nucleophilic fluorinating agent, and DMSO is a suitable polar aprotic solvent for this type of reaction.
Materials:
-
Protected intermediate from Protocol 1
-
Dried Cesium Fluoride (CsF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of the protected intermediate in anhydrous DMSO, add dried CsF.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the fluorinated intermediate.
Protocol 3: Deprotection of the Fluorinated Intermediate
Rationale: The removal of the phthaloyl protecting group is necessary to liberate the amino group for further functionalization or to obtain the final product. Concentrated ammonium hydroxide provides a basic medium for the cleavage of the phthalimide.
Materials:
-
Fluorinated intermediate from Protocol 2
-
Concentrated Ammonium Hydroxide
-
Methanol
Procedure:
-
Suspend the fluorinated intermediate in methanol.
-
Add concentrated ammonium hydroxide and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the deprotected intermediate.
From Intermediate to Active Herbicide: The Final Steps
The deprotected intermediate, a 4-amino-3-chloro-5-fluoro-6-substituted-2-picolinonitrile, is a versatile precursor for a wide range of potent herbicides. The final steps in the synthesis typically involve:
-
Hydrolysis of the Nitrile Group: The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions. This is a critical step as the carboxylic acid functionality is essential for the auxin-like herbicidal activity.
-
Suzuki Coupling: The chlorine atom at the 6-position is susceptible to nucleophilic substitution. A common and powerful method for introducing aryl or heteroaryl groups at this position is the Suzuki coupling reaction, which utilizes a palladium catalyst and an organoboron reagent. This allows for the synthesis of a diverse library of 6-aryl-picolinate herbicides.
The following diagram illustrates the final steps in the synthesis of a 6-aryl-picolinate herbicide:
Caption: Final steps in the synthesis of a 6-aryl-picolinate herbicide.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the key synthetic steps, based on analogous transformations reported in the literature.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Amino Group Protection | Phthaloyl chloride, DMAP, TEA | DCM | 0 to RT | 80-95 |
| Fluorination | CsF | DMSO | 80 | 60-80 |
| Deprotection | Conc. NH4OH | Methanol | RT | 70-90 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Toluene/Water | 80-100 | 50-85 |
| Nitrile Hydrolysis | H2SO4 or NaOH | Water/Alcohol | Reflux | 70-95 |
Conclusion
This compound and its nitrile precursor are valuable and versatile intermediates in the synthesis of modern agrochemicals. The strategic manipulation of the functional groups on the picolinic acid ring allows for the fine-tuning of herbicidal activity, selectivity, and environmental properties. The protocols and synthetic strategies outlined in this guide provide a framework for researchers and scientists in the field of agrochemical development to explore the vast potential of this important chemical scaffold. The continued exploration of novel derivatives based on this core structure is expected to lead to the discovery of even more effective and sustainable solutions for global food production.
References
- Dow AgroSciences LLC. (2001). 4-aminopicolinates and their use as herbicides. WO2001051468A1.
- Dow AgroSciences LLC. (2001). 4-aminopicolinates and their use as herbicides. US6297197B1.
- Dow AgroSciences LLC. (2007). 4-aminopicolinates and their use as herbicides. DK1246802T3.
- Dow AgroSciences LLC. Patents Assigned to Dow AgroSciences LLC.
- Balko, T. W., Buysse, A. M., & Epp, J. B. (2003). 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES. WO 03/011853 A1.
- Organic Syntheses Procedure. (2011). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
- Wang, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4978.
- Synthesis of 3, 6-dichloropicolinic acid. (n.d.).
Sources
Application Note: Synthetic Pathways to Functionalized Picolinic Acids
Abstract: Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science, acting as crucial intermediates and pharmacophores.[1][2] Their function is intimately tied to their substitution pattern, which modulates their physicochemical properties, binding affinities, and reactivity. This guide provides an in-depth exploration of robust and versatile synthetic pathways for accessing functionalized picolinic acids. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design. Detailed protocols for key reactions, comparative data tables, and workflow diagrams are provided to empower researchers in drug discovery and chemical development to confidently design and execute syntheses of novel picolinic acid derivatives.
Strategic Overview of Picolinic Acid Functionalization
The synthesis of a target picolinic acid derivative rarely follows a single, linear path. The optimal strategy depends on the desired substitution pattern, the commercial availability of starting materials, and the required scale. Three primary strategic disconnections dominate the field:
-
Direct Functionalization of the Pyridine Ring: Introducing substituents directly onto a pre-existing picolinic acid or picolinate ester scaffold. This is often the most step-economical approach for specific substitution patterns (e.g., at the 4-position).
-
Synthesis from Pre-functionalized Pyridines: The most common and versatile strategy, wherein a substituted pyridine (e.g., a picoline or halopyridine) is elaborated to introduce the C2-carboxylic acid group.
-
Post-Synthetic Modification via Cross-Coupling: Leveraging a handle, typically a halogen, on the picolinic acid ring to forge new carbon-carbon or carbon-heteroatom bonds, enabling late-stage diversification.
Figure 1: Overview of primary synthetic approaches to functionalized picolinic acids.
Direct Functionalization of the Picolinic Acid Scaffold
While the pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, the strategic use of N-oxides can overcome this hurdle, directing substitution to the 4-position.
Synthesis of 4-Aminopicolinic Acid via N-Oxide Formation
A classic and effective method for introducing a nitrogen-containing substituent at the C4 position involves a nitration/reduction sequence on picolinic acid N-oxide. The N-oxide group serves two critical functions: it activates the 4-position towards electrophilic attack and prevents the electrophile from coordinating with the ring nitrogen.
Mechanistic Rationale: The synthesis begins with the oxidation of the pyridine nitrogen to form the N-oxide. This intermediate is then nitrated using a potent mixture of sulfuric and fuming nitric acid. The resulting 4-nitropicolinic acid N-oxide is subsequently reduced. Catalytic hydrogenation is a clean and efficient method for reducing both the nitro group to an amine and the N-oxide back to the pyridine nitrogen in a single step.[3]
Protocol 1: Synthesis of 4-Aminopicolinic Acid[3]
Step A: Preparation of 4-Nitropicolinic Acid N-Oxide
-
In a flask equipped with a stirrer and cooled in an ice bath, cautiously add picolinic acid N-oxide (1.0 eq) in portions to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Causality: The highly acidic and nitrating environment is necessary to achieve electrophilic substitution on the electron-deficient pyridine N-oxide ring.
-
Allow the reaction to warm to room temperature and then heat according to literature procedures (e.g., 90°C) for several hours, monitoring by TLC or HPLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
Step B: Reduction to 4-Aminopicolinic Acid
-
Dissolve the 4-nitropicolinic acid N-oxide (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂) using a balloon or a Parr hydrogenator.
-
Self-Validation: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis, looking for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield 4-aminopicolinic acid.[3]
Decarboxylative Halogenation: A Gateway to Cross-Coupling
The introduction of a halogen atom onto the pyridine ring is a pivotal transformation, as it installs a versatile handle for subsequent cross-coupling reactions. While traditional methods often require harsh conditions, modern decarboxylative approaches offer a milder, transition-metal-free alternative for installing a halogen at the C2 position.[4][5]
Mechanistic Rationale: This reaction proceeds by converting the 2-picolinic acid into a reactive intermediate that readily loses CO₂. In the presence of a dihalomethane (e.g., dichloromethane) and an oxidant like t-BuOCl, an N-chlorocarbene intermediate is proposed to form.[4][5] This intermediate then undergoes rearrangement and halogenation to yield the 2-halopyridine. The key advantage is the use of the carboxylic acid itself as a directing and activating group that is subsequently removed.
Figure 2: Workflow for the transition-metal-free decarboxylative halogenation of 2-picolinic acids.
Protocol 2: Decarboxylative Chlorination of a Substituted 2-Picolinic Acid[5]
-
To a reaction vessel, add the substituted 2-picolinic acid (1.0 eq), sodium bicarbonate (NaHCO₃, 1.0 eq), and dichloromethane (which serves as both solvent and halogen source).
-
Add tert-butyl hypochlorite (t-BuOCl, 1.5 eq) to the suspension.
-
Causality: The base is required to facilitate the initial steps of the reaction, while t-BuOCl acts as the oxidant to enable the formation of the key reactive intermediate.
-
Seal the vessel and heat the reaction mixture at 60 °C under an air or oxygen atmosphere for the prescribed time (e.g., 20 hours).[5]
-
Self-Validation: Monitor the reaction by LC-MS. A successful reaction will show the consumption of the starting material (mass M) and the appearance of the product (mass M-45+35 for chlorination). The evolution of CO₂ gas is also an indicator of reaction progress.
-
After cooling to room temperature, quench the reaction with a reducing agent like aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloropyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have transformed the synthesis of complex molecules, and functionalized picolinic acids are no exception. These methods allow for the precise and predictable formation of C-C bonds.
Decarboxylative Cross-Coupling of 2-Picolinic Acid with Aryl Halides
A powerful strategy involves the direct coupling of 2-picolinic acid with aryl or heteroaryl bromides.[6] This reaction forges a new C-C bond at the C2 position, again using the carboxyl group as an activating handle that is expelled as CO₂ during the catalytic cycle. This avoids the need to pre-install a different coupling group at the C2 position.
Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the picolinic acid coordinates to the palladium center, often facilitated by a copper or silver co-catalyst, and undergoes decarboxylation to form an aryl-palladium-pyridyl intermediate. Reductive elimination from this intermediate yields the 2-arylpyridine product and regenerates the active Pd(0) catalyst.[7]
| Reaction Type | Picolinic Acid Derivative | Coupling Partner | Catalyst System | Key Feature | Reference |
| Decarboxylative Arylation | 2-Picolinic Acid | Aryl/Heteroaryl Bromides | Pd(OAc)₂ / PPh₃ / CuI | Direct C-H functionalization via decarboxylation. | [6] |
| Sonogashira Coupling | 4-Iodomethylpicolinate | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Forms C(sp²)-C(sp) bonds; useful for extended structures. | [3] |
| Reductive Coupling | Picolinamide Ligands | Aryl Bromides / Alkyl Bromides | Ni(II) precatalyst | Forms C(sp²)-C(sp³) bonds; creates arylcyclopropanes. | [8] |
Table 1: Comparison of selected cross-coupling strategies for modifying picolinic acid scaffolds.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety itself is a prime site for functionalization, most commonly through the formation of amides and esters. This is a fundamental strategy for creating prodrugs, modulating solubility, or linking the picolinic acid core to other molecules.
Mechanistic Rationale: The direct reaction of a carboxylic acid with an amine or alcohol is generally unfavorable. Therefore, the carboxylic acid must first be "activated". A common and highly effective method is the conversion of the picolinic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The highly electrophilic acid chloride then readily reacts with nucleophiles (amines or alcohols) in a nucleophilic acyl substitution reaction to form the desired amide or ester.[11][12]
Protocol 3: General Procedure for Picolinamide Synthesis via the Acid Chloride[10]
-
In a fume hood, suspend picolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can accelerate this step.
-
Causality: Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, generating the highly reactive picolinoyl chloride intermediate.
-
Gently reflux the mixture until the solid dissolves and gas evolution (SO₂ and HCl) ceases. This indicates the complete formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with a dry, inert solvent like toluene to remove all traces.
-
Dissolve the crude picolinoyl chloride in a dry, non-protic solvent such as dichloromethane (DCM) or THF and cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (NEt₃, 1.5-2.0 eq) in the same dry solvent.
-
Self-Validation: The base is crucial to neutralize the HCl generated during the reaction. Its absence would lead to the protonation of the amine nucleophile, rendering it unreactive. The formation of triethylamine hydrochloride salt as a white precipitate is a visual indicator of reaction progress.
-
Slowly add the amine/base solution to the cold acid chloride solution via a dropping funnel or syringe.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight until completion is confirmed by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude amide by column chromatography or recrystallization.
References
- Beatty, A.; Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
- Zhang, X., Feng, X., Zhang, H., Yamamoto, Y., & Bao, M. (2019). Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions. RSC Advances.
- Chen, C., et al. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications.
- UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK Chemical Insights.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Picolinic Acid in Organic Synthesis. InnoPharmChem Blog.
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
- Wikipedia. Picolinic acid. Wikipedia, The Free Encyclopedia.
- Babaee, S., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances.
- Wang, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
- Al-Saad, N., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
- Abd-allah, W. R., & Al–Janabi, K. M. (2023). Preparation and diagnosis of new picolinic acid derivatives. Tikrit Journal of Pure Science.
- Lo, S. S., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.
- ResearchGate. (2017). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate Publication.
- ResearchGate. (2012). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate Publication.
- MasterOrganicChemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- LibreTexts Chemistry. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts.
- Wikipedia. Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia.
- Collins, S. G., & Reisman, S. E. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dichloro-5-cyanopicolinic Acid
Welcome to the technical support guide for the purification of crude 4,6-dichloro-5-cyanopicolinic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with purifying this key chemical intermediate. The guidance herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of this compound, providing a foundational understanding of the compound and its associated challenges.
Q1: What are the most probable impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dictated by its synthetic route. Common synthesis pathways, such as those involving chlorination of a pyridine precursor, can introduce several types of impurities:
-
Unreacted Starting Materials: Residual amounts of the precursor pyridine compound.
-
Over-chlorinated or Under-chlorinated Byproducts: Pyridine rings with one or three chlorine atoms instead of the desired two. For example, related syntheses of dichlorinated nicotinic acids can be contaminated with trichloro-derivatives if reaction conditions are not strictly controlled[1].
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, converting it to a carboxamide or a carboxylic acid, especially if exposed to strong acidic or basic conditions during workup.
-
Residual Catalysts and Reagents: Reagents used in chlorination, such as phosphorus oxychloride or thionyl chloride, and their byproducts (e.g., phosphoric acids) can persist in the crude product[2].
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
Q2: What are the primary laboratory-scale methods for purifying this compound?
A2: The purification strategy is dictated by the compound's key functional groups: a carboxylic acid, a pyridine ring, a nitrile, and two chloro-substituents. The primary methods are:
-
Acid-Base Extraction: This is a highly effective technique that leverages the acidic nature of the carboxylic acid group.[3][4] The crude product can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic target compound will deprotonate to form a water-soluble salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[5][6] The aqueous layer can then be separated and re-acidified to precipitate the purified product.[5]
-
Recrystallization: This is a classic purification technique for solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing the purified compound to crystallize upon cooling while impurities remain in the mother liquor.
-
Column Chromatography: While effective, chromatography is often reserved for small-scale purification or when acid-base extraction and recrystallization fail to provide the desired purity. Normal or reversed-phase chromatography can be used to separate the target compound from closely related impurities.[7][8]
Q3: How do I choose the best purification method for my specific needs?
A3: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An appropriate reversed-phase method can separate the target compound from even minor impurities, allowing for purity determination by peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of structurally similar impurities that might co-elute in chromatography.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during purification experiments in a direct question-and-answer format.
Acid-Base Extraction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Q: Why did an emulsion form at the organic/aqueous interface that won't separate? | 1. The pH of the aqueous layer is too close to the pKa of the compound, resulting in partial ionization. 2. Vigorous shaking of the separatory funnel. 3. High concentration of the crude material. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions.[9] 2. Gently swirl or invert the separatory funnel instead of shaking vigorously. 3. Dilute the mixture with more of both the organic and aqueous solvents. |
| Q: I have low or no precipitate upon re-acidification of the aqueous layer. Where did my product go? | 1. Incomplete extraction into the aqueous base; the base was not strong enough or insufficient volume was used. 2. Insufficient acidification; the pH is not low enough to fully protonate the carboxylate salt. 3. The product is more soluble in the aqueous solution than anticipated, even in its neutral form. | 1. Perform multiple extractions (3x) with the aqueous base to ensure complete transfer. Check the pH of the aqueous layer to confirm it is basic. 2. Add acid dropwise while monitoring with pH paper or a meter until the solution is strongly acidic (pH 1-2). 3. After acidification, cool the solution in an ice bath to decrease solubility. If precipitation is still minimal, extract the acidified aqueous solution back into an organic solvent (e.g., ethyl acetate, dichloromethane), then dry and evaporate the organic layer.[5] |
| Q: The final product is still contaminated with a neutral impurity. Why didn't the extraction work? | The neutral impurity has some solubility in the aqueous base, or some of the organic layer was carried over during the separation. | 1. After separating the basic aqueous layer, wash it once with a fresh portion of the organic solvent (a "back-extraction") to remove any lingering neutral impurities before proceeding to acidification.[4] |
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do? | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and cooling is too rapid. 3. The presence of impurities is inhibiting crystal lattice formation. | 1. Switch to a lower-boiling point solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature first, then move it to an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. 3. Attempt to purify the material first by another method (e.g., acid-base extraction) to remove the problematic impurities. |
| Q: I have very low recovery of my product after recrystallization. How can I improve the yield? | 1. Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures. 2. The product is highly soluble in the chosen solvent, even when cold. 3. Premature crystallization occurred on the filter funnel during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude solid. 2. Try a different solvent in which the compound has lower solubility, or use a co-solvent system (an "anti-solvent") to reduce solubility upon cooling. 3. Preheat the filter funnel and flask before hot filtration. Wash the filter paper with a small amount of hot solvent to redissolve any crystals that formed. |
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the picolinic acid moiety for separation from neutral or basic impurities.
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 20 mL per gram of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate solution.[9]
-
Mixing: Stopper the funnel and invert it several times gently, venting frequently to release any pressure buildup (from CO₂ evolution). Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to fully separate. The deprotonated picolinic acid salt will be in the upper aqueous layer (if using dichloromethane) or lower aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of the aqueous base to ensure complete transfer of the acidic product. Combine all aqueous extracts.
-
Back-Wash: Wash the combined aqueous extracts with a small portion of the fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the final product.
Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: Prepare a stock solution of the purified solid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks. A purity level of ≥98% is often considered high for many applications.
Section 4: References
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283. Retrieved from
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from
-
Wikipedia. (2023). Acid–base extraction. Retrieved from
-
Burt, C. W., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Journal of Coordination Chemistry, 65(16), 2897-2906. Retrieved from
-
Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Methods in Enzymology, 34, 641-651. Retrieved from
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from
-
Orita, A., et al. (2001). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Tetrahedron, 57(41), 8747-8756. Retrieved from
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from
-
CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. (2013). Google Patents. Retrieved from
-
US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993). Google Patents. Retrieved from
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. magritek.com [magritek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Sub-stituted Picolinic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted picolinic acids are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, herbicides, and specialty ligands.[1][2] Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from poor regioselectivity and competing side reactions to difficult purifications.
This guide is designed to serve as a technical support resource for professionals engaged in the synthesis of these valuable compounds. It moves beyond simple procedural outlines to provide in-depth troubleshooting advice, answers to frequently encountered questions, and robust, field-proven protocols. The content herein is structured to address problems as they arise in a real-world laboratory setting, explaining the chemical principles behind each challenge and solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing a carboxylic acid group onto a pyridine ring?
There are three primary strategies:
-
Oxidation of an alkyl group: Typically, a methyl group at the 2-position (α-picoline) is oxidized using strong agents like potassium permanganate (KMnO₄) or nitric acid.[3][4]
-
Directed ortho-Metalation (DoM) followed by carboxylation: A directing group on the pyridine ring guides a strong base (like n-BuLi or LDA) to deprotonate the adjacent position. The resulting organolithium species is then quenched with CO₂.[5][6]
-
Halogen-Metal Exchange followed by carboxylation: A halopyridine (e.g., 2-bromopyridine) is treated with an organolithium reagent to form the lithiated pyridine, which is then carboxylated with CO₂.[7]
Q2: My Directed ortho-Metalation (DoM) reaction is giving very low yields. What is the first thing I should check?
The most critical parameter in DoM is the complete exclusion of water and air. Organolithium reagents like n-BuLi and LDA are extremely strong bases and will be instantly quenched by trace amounts of moisture in your solvent, glassware, or on the surface of your starting material. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
Q3: Why is my picolinic acid derivative "oiling out" during recrystallization instead of forming crystals?
"Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when significant impurities are present which depress the melting point.[8] Consider switching to a lower-boiling point solvent or solvent mixture. If impurities are suspected, pre-purification by column chromatography before recrystallization is recommended.[8]
Q4: Can I use a Grignard reagent to carboxylate a halopyridine?
Yes, this is a viable method. A Grignard reagent can be formed from a halopyridine (e.g., 2-bromopyridine and magnesium), which is then reacted with solid CO₂ (dry ice) to form the magnesium carboxylate salt.[9] Acidic workup then yields the picolinic acid. However, the formation of the Grignard reagent can sometimes be sluggish or accompanied by side reactions.[9][10]
Troubleshooting Guide
This section addresses specific experimental problems, their probable causes, and validated solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation & Recommended Solution |
| Inactive Organolithium Reagent | Organolithium reagents (n-BuLi, LDA) degrade upon exposure to air/moisture. Solution: Titrate your organolithium reagent before use to determine its exact molarity. Always use a fresh bottle or a properly stored solution. |
| Insufficiently Low Temperature | Many reactions, especially DoM, require cryogenic temperatures (-78 °C is common) to prevent side reactions and reagent decomposition.[5][6] Solution: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at the correct temperature throughout the addition and reaction period. Use a low-temperature thermometer to verify. |
| Poor Quality Starting Material | Impurities in the starting pyridine can interfere with the reaction. For example, acidic impurities will quench the base. Solution: Purify the starting material before use by distillation, recrystallization, or column chromatography. Verify purity by NMR or GC-MS. |
| Incorrect Stoichiometry of Base | If your substrate has acidic protons other than the one you intend to remove, more than one equivalent of base will be required. Solution: Carefully analyze your substrate's structure. For picolinic acid itself, multiple equivalents of base are needed to first deprotonate the carboxylic acid before ring metalation can occur.[5] |
Problem 2: Significant Side Product Formation
| Potential Cause | Explanation & Recommended Solution |
| Addition of Organolithium to the Pyridine Ring | Instead of deprotonation, organolithiums can act as nucleophiles and add to the electron-deficient C=N bond of the pyridine ring.[5] This is more common with less sterically hindered bases like n-BuLi. Solution: Switch to a more hindered, less nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-Tetramethylpiperidide (LTMP).[5] Running the reaction at a very low temperature (-78 °C or lower) also disfavors this pathway. |
| Metalation at an Undesired Position | If multiple positions on the ring are activated, a mixture of regioisomers can be formed. The choice of base can influence selectivity.[5][7] Solution: The directing group is key. Ensure you are using a strong directing group for the desired position. Sometimes, a "pre-complexation" step with the base at a low temperature before warming can improve selectivity. For challenging substrates, consider using advanced bases like TMPMgCl·LiCl, which can offer different regioselectivity.[7] |
| Dimerization or Oligomerization | The lithiated pyridine intermediate can react with unreacted starting material, leading to dimers or oligomers, especially in electron-deficient systems.[7] Solution: Use a slow addition of the organolithium base to a solution of the pyridine substrate at low temperature. This keeps the concentration of the lithiated intermediate low at any given time, minimizing self-reaction. |
Problem 3: Difficulty with Product Isolation & Purification
| Potential Cause | Explanation & Recommended Solution |
| Zwitterionic Nature / High Polarity | Picolinic acids are amphoteric and can exist as zwitterions, making them highly polar and sometimes sparingly soluble in common organic solvents but highly soluble in water. This complicates extraction. Solution: Carefully adjust the pH of the aqueous solution during workup. At the isoelectric point (pI), the net charge is zero, and aqueous solubility is minimized, allowing for precipitation or more efficient extraction into an organic solvent. |
| Formation of Insoluble Salts | During workup, the picolinic acid can form insoluble salts with metal cations (e.g., lithium, magnesium). The product can also be isolated as a hydrochloride salt.[3] Solution: If an insoluble precipitate forms, it may be your product salt. Isolate it by filtration. To recover the free acid, the salt can be dissolved in water, acidified (e.g., with HCl) to protonate the carboxylate, and then re-extracted. Alternatively, isolation via an insoluble copper salt has been reported as a purification method.[11] |
| Product is Water-Soluble | The polarity of many substituted picolinic acids leads to high water solubility, resulting in poor recovery during aqueous workup. Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, chloroform). If recovery is still low, saturate the aqueous layer with NaCl (salting out) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Evaporating the aqueous layer to dryness and extracting the solid residue is another option.[3] |
| Product Chelation with Metal Residues | The 2-carboxy pyridine moiety is an excellent chelating agent.[4] Residual metal ions from catalysts (e.g., Palladium) or reagents (e.g., Magnesium) can form stable complexes with the product, complicating purification. Solution: Wash the organic extracts with an aqueous solution of a stronger chelating agent like EDTA to sequester the metal ions. Passing the crude product through a short plug of silica gel can also help remove metal impurities. |
Key Synthetic Protocols & Data
Protocol 1: Synthesis of 6-chloropicolinic acid via Directed ortho-Metalation (DoM)
This protocol details the regioselective lithiation and carboxylation of 2-chloropyridine, a common and challenging transformation.
Workflow Diagram:
Caption: Workflow for the synthesis of 6-chloropicolinic acid via DoM.
Step-by-Step Methodology:
-
Preparation: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Dissolve 2-chloropyridine (1.0 eq) in the THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Litiation: Slowly add a solution of freshly prepared or titrated Lithium Diisopropylamide (LDA) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours.
-
Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) in small portions. The reaction will exotherm. Allow the mixture to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding water. Adjust the pH of the aqueous solution to ~2-3 with concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparative Data: Choice of Base in Pyridine Metalation
The choice of base is critical for regioselectivity and avoiding side reactions.
| Base | Structure | Typical Temp. (°C) | Key Characteristics & Common Issues |
| n-Butyllithium (n-BuLi) | n-C₄H₉Li | -78 to -20 | Highly reactive, strong base, but also a potent nucleophile. Prone to adding across the C=N bond of the pyridine ring.[5] |
| sec-Butyllithium (s-BuLi) | s-C₄H₉Li | -78 | More sterically hindered and basic than n-BuLi. Can improve regioselectivity in some cases. |
| Lithium Diisopropylamide (LDA) | [( (CH₃)₂CH )₂N]Li | -78 to 0 | Very strong, non-nucleophilic, hindered base. The reagent of choice for many DoM reactions to avoid nucleophilic addition.[5] |
| Lithium Tetramethylpiperidide (LTMP) | [( (CH₃)₂C(CH₂)₃C(CH₃)₂ )N]Li | -78 to 0 | Even more sterically hindered than LDA. Useful for substrates where LDA gives poor selectivity or side reactions.[5] |
| TMPMgCl·LiCl | (TMP)MgCl·LiCl | -25 to 25 | A "turbo" Grignard base. Offers high kinetic activity and can provide different regioselectivity compared to lithium amides, often under milder conditions.[7] |
Mechanistic Insight: Directed ortho-Metalation (DoM)
Understanding the mechanism of DoM is key to troubleshooting. The reaction proceeds via a coordination-deprotonation pathway.
Caption: Mechanism of Directed ortho-Metalation and Carboxylation.
-
Coordination: The lithium cation of the base (e.g., LDA) coordinates to both the pyridine nitrogen and the directing metalation group (DMG).
-
Deprotonation: This coordination pre-organizes the complex, positioning the amide base in close proximity to the ortho C-H bond, which is then selectively abstracted.
-
Electrophilic Quench: The resulting highly reactive ortho-lithiated species is a powerful nucleophile that readily attacks an electrophile, such as carbon dioxide, to form the desired product after acidic workup.
References
- Picolinic acid recovery. (n.d.). Google Patents.
- Technical Support Center: 5-(Benzo[d]dioxol-5-yl)picolinic acid Purification. (n.d.). Benchchem.
- El-Gendy, G. A. M., & Smith, K. (2015).
- Reaction of pyridine N‐oxides with Grignard reagents. (n.d.). ResearchGate.
- Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure.
- Picolinic acid. (n.d.). Wikipedia.
- ortho metalation. (n.d.). Andrew G Myers Research Group.
- A kind of method of preparing picolinic acid. (n.d.). Google Patents.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Manolikakes, S. M., et al. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
- Design of Carboxylation of Pyridines with CO2. (n.d.). ResearchGate.
- Directed metalation of pyridine through deprotonation.... (n.d.). ResearchGate.
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). ACS Publications.
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- ChemInform Abstract: Directed Metalation of Pi-Deficient Azaaromatics: Strategies of Functionalization of Pyridines, Quinolines, and Diazines. (n.d.). ResearchGate.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Picolinic acid derivatives and their use as intermediates. (n.d.). Google Patents.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central.
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing.
- Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. (2023). AZoM.
- Transition-Metal-Catalyzed Carboxylation. (2023). Encyclopedia.pub.
- Transition-Metal-Catalyzed Functionalization of Pyridines. (n.d.). ResearchGate.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.
- Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. (n.d.). PMC - NIH.
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. znaturforsch.com [znaturforsch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
how to improve the solubility of 4,6-Dichloro-5-cyanopicolinic acid
Technical Support Center: 4,6-Dichloro-5-cyanopicolinic Acid
A Guide to Enhancing Solubility for Researchers
Welcome to the technical support guide for this compound (CAS 861545-83-7). This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols to address the significant solubility challenges commonly encountered with this compound. Our goal is to empower you with the foundational knowledge and practical methods to ensure successful and reproducible experimental outcomes.
Section 1: Understanding the Solubility Challenge
This compound is a substituted pyridinecarboxylic acid with a molecular weight of approximately 217.01 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a pyridine ring, two chloro substituents, and a cyano group, dictates its physicochemical properties. The primary obstacle to its use is its characteristically low aqueous solubility in its neutral, protonated form. This poor solubility stems from two main factors:
-
High Crystal Lattice Energy: The planar, aromatic structure and polar functional groups can lead to strong intermolecular interactions (like hydrogen bonding between carboxylic acid moieties) in the solid state. These forces must be overcome by solvent-solute interactions for dissolution to occur.
-
Hydrophobicity: The dichlorinated pyridine ring contributes significant hydrophobic character, limiting favorable interactions with water molecules.
The key to solubilizing this molecule lies in manipulating its primary ionizable center: the carboxylic acid group.
Section 2: Troubleshooting Guide & Strategy Selection
This section is designed in a question-and-answer format to directly address the most common issues researchers face.
Q: My compound isn't dissolving in my aqueous buffer (e.g., PBS). What is the first and most critical step I should take?
A: pH Adjustment.
This is the most effective and straightforward strategy for this class of compounds. The carboxylic acid group on the picolinic acid is the key. In acidic or neutral water, the compound exists in its protonated, neutral form (R-COOH), which is poorly soluble. By raising the pH of the solution with a base, you deprotonate the carboxylic acid to its conjugate base, a carboxylate salt (R-COO⁻). This ionized form is dramatically more polar and readily forms strong ion-dipole interactions with water, leading to a significant increase in solubility.[3]
The Underlying Principle: The Henderson-Hasselbalch Relationship
The ratio of the soluble, deprotonated form to the insoluble, protonated form is governed by the solution's pH and the compound's pKa (the pH at which 50% of the acid is deprotonated).[4]
pH = pKa + log([R-COO⁻] / [R-COOH])
As a practical rule of thumb for complete solubilization, the pH of the solution should be at least 1.5 to 2 units higher than the compound's pKa. While the exact pKa of this compound is not readily published, we can estimate it to be significantly lower than that of benzoic acid (pKa ≈ 4.2)[5] due to the potent electron-withdrawing effects of the two chlorine atoms and the cyano group on the pyridine ring. A reasonable estimate would place the pKa in the range of 2.0 - 3.5. Therefore, adjusting the pH to ≥ 5.5 should effectively solubilize the compound.
Q: The required pH is incompatible with my experiment (e.g., cell culture, enzyme assay). What is my next best option?
A: Co-solvency.
If pH modification is not viable, the use of a water-miscible organic co-solvent is the next logical approach. Co-solvents work by reducing the overall polarity of the solvent system (the water-based buffer), making it more favorable for the hydrophobic portions of your compound.[3]
How to Select a Co-solvent:
The choice depends on the requirements of your downstream application, particularly concerning biocompatibility and potential interference.
| Co-solvent | Typical Starting Conc. | Max Conc. (Cell Culture) | Notes |
| DMSO (Dimethyl sulfoxide) | 5-10% (v/v) | < 0.5% | Excellent solubilizing power. Use with caution; can be toxic to cells at higher concentrations. Ideal for creating high-concentration stock solutions. |
| Ethanol | 10-20% (v/v) | < 1.0% | Good for moderately hydrophobic compounds. Biocompatible at low concentrations. |
| PEG 400 (Polyethylene glycol) | 10-30% (v/v) | Variable | A non-volatile, low-toxicity polymer. Can increase viscosity. |
| Propylene Glycol | 10-30% (v/v) | < 1.0% | Common pharmaceutical excipient. Good safety profile. |
Workflow for Solubility Enhancement: The following diagram illustrates a logical workflow for tackling solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
Q: I need to prepare a highly concentrated stock solution for long-term storage. What is the standard method?
A: Use a pure organic solvent, typically DMSO.
For creating a concentrated stock (e.g., 10-50 mM), dissolving the compound in 100% DMSO is the industry-standard approach. The resulting solution can then be stored at -20°C or -80°C and diluted serially into your experimental buffer immediately before use.
Critical Consideration: Be aware that when you dilute the DMSO stock into an aqueous buffer, the compound may precipitate if the final concentration of the co-solvent (DMSO) is too low to maintain solubility. Always check for precipitation in your final working solution. A common cause of experimental failure is running an assay with a precipitated, and therefore biologically unavailable, compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to systematically determine the required pH and prepare a stock solution in an aqueous buffer.
-
Preparation:
-
Weigh out a small, precise amount of this compound (e.g., 2.17 mg for a target 10 mM solution in 1 mL).
-
Prepare a low-molarity buffer (e.g., 10 mM HEPES or Phosphate) at a pH of ~7.0. Using a low molarity buffer is crucial as it will not resist the pH change significantly.
-
Prepare a 0.1 M NaOH stock solution.
-
-
Titration & Solubilization:
-
Add the desired volume of buffer (e.g., 950 µL) to the vial containing the compound. The compound will likely remain as a suspension.
-
Place the vial on a magnetic stirrer.
-
Using a calibrated pH meter, monitor the pH of the suspension.
-
Add the 0.1 M NaOH solution dropwise (e.g., 1-2 µL at a time).
-
Observe the solution. As the pH rises, the solid will begin to dissolve.
-
Continue adding base until all the solid has dissolved completely. Record the final pH. This is your minimum pH for solubilization at this concentration.
-
Adjust the final volume to 1 mL with the buffer.
-
-
Validation & Storage:
-
Visually inspect the solution for any particulate matter against a dark background.
-
For long-term storage, sterile-filter the solution and store at 4°C. Periodically check for any precipitation.
-
Visualizing the Mechanism:
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a method to quickly screen for an effective co-solvent system.
-
Preparation:
-
Pre-weigh equal, small amounts of your compound into several vials (e.g., 1 mg each).
-
Prepare stock solutions of your chosen co-solvents (DMSO, Ethanol, PEG 400) in your primary experimental buffer (e.g., PBS) at various concentrations: 10%, 20%, 50%, and 100% (pure co-solvent).
-
-
Screening:
-
To each vial of compound, add a fixed volume (e.g., 100 µL) of a single co-solvent/buffer mixture, starting with the lowest concentration (10%).
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually assess solubility. Note if the compound is fully dissolved, partially dissolved, or remains a suspension.
-
If the compound is not fully dissolved, move to the next highest concentration of that co-solvent.
-
Repeat for all chosen co-solvents.
-
-
Analysis:
-
Record the minimum concentration of each co-solvent required to fully dissolve the compound.
-
Select the system that provides full solubility at the lowest co-solvent concentration that is compatible with your downstream assay. For example, if 20% ethanol and 10% DMSO both work, but your assay can only tolerate <0.5% DMSO, you may need to use the ethanol stock and dilute it further, ensuring it doesn't precipitate.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why does my compound precipitate when I dilute my DMSO stock into my cell culture media?
-
A: This phenomenon, known as "crashing out," occurs because the final concentration of DMSO in the media is too low to maintain solubility. While 100% DMSO can dissolve a high concentration of the compound, its solubilizing power is drastically reduced upon high dilution into an aqueous environment. To mitigate this, try a lower concentration stock or add the stock to the media with very rapid vortexing to ensure immediate and uniform dispersion.
-
-
Q: Can I create a stable, solid salt form of the compound?
-
A: Yes. This is a common strategy in drug development. You can form a salt by dissolving the acid in a suitable solvent (e.g., ethanol) and adding a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide in ethanol). The resulting salt (e.g., sodium 4,6-dichloro-5-cyanopicolinate) can then be isolated by evaporation or precipitation. These salt forms are often crystalline solids with much higher aqueous solubility than the parent acid.
-
-
Q: Are there more advanced techniques if these methods are insufficient?
-
A: Yes. For very challenging cases, formulation strategies such as complexation with cyclodextrins can be explored.[3] Cyclodextrins are toroidal molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic part of your compound, presenting a more soluble complex to the aqueous environment. Other methods include the formation of solid dispersions or co-crystals.[6]
-
References
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- Cisneros-Cerda, T. J., et al. (2019).
- American Elements. (n.d.). This compound.
- 1PlusChem LLC. (n.d.). 861545-83-7 | this compound.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1pchem.com [1pchem.com]
- 3. longdom.org [longdom.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. library.gwu.edu [library.gwu.edu]
- 6. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]
Technical Support Center: Reactions of 4,6-Dichloro-5-cyanopicolinic Acid
Welcome to the technical support center for 4,6-Dichloro-5-cyanopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and subsequent reactions of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues related to side product formation. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate common impurities, ensuring the integrity and success of your experimental outcomes.
I. Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of this compound. The molecule possesses several reactive sites that can lead to the formation of undesired side products under various reaction conditions.
-
The Picolinic Acid Moiety: The carboxylic acid group at the 2-position of the pyridine ring makes the molecule susceptible to decarboxylation, particularly at elevated temperatures.[1][2]
-
The Dichloro-Substituted Pyridine Ring: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cyano and carboxylic acid groups activates the ring for such reactions.
-
The Cyano Group: The nitrile functional group can undergo hydrolysis to form a primary amide or a carboxylic acid, especially under acidic or basic conditions.[3][4]
The interplay of these functional groups dictates the product distribution in a given reaction. Understanding these fundamental reactivities is the first step toward troubleshooting and optimizing your synthetic protocols.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered when working with this compound, providing explanations for the underlying chemistry and actionable solutions.
FAQ 1: Hydrolysis-Related Impurities
Question: I am performing a reaction in an aqueous basic (or acidic) medium and I am observing unexpected, more polar byproducts in my TLC and LC-MS analysis. What are these impurities likely to be?
Answer: Under aqueous acidic or basic conditions, the most probable side reaction is the hydrolysis of the cyano group.[3][4] This can lead to the formation of two primary impurities:
-
4,6-Dichloro-5-(aminocarbonyl)picolinic acid (Amide byproduct): This is the product of partial hydrolysis of the nitrile.
-
4,6-Dichloropicolinic acid-5-carboxylic acid (Dicarboxylic acid byproduct): This results from the complete hydrolysis of the nitrile group.
The extent of hydrolysis is dependent on the reaction conditions, such as pH, temperature, and reaction time.[3]
Troubleshooting Guide: Mitigating Hydrolysis of the Cyano Group
| Symptom | Possible Cause | Recommended Action |
| Appearance of new, more polar spots on TLC. | Hydrolysis of the cyano group. | Control pH: If possible, perform the reaction under neutral or near-neutral conditions. Minimize Water: Use anhydrous solvents and reagents to the extent possible. Temperature Control: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis. Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. |
| Mass spectrometry data shows peaks corresponding to the addition of 18 amu (H₂O) or 17 amu (NH₃) to the starting material. | Formation of the amide or dicarboxylic acid byproduct. | Purification: These more polar byproducts can often be separated from the desired product by column chromatography on silica gel, using a gradient elution with a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Recrystallization can also be an effective purification method. |
Reaction Scheme: Hydrolysis of the Cyano Group
Caption: Hydrolysis pathway of the cyano group.
FAQ 2: Decarboxylation Side Products
Question: During a high-temperature reaction, I've noticed gas evolution and the formation of a less polar impurity. What could be happening?
Answer: Picolinic acids are known to undergo decarboxylation (loss of CO₂) upon heating.[1][2] The resulting side product in this case would be 2,4-dichloro-3-cyanopyridine . This reaction is often irreversible and can significantly reduce the yield of your desired product.
Troubleshooting Guide: Preventing Decarboxylation
| Symptom | Possible Cause | Recommended Action |
| Gas evolution (CO₂) during the reaction. | Thermal decarboxylation of the picolinic acid. | Lower Reaction Temperature: If the desired reaction allows, reduce the temperature. Alternative Activation: Explore alternative methods for activating the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents at lower temperatures) if it is the intended reactive site. |
| A significant peak corresponding to the decarboxylated product is observed in GC-MS or LC-MS. | Loss of the carboxylic acid group. | Purification: The decarboxylated byproduct is less polar and can typically be separated by column chromatography. |
Reaction Scheme: Decarboxylation
Caption: Potential pathways for nucleophilic substitution.
FAQ 4: Process-Related Impurities
Question: My final product contains impurities that are not related to side reactions of the main component. What could be their origin?
Answer: Process-related impurities can be introduced at various stages of the synthesis and purification. Common sources include:
-
Incomplete Chlorination: If the starting material for the synthesis of this compound is not fully chlorinated, you may have mono-chloro or hydroxy-chloro analogs as impurities.
-
Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product. [5][6]* Reagents and Catalysts: Traces of reagents, catalysts, or their byproducts from the synthesis can be carried through to the final product.
Troubleshooting Guide: Identifying and Removing Process-Related Impurities
| Symptom | Possible Cause | Recommended Action |
| Peaks in the NMR spectrum that do not correspond to the product or expected side products. | Residual solvents. | Drying: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the product is thermally stable). NMR Analysis: Compare the unknown peaks to the known chemical shifts of common laboratory solvents. [7][8] |
| Elemental analysis is inconsistent with the expected formula. | Presence of inorganic salts or other non-volatile impurities. | Washing: If the product is a solid, wash it with a solvent in which the impurities are soluble but the product is not. Recrystallization: This is often a very effective method for removing both organic and inorganic impurities. |
| Mass spectrometry shows peaks corresponding to incompletely chlorinated starting materials. | Inefficient chlorination during synthesis. | Purification: These impurities can often be separated by chromatography. Optimize Synthesis: If you are synthesizing the starting material, revisit the chlorination step to ensure complete reaction. |
III. Analytical Protocols for Impurity Identification
Accurate identification of side products is critical for effective troubleshooting. The following are recommended analytical techniques:
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating the target compound from its impurities and for monitoring reaction progress.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (0.1%), is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm or 280 nm) is standard.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides molecular weight information for each peak separated by HPLC, which is invaluable for identifying unknown impurities. [9][10][11]
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.
-
Analysis: The molecular weights of the observed peaks can be compared to the expected molecular weights of potential side products (hydrolyzed, decarboxylated, substituted, etc.).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities. [7][8][12]
-
¹H NMR: Can reveal the presence of impurities through unexpected signals. Integration of peaks can be used for quantification.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and can help to confirm the identity of functional groups.
-
2D NMR (COSY, HSQC, HMBC): Can be used for the complete structural assignment of unknown impurities if they are present in sufficient quantity.
IV. Summary of Potential Side Products
The following table summarizes the most common potential side products in reactions involving this compound.
| Side Product Name | Formation Mechanism | Identifying Features (MS/NMR) |
| 4,6-Dichloro-5-(aminocarbonyl)picolinic acid | Partial hydrolysis of the cyano group | M+18 (relative to starting material); appearance of broad NH₂ signals in ¹H NMR. |
| 4,6-Dichloropicolinic acid-5-carboxylic acid | Complete hydrolysis of the cyano group | M+36 (relative to starting material); disappearance of the nitrile signal in IR and ¹³C NMR. |
| 2,4-Dichloro-3-cyanopyridine | Decarboxylation | M-44 (loss of CO₂); absence of the carboxylic acid proton in ¹H NMR. |
| 4-Nu-6-chloro-5-cyanopicolinic acid | Nucleophilic substitution | M + (MW of Nu - 35.45); characteristic signals of the nucleophile in NMR. |
| 6-Nu-4-chloro-5-cyanopicolinic acid | Nucleophilic substitution | M + (MW of Nu - 35.45); characteristic signals of the nucleophile in NMR. |
| Mono-chloro or hydroxy-chloro analogs | Incomplete synthesis | Lower molecular weight peaks in MS corresponding to fewer chlorine atoms. |
| Residual Solvents | Incomplete removal after reaction/purification | Characteristic signals in ¹H NMR. [7][8] |
V. Conclusion
The successful use of this compound in synthesis relies on an awareness of its potential side reactions. By understanding the principles of hydrolysis, decarboxylation, and nucleophilic substitution, researchers can design experiments that minimize the formation of unwanted byproducts. When impurities do arise, a systematic approach to their identification using modern analytical techniques, as outlined in this guide, will enable effective troubleshooting and purification. This technical support center serves as a valuable resource to empower scientists to overcome the challenges associated with this versatile chemical intermediate.
References
- Dyson, P.; Hammick, D. L. J. Chem. Soc.1937, 1724.
- Katritzky, A. R.; et al. Synthesis2005, (6), 993–997.
- Goossen, L. J.; Manjolinho, F.; Khan, B. A.; Rodríguez, N. J. Org. Chem.2009, 74 (6), 2620–2623.
- Griffin, J. D.; Zeller, M. A.; Nicewicz, D. A. J. Am. Chem. Soc.2015, 137 (35), 11340–11348.
- Zhang D et al. J. Pharm. Biomed. Anal.2008, 48(1), 139-44.
- ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006.
- ICH guideline Q3C (R6) on impurities: guideline for residual solvents. 2016.
- Brown, E. V.; Shambhu, M. B. J. Org. Chem.1971, 36 (14), 2002–2002.
- Wang, C., et al. Synlett2023, 34, 1033-1036.
- Matmour, D. Hacettepe University Journal of the Faculty of Pharmacy, 2022, 42(3), 203-212.
- Synthesis of 3, 6-dichloropicolinic acid.
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health. 2022. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- US Patent 4,336,384A: Preparation of 4-amino-3,5,6-trichloropicolinic acid.
- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. 2021. [Link]
- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. 2020. [Link]
- Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
- US Patent 5,204,478A: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. National Institutes of Health. 2021. [Link]
- Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency. 2019. [Link]
- Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. 2010. [Link]
- Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. 2016. [Link]
- Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer. National Institutes of Health. 2021. [Link]
- 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. 2021. [Link]
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. n.d.. [Link]
- Decarboxylation in Natural Products Biosynthesis. National Institutes of Health. 2021. [Link]
- Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. 2024. [Link]
- Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health. 2018. [Link]
- A New Herbicide, 4-Amino-3,5,6-Trichloropicolinic Acid (Tordon) For Brush Control in the Northeastern United States. National Agricultural Library. n.d.. [Link]
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- An Insight of the Reactions of Amines with Trichloroisocyanuric Acid. Semantic Scholar. 2004. [Link]
- Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. 2015. [Link]
- presence of organic impurities into active pharmaceutical ingredients. IJPSR. 2014. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 5. consultations.tga.gov.au [consultations.tga.gov.au]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Core Synthesis Issues
Answering the user's request.## Technical Support Center: Optimization of Picolinamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for picolinamide synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of picolinamide and its derivatives. As researchers and developers, we understand that optimizing reaction conditions is critical for achieving high yields, purity, and scalability. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.
This section addresses the most common questions and problems encountered during picolinamide synthesis, structured to help you quickly identify and resolve your specific challenge.
FAQ 1: Low or No Yield
Question: My reaction yield is consistently low or negligible. What are the primary factors I should investigate?
Low yield is the most frequent challenge in amide bond formation. The issue can typically be traced back to one of four areas: starting material activation, reaction conditions, reagent quality, or work-up and purification procedures.
Answer Breakdown & Troubleshooting Steps:
-
Ineffective Carboxylic Acid Activation: The conversion of the picolinic acid's carboxyl group into a more reactive species is the cornerstone of the reaction. Failure at this step is a common cause of poor results.
-
Via Acid Chlorides (e.g., using SOCl₂, Oxalyl Chloride): This is a classic and cost-effective method. However, it can lead to the formation of an undesired 4-chloro-picolinamide byproduct, especially when refluxing with thionyl chloride for extended periods.[1][2] If you suspect this, analyze your crude product by LC-MS for a mass corresponding to the chlorinated product.
-
Solution: Use milder conditions. Add thionyl chloride at 0°C and allow the reaction to proceed at room temperature instead of refluxing.[2] Alternatively, use a different activating agent if the byproduct remains an issue.
-
-
Via Coupling Reagents (e.g., EDCI, DCC, HATU, HOBt): These reagents are generally milder and more selective, making them suitable for complex substrates.[3] However, they are sensitive to moisture.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles of coupling agents. Reactions involving these reagents, like EDCI/HOBt, are typically run at room temperature.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for success.
-
Temperature: While some reactions require heating, excessive temperatures can cause decomposition of starting materials, products, or reagents.[4] For instance, many modern coupling reactions perform optimally at room temperature.[5]
-
Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are commonly used.[6][7] Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to neutralize acids formed during the reaction (e.g., HCl from thionyl chloride or the proton from the amine salt).[2][6] The base should be added slowly, especially if the reaction is exothermic.
-
-
Poor Reagent Quality or Stoichiometry:
-
Purity: Impurities in starting materials can inhibit the reaction. Verify the purity of your picolinic acid and amine before starting.
-
Stoichiometry: While a 1:1 ratio of acid to amine is theoretical, it is sometimes beneficial to use a slight excess (1.1-1.2 equivalents) of one reagent to drive the reaction to completion, particularly if one component is more volatile or prone to side reactions.
-
-
Losses During Work-up and Purification: Product can be lost at every stage of post-reaction processing.[8][9]
-
Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure your product is in the organic phase. Picolinamide is basic and may remain in an acidic aqueous layer. Neutralize before extraction.
-
Recrystallization: Using too much solvent will result in your product remaining in the mother liquor, drastically reducing yield.[8] Use the minimum amount of hot solvent required to dissolve the crude product.
-
Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities to avoid collecting mixed fractions.
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical decision-making process for diagnosing and solving low-yield problems in picolinamide synthesis.
Sources
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
stability and degradation of 4,6-Dichloro-5-cyanopicolinic acid in solvents
Technical Support Center: 4,6-Dichloro-5-cyanopicolinic Acid
A Guide to Understanding and Investigating its Stability and Degradation in Solvents
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Given that detailed stability data for this specific molecule is not extensively published, this document serves as a comprehensive framework, grounded in established principles of chemical stability and forced degradation testing, to empower you to effectively assess its behavior in your own experimental settings.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential instabilities of this compound.
Q1: What are the recommended storage conditions for solid this compound?
As a solid, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Many suppliers recommend storage at room temperature or refrigerated (2-8°C) under an inert atmosphere to minimize degradation from atmospheric moisture and other reactive gases.[3][4][5] It is crucial to avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][6]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The degradation of this compound in solution is primarily influenced by common stress factors used in pharmaceutical stability testing.[7][8] These include:
-
pH: The compound's picolinic acid moiety and nitrile group are susceptible to hydrolysis under both acidic and basic conditions.[9] Alkaline conditions, in particular, can cause rapid breakdown (hydrolysis) of many pesticides and chlorinated compounds.[10][11]
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Light (Photodegradation): Dichlorinated aromatic structures can be sensitive to UV or even visible light, which can catalyze dechlorination or other rearrangements.[12]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis.[9][13]
Q3: In which common laboratory solvents should I be most cautious about stability?
While empirical data is needed, you should be particularly cautious with the following solvents:
-
Protic Solvents (e.g., water, methanol, ethanol): Especially when buffered at acidic or basic pH, these solvents can participate directly in the hydrolysis of the nitrile group (to an amide and then to a carboxylic acid) or the displacement of the chloro substituents.
-
Nucleophilic Aprotic Solvents (e.g., DMSO): While often used for solubility, some nucleophilic solvents can potentially react with the compound over time, especially at elevated temperatures. It is always recommended to use freshly prepared solutions in DMSO.
-
Aqueous Buffers: Stability will be highly pH-dependent. Many chlorinated pesticides show increased hydrolysis rates as the pH rises above 7.[10][14]
Q4: What are the likely degradation pathways for this compound?
Based on the functional groups present (a dichlorinated pyridine ring, a nitrile group, and a carboxylic acid), the most probable degradation pathways involve hydrolysis.[15] The diagram below illustrates these hypothetical routes.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My analyte peak area is consistently decreasing in my stock solution stored in the autosampler.
Cause: This suggests either poor solubility and precipitation over time or, more likely, chemical degradation in the chosen solvent.
Solution:
-
Verify Solubility: First, visually inspect the solution for any cloudiness or precipitate. If observed, reconsider the solvent or concentration.
-
Assess Stability: If the solution is clear, the issue is likely stability. The best course of action is to conduct a short-term stability study.
-
Prepare a fresh stock solution.
-
Immediately analyze it via HPLC to get a baseline (T=0) peak area.
-
Keep the solution under the conditions (e.g., in the autosampler at 10°C or on the benchtop at room temperature).
-
Re-analyze the solution at set intervals (e.g., 2, 4, 8, and 24 hours).
-
A systematic decrease in the main peak area, especially if accompanied by the appearance of new peaks, confirms degradation.
-
Problem: I see new, unidentified peaks appearing in my chromatograms after treating my sample.
Cause: These are likely degradation products, impurities from reagents, or artifacts of the sample preparation process.
Solution: A systematic approach is needed to identify the source of these peaks. The workflow below outlines the recommended steps.
Caption: Workflow for identifying the source of unknown chromatographic peaks.
Once confirmed as a degradation product, use a mass spectrometer (LC-MS) to determine its molecular weight. Compare this with the molecular weights of potential products from hypothesized degradation pathways (see FAQ Q4) to aid in structural elucidation.
Experimental Protocols & Data Management
To formally characterize the stability of this compound, a forced degradation study is essential.[7][16] This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.[8]
Protocol: Forced Degradation (Stress Testing) Study
This protocol is based on the ICH Q1A(R2) guideline for stability testing.[17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][17]
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
For each condition, prepare two samples: a Stressed Sample and a Control Sample . The control is kept at benign conditions (e.g., 5°C, protected from light) to compare against.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
To the Stressed Sample, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solution at room temperature. Basic hydrolysis is often much faster than acidic hydrolysis.[10]
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Before analysis, neutralize the aliquot with an equivalent amount of HCl.
-
-
Oxidation:
-
To the Stressed Sample, add an oxidizing agent, such as 3-6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Stress:
-
Store the Stressed Sample (in solution or as a solid) in an oven at an elevated temperature (e.g., 60-80°C).[13]
-
Analyze at set time points.
-
-
Photostability:
-
Expose the Stressed Sample (in a photostable, transparent container) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a Control Sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples after a defined exposure period.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.
-
Use a PDA/DAD detector to check for peak purity and a mass spectrometer (MS) to identify the mass of any new peaks.
Data Presentation
Summarize your findings in clear, structured tables.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1 hour |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solution) | Acetonitrile/Water | 70°C | 48 hours |
| Photochemical | ICH Q1B Light Source | 25°C | 24 hours |
Table 2: Example Data Summary for Solvent Stability Study
| Solvent System | Time (hours) | Temperature (°C) | % Parent Compound Remaining | Major Degradant Peak (RT, min) |
|---|---|---|---|---|
| 50% ACN/Water | 0 | 25 | 100.0 | - |
| 50% ACN/Water | 4 | 25 | 99.5 | - |
| 50% ACN/Water | 8 | 25 | 99.1 | - |
| 50% ACN/Water | 24 | 25 | 98.2 | - |
| 0.1 M NaOH (aq) | 0 | 25 | 100.0 | - |
| 0.1 M NaOH (aq) | 0.5 | 25 | 45.3 | 3.2 |
| 0.1 M NaOH (aq) | 1 | 25 | 15.1 | 3.2 |
References
- ResearchGate. (n.d.). Possible degradation pathway. (A) hydrolysis, (B) oxidation and (C) photolysis.
- MedCrave. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media.
- Compounding Today. (2023). Active Ingredient Summary Table Thermal Stability.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (n.d.). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions.
- ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid.
- PubMed. (2000). Effect of pH on the stability of plant phenolic compounds.
- ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.861545-83-7.
- Utah State University DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.
- Yoder Brothers, Inc. (1994). Effect of pH on Pesticide Stability and Efficacy.
- PubMed. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
- Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides.
- ResearchGate. (n.d.). (PDF) Photocatalytic degradation of 2,4-dichlorophenol using natural iron oxide and carboxylic acids under UV and sunlight irradiation.
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- PubMed. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions.
- PubMed. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach.
- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos.
- MDPI. (2024). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment.
- ResearchGate. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry.
- ChemBK. (2024). 4,6-Dichloro-5-pyrimidinecarboxylic acid.
- NIH - PMC. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- NIH - PMC. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
- PubMed Central. (n.d.). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process.
- ResearchGate. (n.d.). Effect of low organic solvents concentration on the stability and catalytic activity of HSL-like carboxylesterases: Analysis from psychrophiles to (hyper)thermophiles.
- ResearchGate. (n.d.). (PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
- PubMed. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases.
- US EPA. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis.
- Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.
- PubMed. (n.d.). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane.
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- NIST Technical Series Publications. (n.d.). Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- ResearchGate. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- ResearchGate. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents.
- ResearchGate. (n.d.). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K.
- ResearchGate. (n.d.). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, CasNo.861545-83-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. achmem.com [achmem.com]
- 5. 4,6-Dichloropicolinic acid | 88912-25-8 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. resolvemass.ca [resolvemass.ca]
effective workup and extraction procedures for picolinic acid synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of picolinic acid. It addresses common challenges encountered during synthesis and purification, offering troubleshooting advice and detailed protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for picolinic acid synthesis?
The most prevalent laboratory-scale synthesis of picolinic acid begins with the oxidation of 2-methylpyridine (also known as α-picoline).[1][2] Alternative industrial methods include the ammoxidation of 2-picoline followed by hydrolysis of the resulting 2-cyanopyridine.[1][3]
Q2: I'm getting a low yield. What are the likely causes?
Low yields in picolinic acid synthesis can stem from several factors:
-
Incomplete Oxidation: The oxidation of 2-methylpyridine may not have gone to completion. This can be due to insufficient oxidant, incorrect reaction temperature, or inadequate reaction time.
-
Side Reactions: Over-oxidation can lead to the formation of byproducts like pyridine and carbon dioxide.[4] Other side reactions might also occur depending on the chosen synthetic route.
-
Losses During Workup and Extraction: Picolinic acid is highly soluble in water, which can lead to significant losses during aqueous workup and extraction steps if not performed carefully.[5][6]
-
Suboptimal pH for Extraction: The efficiency of solvent extraction is highly dependent on the pH of the aqueous solution.
Q3: What is the best way to purify crude picolinic acid?
Recrystallization is a highly effective method for purifying crude picolinic acid.[7][8] The choice of solvent is critical. Water is a good solvent for recrystallization as picolinic acid is very soluble in hot water but much less so in cold water.[6][9] Ethanol and acetonitrile are also viable options, though the solubility is lower compared to water.[6][9] For removal of inorganic salts like potassium chloride, dissolving the product in hot absolute ethanol, filtering the insoluble salts, and then recrystallizing can be effective.[10]
Q4: My final product is discolored. How can I fix this?
Discoloration often indicates the presence of impurities. If the product is off-white or tan, it may contain residual manganese dioxide (if potassium permanganate was used as the oxidant) or other colored byproducts. A thorough filtration to remove manganese dioxide is crucial. If discoloration persists after initial purification, a second recrystallization, possibly with the addition of decolorizing charcoal, can help remove colored impurities.[7]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of picolinic acid.
Problem 1: The oxidation of 2-methylpyridine with KMnO₄ is slow or incomplete.
| Potential Cause | Explanation & Solution |
| Insufficient Oxidant | The molar ratio of potassium permanganate (KMnO₄) to 2-methylpyridine is critical. A common procedure involves adding the permanganate in portions to control the exothermic reaction and ensure complete oxidation.[10] Solution: Ensure you are using the correct stoichiometry. For a typical lab-scale reaction, multiple portions of KMnO₄ are added until the purple color persists, indicating the consumption of the starting material.[10] |
| Low Reaction Temperature | The oxidation reaction requires heating to proceed at a reasonable rate. Solution: The reaction is typically heated on a steam bath.[10] Ensure the temperature is maintained throughout the addition of the oxidant and for a sufficient time afterward to drive the reaction to completion. |
| Inadequate Mixing | Poor mixing can lead to localized depletion of the oxidant and incomplete reaction. Solution: Use a mechanical stirrer to ensure the reaction mixture is homogeneous. |
Problem 2: Difficulty in separating picolinic acid from the aqueous reaction mixture.
| Potential Cause | Explanation & Solution |
| High Water Solubility of Picolinic Acid | Picolinic acid is very soluble in water (approximately 887 g/L at 20°C), making direct extraction with less polar organic solvents inefficient.[11][12][13] Solution: The most effective approach is to first acidify the aqueous solution to the isoelectric point of picolinic acid to minimize its solubility in water.[5] Subsequently, the water can be removed by azeotropic distillation with a solvent like benzene or by evaporation under reduced pressure.[5][10] The resulting solid residue can then be extracted with an organic solvent like ethanol.[10] |
| Incorrect pH for Extraction | The solubility of picolinic acid in both aqueous and organic phases is pH-dependent.[14] In its carboxylate salt form (at higher pH), it is highly water-soluble. In its protonated form (at low pH), its solubility in organic solvents increases. Solution: Before extraction, adjust the pH of the aqueous solution. To extract into an organic solvent, the pH should be lowered to protonate the carboxylic acid. Conversely, to extract it into an aqueous phase from an organic solvent, the pH should be raised. |
| Formation of Emulsions | During liquid-liquid extraction, emulsions can form, making phase separation difficult. Solution: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or allowing the mixture to stand for an extended period. |
Problem 3: The final product is contaminated with inorganic salts.
| Potential Cause | Explanation & Solution |
| Co-precipitation of Salts | During the workup, especially after neutralization or pH adjustment, inorganic salts (e.g., potassium chloride if HCl is used for acidification after a permanganate oxidation) can precipitate along with the picolinic acid.[10] Solution: A key purification step is to dissolve the crude solid in a solvent where the picolinic acid is soluble, but the inorganic salt is not. Hot absolute ethanol is an excellent choice for this, as picolinic acid is soluble, while potassium chloride is largely insoluble.[10] The insoluble salt can then be removed by hot filtration. |
| Incomplete Washing | Insufficient washing of the filtered product can leave behind residual salts. Solution: After collecting the picolinic acid crystals by filtration, wash them with a small amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product. |
Key Physicochemical Data for Picolinic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molar Mass | 123.11 g/mol | [1] |
| Appearance | White crystalline solid | [1][13] |
| Melting Point | 136-138 °C | [1] |
| Water Solubility | 887 g/L (at 20 °C) | [11][12][13] |
| pKa | 1.07 (at 25 °C) | [11][12][13] |
| Solubility in Ethanol | ~57.1 g/kg (at ~20 °C) | [6][9] |
| Solubility in Acetonitrile | ~17.0 g/kg (at ~20 °C) | [6][9] |
Experimental Protocols
Protocol 1: Synthesis of Picolinic Acid via Oxidation of 2-Methylpyridine
This protocol is adapted from established laboratory procedures.[10]
Materials:
-
2-Methylpyridine (α-picoline)
-
Potassium permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Absolute Ethanol
-
Dry Ether
-
Deionized Water
Procedure:
-
In a large three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 50 g of 2-methylpyridine with 2.5 L of water.
-
With stirring, add 90 g of potassium permanganate to the mixture.
-
Heat the mixture on a steam bath. The purple color of the permanganate should disappear within about an hour.
-
Add a second 90 g portion of potassium permanganate and 500 mL of water. Continue heating until the purple color is gone (approximately 2-2.5 hours).
-
Allow the reaction mixture to cool slightly and then filter to remove the precipitated manganese dioxide. Wash the filter cake with 1 L of hot water.
-
Combine the filtrate and washings and concentrate the solution to 150-200 mL under reduced pressure.
-
Filter the concentrated solution if necessary, and then acidify it with concentrated hydrochloric acid until it is acidic to Congo red.
-
Evaporate the acidified solution to dryness under reduced pressure.
-
To the solid residue, add 250 mL of 95% ethanol and reflux for one hour. Filter the hot solution.
-
Repeat the extraction of the solid residue with another 150 mL of 95% ethanol.
-
Combine the ethanolic extracts. To isolate picolinic acid hydrochloride, pass dry hydrogen chloride gas through the solution until crystals begin to form. Chill the solution to about 10 °C and continue saturating with HCl. Filter the resulting crystals.
-
To obtain free picolinic acid, the hydrochloride salt can be neutralized. Alternatively, for purification to remove potassium chloride, dissolve the hydrochloride in hot absolute ethanol, filter any insoluble material, and then add an equal volume of dry ether to the warm solution to induce crystallization.
Protocol 2: Workup and Extraction Workflow
Caption: A typical workflow for the workup and extraction of picolinic acid.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude Picolinic Acid
-
Deionized Water (or another suitable solvent like ethanol)
-
Decolorizing Charcoal (optional)
Procedure:
-
Place the crude picolinic acid in an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a good recovery.
-
If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of picolinic acid should form.
-
To maximize the yield, you can place the flask in an ice bath to further cool the solution.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to air dry or dry in a desiccator.
Visualizing the Acid-Base Extraction Principle
The purification of picolinic acid heavily relies on its acid-base properties. The following diagram illustrates the logic behind separating it from neutral or basic impurities.
Caption: The principle of acid-base extraction for purifying picolinic acid.
References
- Picolinic acid - Wikipedia. (n.d.).
- Picolinic acid 98-98-6 wiki. (n.d.).
- Cas 98-98-6,Picolinic acid | lookchem. (n.d.).
- Picolinic acid - Solubility of Things. (n.d.).
- US2578672A - Picolinic acid recovery - Google Patents. (n.d.).
- 2-Methylpyridine - Wikipedia. (n.d.).
- Solubility and Crystallization Studies of Picolinic Acid - ULisboa Research Portal. (n.d.).
- Picolinic Acid. (n.d.).
- picolinic acid. (n.d.).
- picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.).
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023).
- The Physiological Action of Picolinic Acid in the Human Brain - PMC. (2009).
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012).
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (n.d.).
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. (n.d.).
- Synthesis of picolinic acid - PrepChem.com. (n.d.).
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.).
- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents. (n.d.).
- Dipicolinic Acid as Intermediate for the Synthesis - UniVOOK. (2024).
- (PDF) Physical extraction equilibria of picolinic acid - ResearchGate. (2016).
- Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate. (n.d.).
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023).
- US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents. (n.d.).
- Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015).
- Recrystallization - Single Solvent. (n.d.).
- Picolinic acid | C6H5NO2 | CID 1018 - PubChem. (n.d.).
- Purification by Recrystallization - CUNY. (n.d.).
- US3245998A - Processes for the production of picolinic acid dericatives - Google Patents. (n.d.).
- OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018).
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. Home Page [chem.ualberta.ca]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. lookchem.com [lookchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scaling Up the Production of 4,6-Dichloro-5-cyanopicolinic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4,6-dichloro-5-cyanopicolinic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this key chemical intermediate.
Section 1: Synthesis and Reaction Mechanism FAQs
This section addresses common questions regarding the fundamental chemistry of synthesizing this compound. The primary route involves the hydrolysis of a precursor, 2,4-dichloro-3-cyanopyridine, a critical transformation that presents unique challenges.
Q1: What is the most common synthetic route to this compound?
The most direct and widely adopted synthetic pathway is the hydrolysis of the nitrile (cyano) group of a suitable precursor. A plausible and common route begins with a dichlorinated cyanopyridine, which is then converted to the final carboxylic acid.
The overall transformation is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, with each method having distinct advantages and disadvantages, particularly concerning scale-up.[1][2]
Caption: Proposed synthesis of this compound.
Q2: What are the critical parameters and mechanistic differences between acidic and basic hydrolysis for this synthesis?
The choice between acidic and basic hydrolysis is a critical process decision.
-
Acid-Catalyzed Hydrolysis : This method typically involves heating the nitrile in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water.[2][4] This process generally proceeds all the way to the carboxylic acid, as the intermediate amide is also hydrolyzed under these conditions.
-
Advantage : Often leads directly to the carboxylic acid product.
-
Disadvantage : Can require harsh conditions (high temperatures, strong acids) which may lead to side reactions like decarboxylation, especially with the picolinic acid structure.[5] The use of strong acids also presents material compatibility challenges for reactors at scale.
-
-
Base-Catalyzed (Alkaline) Hydrolysis : This method uses a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an aqueous or alcoholic solvent at elevated temperatures.[3] The reaction starts with the nucleophilic attack of a hydroxide ion on the nitrile carbon.[4]
-
Advantage : Can be performed under milder conditions than acidic hydrolysis.
-
Disadvantage : The reaction can sometimes be stopped at the amide stage if conditions are not vigorous enough.[4] The primary product is the carboxylate salt, which requires an additional acidification step during work-up to isolate the final carboxylic acid.[1] This extra step can complicate the purification process on a large scale.
-
Q3: What are the most likely side reactions during the synthesis and how can they be minimized?
Several side reactions can occur, reducing yield and purity. Awareness of these pathways is key to successful scale-up.
-
Incomplete Hydrolysis : The most common byproduct is the corresponding amide (4,6-dichloro-5-cyanopicolinamide). This occurs when the hydrolysis of the intermediate amide to the carboxylic acid is slower than the initial hydrolysis of the nitrile.
-
Mitigation : To drive the reaction to completion, ensure adequate reaction time and temperature. In basic hydrolysis, using a higher concentration of hydroxide or a higher reflux temperature can favor the formation of the carboxylic acid.[4]
-
-
Decarboxylation : Picolinic acids are known to undergo thermal decarboxylation (loss of CO₂), especially at high temperatures and in the presence of certain catalysts.[6] This would result in the formation of 4,6-dichloro-5-cyanopyridine.
-
Mitigation : Maintain careful temperature control and avoid excessive heating. The risk of decarboxylation is a significant factor when choosing reaction conditions.[5]
-
-
Reaction with Chloro-Substituents : Although the chloro groups on the pyridine ring are relatively stable, prolonged exposure to harsh nucleophilic (strong base) or high-temperature conditions could potentially lead to substitution reactions, though this is generally less common than the other side reactions.
Section 2: Scale-Up Challenges & Troubleshooting Guide
Transitioning a synthesis from the laboratory to a pilot or production scale introduces new variables that can dramatically affect the outcome.[7][8]
Q: My reaction yield dropped from 90% at the 5g scale to 60% at the 500g scale. What are the most probable causes and how do I troubleshoot this?
This is a classic scale-up problem, often rooted in physical and engineering principles rather than a change in the underlying chemistry. The primary culprits are usually related to mass and heat transfer.[8]
Troubleshooting Workflow for Low Yield on Scale-Up
Caption: Troubleshooting workflow for diagnosing yield loss during scale-up.
Detailed Explanation:
-
Heat Transfer: A larger reaction vessel has a lower surface-area-to-volume ratio. This means it's much harder to heat and cool the reaction mixture efficiently.[8] An exothermic reaction that was easily controlled in a small flask might experience significant "hot spots" in a large reactor, leading to byproduct formation. Conversely, getting the larger volume up to the required reflux temperature will take longer, extending the total reaction time.
-
Mixing Efficiency: Stirring a 100L reactor is fundamentally different from stirring a 250mL flask. Inadequate mixing can lead to localized high concentrations of reagents as they are added, which can cause side reactions. If the reaction involves solids, poor agitation can cause them to settle, effectively removing them from the reaction.[7]
-
Reagent Addition Rate: Adding a reagent too quickly to a large, poorly mixed vessel can create dangerously high local concentrations and temperatures. The addition rate must be scaled appropriately, often meaning a much longer addition time than in the lab.
Section 3: Purification and Analysis
Obtaining high-purity material is a universal requirement, and the purification process often represents a significant portion of the manufacturing cost.[9]
Q: Column chromatography was effective in the lab, but is not viable for 1 kg batches. What are the recommended large-scale purification methods for this compound?
Scaling up purification requires moving away from techniques like manual flash chromatography towards more robust, scalable methods.[10] The choice depends on the nature of the impurities.
| Purification Method | Principle | Advantages for Scale-Up | Disadvantages/Challenges |
| Recrystallization | Difference in solubility of the product and impurities in a chosen solvent system at different temperatures. | - Highly scalable and cost-effective.- Can yield very high purity material.- Well-established industrial technique. | - Finding a suitable solvent system can be time-consuming.- Product loss in the mother liquor.- May not remove impurities with similar solubility profiles. |
| Anti-Solvent Precipitation | Product is soluble in one solvent but insoluble in another. The anti-solvent is added to a solution of the product to induce precipitation. | - Rapid and often provides good recovery.- Can be easier to implement than cooling crystallization. | - Tends to be less selective than recrystallization.- Can trap impurities within the precipitated solid (occlusion). |
| Ion-Exchange Chromatography | Separation based on the charge of the molecule. The acidic product can be bound to a basic resin and then eluted with a change in pH or ionic strength. | - Highly selective for acidic products.- Can remove both charged and some neutral impurities.- Resins can be regenerated and reused.[11][12] | - Higher initial capital cost for resins and equipment.- Generates more solvent/aqueous waste than crystallization.- Process can be slower. |
Q: How do I handle and dispose of the waste streams generated during scale-up, especially from the work-up and purification steps?
Waste management is a critical consideration in large-scale synthesis.
-
Aqueous Waste : The acidic and basic streams from work-up must be neutralized before disposal. Check local regulations for limits on salt content and chemical oxygen demand (COD).
-
Solvent Waste : Spent organic solvents should be segregated based on their type (halogenated vs. non-halogenated). Consider solvent recovery via distillation for large-volume streams to improve process economics and reduce environmental impact.
-
Solid Waste : Filter cakes containing residual product or byproducts must be treated as chemical waste. Ensure they are properly dried to minimize solvent content before disposal.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Lab-Scale Synthesis via Basic Hydrolysis (Illustrative)
Warning: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-3-cyanopyridine (5.0 g, 28.7 mmol).
-
Reagent Addition : Add a 2 M solution of sodium hydroxide (NaOH) in water (72 mL, 144 mmol, 5 equivalents).
-
Reaction : Heat the mixture to reflux (approx. 100-105 °C) using a heating mantle. The reaction mixture will become a slurry. Monitor the reaction progress by TLC or HPLC (a typical reaction time is 4-8 hours).
-
Work-up (Quench & Acidification) : Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated hydrochloric acid (approx. 12 mL, or until pH < 2) to the stirred solution. A thick white precipitate of the product will form. Caution : This is an exothermic neutralization.
-
Isolation : Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing : Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying : Dry the solid product in a vacuum oven at 50 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Choose a suitable solvent system. For picolinic acids, mixtures of ethanol/water, acetic acid/water, or isopropanol are often effective.
-
Dissolution : Place the crude, dry this compound in an appropriately sized flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional) : If the solution is colored, a small amount of activated carbon can be added. Heat for a short period and then remove the carbon by hot filtration through a pad of celite.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- An Engineered Approach to Specialty Chemicals Purification. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa8EyTvX-nLbraPSeIJI6-RxEBnd6MtQpArXbnzqJuv7sE57OgS8QL7BLpgy_-slATXTyVHdprvt702RaoriwmHv0hAeJTitTZ-u9SGudx1aYceOHtCOcnN7rPSC4I4HG8Q2RJfkV-ZAWyfA_GYI_XyouLhxaDL4ShRSIQbxQNIA==]
- Nitrile to Acid - Common Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7LLELgfb1TrmtIPcobr7WYL-P8O2MHOu5M1wLduXqmTdAXPzmaPMhmRf7I2CowEInuNXgQL6rEfRV8AecB30e1qb_2YF_cqW4PM_HTePOTRYJaPFQvW8KKSFjhMWV0YLjJNQ5tpK5yxKCOGRkdrXk7p_1kpGcmSRosx_j5DJRcbaKjNdP1cIA15dzL6naRus=]
- Large-Scale Flash Separations. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr7jlZYE8Qvnbd0L1crOSYsI6QTXZQvKWAnO3C5c1tnf0EkWrgI1uJjwA1JxpGu03sLd1W1LyloVTXN42k_jIXk6REvDuMOrDbm8UieVtghNw0SDCCW-N6x9DoFIntiZKz4VQRvg==]
- Heterocyclic Compounds. MSU chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTQBxgcLte_smeSmg5ksvtyqF4PxnNtQK3yy0kXrrS0TEb2R52KZrfn1D1woWyOe7xbNXBh3qnoS9QGWqjf8DWuOFl3lyAu92BKbKDjqeHorsHEwzQDTeqmsg5_50Xu-EfrBpr7gmctpSunHybVh1ZTASxWeefydvgeP8UWicJ]
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo55qOExQq93UaVrwQlw4kguv81yDbQytxXKym4xgrViUFIGfd3w0UEvMwTtP5rEc1DNz1DqsNAXFLvY5oUVNqZYUrJyj-sh1jNAIPKveJC0HMqXvJzhgz3bJslWVszWFTvMasP7VB_HyM0ntC9bgt0L92ZCWFfXP-TPbb8d8r_2YiY2xUN-j4dVBYCj12UN6Ji78xnK8Vt9zUzfs4VU6vOunAZ1NtQoK75XL2QQWOjQ5O_6o8BrkYGEw7I9ahhYJHNgpecIKaQVOVkXNHsSs=]
- Hydrolysis of Nitriles. Organic Chemistry Tutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUAZiTy7xFjulmxhM31sCma0LrBN7_tyydyuE-MaXgAj99lxrI4mN1hJuz2Cd1VgsSOd5QW03mK7cLs9q_zfIxQpfr5XKMVH_FI1QUjipEn62K7qZKf1-H8IGOoY5uwY18GMLcXvVhekWP1iDFMhXX2DmAapfJVXl_CBvYjw==]
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhi0m80HBbGwOr_PE_HALJIM3vCtujmrkzL1kRYwauwf6z51Z8Wfoe6y3vVCKls9QsCNjCdKxiUTaFdVNp8esPH8_1Cqybm77Cpc32Xnkn-9-qhHiiUDC2tDlN-XFbJ9W1A_bpl7hAxWMQrQRQXsde2MTzalxUpIr174wcfpqJwaeZdDDvRsjNDccXrbWkf8U8wcw-XC1EvvkK-Tavv5T6vVxYCdhVgUOX0KjitP5JPv4c]
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU4-ORQVBw_XZdQl8tFjOhpHtAGf-DuM6akRLshNr5t00n75bpeq_m4xEnj6SVtp6A31xfh5zg1cvrSo_zJBNaq0MMQvA62QujIR8MU4TAQVqZg8lAji83XU7bZTSL-lzk3CNYRE5E297tsaAKLmeWfoTGD1nwRp4uTMRa-8WaUkjpQ4qsqyyp1NmlcJEXXIhHAK_yUiW8LoBeuSdcbQDA1Tyb7YI9_eF2SvzAz5Y1Dfset7teKjdFVbpKc_5V6mryUZnGkDSsV2ShqBtj7UcJpXNC9HmxXdOYQzoQ4e75mKVlI2H-ktusSpNpp2I87fhws8MuGJ70IeUZhtIqKjTD9NI=]
- Hammick reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9aw_6xs_yRgux_mZ1WgJT0uvBWCJKBbdmfj_6yiwBhDDWLN1JzE6v_LFPErnnMVu0nAvzsSO0YXNxJfXKT-07uoel_0DEnSJI8IXOpQgoQFtibrEAUVEJu2ChykRDnqeSLl_2z4o4cA==]
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzBXPwee3OkWyQSkwQ1fXa-kGZCFVa6PLtl8VQqai7utcqsq4APFJZvnJspztqH4Qyk-Gq5oO5Qbmg9XAbNtLLyXTV6zI4sQk8C8Ze8r3cxopJMX23X8wDYeQ7s9q1MHvFKfx7qgldmijc9ZS6c3UI88YIXAxv9hkOraXdLfRutLJDW3ZrwlBuLlmZRNootDFEjkwF7hKFCUWbzqGyPwi05ckXNZa8YWjEcdnzI7udIICHtayzCWhJ7p7jYDDWsTfHkZ-0DCpQhZsVVWXp-VYfAA==]
- Chemical Processing. DuPont. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtMHVTD2Cgngl4xBhIIQlZBOGQ3P5QcwFk8NSzRZCGm4x3_8glgxxrmFfO_a-8v0s3upUYHUMTXn80o184dNoItqNSeM682xDh5nxKlUHGzomf87yLONJtWtAi9wjtSz1gA8RAXx29_LD5XIype4GKslhvlFPZcE1fejwgfiBgFvSAneBWF79AQi6gVAMCWg==]
- Purification of bio-based chemicals on an industrial scale. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhB5vtxSEBhfpUiqBAt7FXUjSCm3H45W_Kgvw6HeMz-90TzSIfbGjEjiqPmIGo9d1ufVd-d9xPOz1vI2kqSAF2LFTnckXEyQcLy3sLQY9cs2B3rVlDEOkVBRannh6fvCKTBy0raFf-PPJSwX4W3XxA_pUMM4I5phDhks4NFd-yBkVd1aLtNRxUeC-ZgFrfIJL7]
- Looking for tips on scaling up organic syntheses. Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj__pkMwbqE3RJgZXK1loiArncw69EOalRXtT2FSLkF2d-bLZhXPjJK-pJOmGtJ9FvcVh5Y861L5j1wPLb1kvLUiCNP_doBRCQhoZHbe5vp2uRMpaunBpcqGoThIz6hYYs25yB676it8-3bI6JbB7iky8RDPVNdEjVyy-HiYvaHD_-BGVolBruPImfn2mySj0LBBSWJug6fMvLZhO7TlU=]
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnNbXIoKdPJj7zMOQaM9pY8gXZ63fCfQdnVSJw0LI2H2wPzBomE-0jQXi7cJNMmvzeMtelfyS5P3gCvXLa3Ye0DioHtwSBONLEmTqT_KbaiTS3jqdDPg6n4VJzTF-kc6VTgCKOutAIWAOsiKpBLjduh0vPBgRlkeAj-BpI7ocC_TZZ_g==]
- How to Scale Up a New Synthesis Reaction. Lab Manager. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6K7HnBoObJqfwDpAUFKZlDJ8MjL3V5Z2U0DukL5-_JSNPxsBtAdm7kciC_qdPrBBP544y7NbRhxm1QczYIJJR7NS27VJ8tJ-hpeR1938rSLLah-zGDgbt_NU40rKWGDVvIXxEulJZ11_mJNpwyjXCxQYpUol3jiSJh-DflvYfYca68Q==]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Hammick reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. youtube.com [youtube.com]
- 11. Chemical Processing [dupont.com]
- 12. biobasedpress.eu [biobasedpress.eu]
Validation & Comparative
A Comparative Guide to the Herbicidal Activity of Picolinic Acid Analogs
Introduction: The Significance of Picolinic Acid Analogs in Weed Management
Picolinic acid and its derivatives represent a cornerstone in the chemical control of broadleaf weeds, forming a critical subclass of the synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence in plants lead to catastrophic disruptions in growth regulation, ultimately causing plant death.[1][3] First commercialized in the 1960s, herbicides like picloram paved the way for a family of compounds, including clopyralid and aminopyralid, which are now indispensable tools in agriculture, rangeland management, and forestry.[2][4]
This guide provides a comparative analysis of key picolinic acid analogs, delving into their mechanism of action, the structure-activity relationships that govern their efficacy, and the standardized methodologies for their evaluation. The objective is to equip researchers and drug development professionals with a comprehensive understanding of how these vital herbicides function and how their performance is quantified.
Mechanism of Action: Hijacking the Plant's Growth Machinery
Picolinic acid herbicides function by overwhelming the plant's natural auxin signaling pathway.[5][6] Their primary site of action is a co-receptor complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[3][7]
Here is the causal chain of events:
-
Herbicide Binding: The synthetic auxin molecule enters the plant cell nucleus and binds to the TIR1/AFB protein.[7] This binding event stabilizes an interaction with a second group of proteins, the Aux/IAA transcriptional repressors.[3][5]
-
Targeting for Degradation: The formation of this herbicide-TIR1/AFB-Aux/IAA complex tags the Aux/IAA repressor for destruction.[3] The complex acts as part of a larger E3 ubiquitin ligase machine called the SCF complex (SKP1-CULLIN-F-BOX), which attaches ubiquitin molecules to the Aux/IAA protein.[7][8]
-
Proteasomal Destruction: The ubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome, the cell's protein disposal system.[3]
-
Uncontrolled Gene Expression: With the Aux/IAA repressors eliminated, Auxin Response Factors (ARFs)—transcription factors that were held in check by the Aux/IAAs—are free to activate a wide array of auxin-responsive genes.[3]
-
Phytotoxicity: The resulting massive and unregulated gene expression leads to a cascade of physiological disruptions, including epinastic growth (twisting and curling of stems and leaves), cell division arrest, and the production of stress hormones like ethylene and abscisic acid, culminating in tissue necrosis and plant death.[1][8][9]
Interestingly, studies have shown that picolinic acid-based herbicides preferentially bind to certain members of the TIR1/AFB family, such as AFB5, which may differ from the primary targets of natural auxin (IAA) or other synthetic auxins like 2,4-D.[2][10] This differential binding affinity is a key area of research for developing more selective herbicides.
Caption: Workflow for a whole-plant herbicide bioassay.
Comparative Analysis of Key Picolinic Acid Analogs
The herbicidal activity and crop selectivity of picolinic acid analogs are dictated by the substitutions on the pyridine ring. These modifications influence the molecule's binding affinity to the TIR1/AFB receptor, its uptake and translocation within the plant, and its metabolic stability. [11][12]
| Herbicide | Chemical Structure (Key Features) | Primary Target Weeds | Key Characteristics & Structure-Activity Insights |
|---|---|---|---|
| Picloram | 4-amino-3,5,6-trichloro | Broadleaf weeds, woody plants | One of the earliest and most potent analogs. The 4-amino group is crucial for activity. Highly persistent in soil, which can lead to carryover injury in subsequent sensitive crops. [4] |
| Clopyralid | 3,6-dichloro | Thistles, clovers, knapweeds | Lacks the 4-amino group of picloram, resulting in a different weed spectrum. It is particularly effective on weeds in the Asteraceae, Fabaceae, and Polygonaceae families. [13] |
| Aminopyralid | 4-amino-3,6-dichloro | Thistles, knapweeds, invasive legumes | Structurally similar to clopyralid but with the 4-amino group restored, significantly increasing its potency. [13][14]It can be used at much lower rates than picloram and clopyralid. [2] |
| Halauxifen-methyl | Aryl-picolinate ester | Broadleaf weeds in cereals | A newer generation herbicide. The replacement of the chlorine at the 6-position with an aryl group represents a significant structural shift, leading to high efficacy at very low use rates and a different binding interaction with the receptor complex. [2][15]|
Supporting Experimental Data:
Recent studies highlight the continuous effort to refine the picolinic acid scaffold. For instance, modifying picloram by replacing the 6-position chlorine with a phenyl-substituted pyrazole ring has yielded novel compounds with significantly enhanced herbicidal activity. [2][12]In one study, a novel compound (V-8) showed better post-emergence activity than picloram at the same application rate. [2]Another study demonstrated that a different pyrazolyl-picolinic acid derivative (c5) had an IC₅₀ value against Arabidopsis thaliana root growth that was 27 times lower than that of clopyralid, indicating vastly superior potency. [10]These findings underscore the principle that substitutions at the 6-position of the picolinic acid ring are a fruitful avenue for discovering next-generation herbicides. [15]
Conclusion and Future Directions
The picolinic acid family of herbicides remains a vital component of modern weed management due to its high efficacy against problematic broadleaf weeds. The comparative analysis reveals a clear progression in their development, from the broad-spectrum, persistent activity of picloram to the highly potent and more targeted action of aminopyralid and the newer aryl-picolinates.
The driving force behind this evolution is a deeper understanding of their molecular mechanism and structure-activity relationships. Future research will likely focus on:
-
Designing novel analogs with even greater affinity and selectivity for specific AFB receptors to enhance weed spectrum and crop safety.
-
Mitigating herbicide resistance by developing compounds that can overcome resistance mechanisms in weed populations. [5][6]* Improving environmental profiles by creating herbicides that are highly active at ultra-low use rates and have reduced soil persistence.
By leveraging advanced tools like computational docking and high-throughput screening, the rational design of picolinic acid analogs will continue to provide innovative solutions for global food security and sustainable land management.
References
- Todd, O., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. CORE.
- Todd, O., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. PubMed.
- Grossmann, K. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany.
- Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Technology Networks.
- Conducting A Bioassay. (2023). YouTube.
- Warren, S. L., & Skroch, W. A. (2016). Conducting a Bioassay For Herbicide Residues.
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH.
- A Rapid and Simple Bioassay Method for Herbicide Detection. (n.d.). PMC - NIH.
- Pacheco-Cano, R. D., et al. (2018). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO.
- Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds.
- Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action.
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
- Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
- Yang, S., et al. (2021).
- Feng, T., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide.
- Feng, T., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed.
- Synthetic Auxins. (n.d.).
- Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.
- Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. (2021).
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Structures of various picolinic acid auxin herbicides and... (n.d.).
- Nurse, R. E., et al. (2008). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). BioOne.
- Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. (n.d.). The Ecological Landscape Professional.
- Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. (n.d.). The Ecological Landscape Professional.
- Norris-Tull, D. (2020). Picolinic acid family of herbicides - management of invasive plants in the western usa. Invasive Plant Management.
- Aminopyralid. (n.d.). Wikipedia.
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- The development journey of 2-picolinic acid herbicides. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scielo.br [scielo.br]
- 9. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 10. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 13. cms9files.revize.com [cms9files.revize.com]
- 14. Aminopyralid - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Novel Picolinic Acid Herbicides Versus Commercial Auxin Standards
This guide provides an in-depth, objective comparison of the herbicidal efficacy of novel picolinic acid derivatives, exemplified by compounds structurally related to 4,6-dichloro-5-cyanopicolinic acid, against established commercial auxin herbicides such as 2,4-D, dicamba, and triclopyr. The content is tailored for researchers, scientists, and professionals in drug and agrochemical development, emphasizing the scientific rationale behind experimental designs and the molecular mechanisms that dictate performance.
Introduction: The Enduring Significance of Auxin Herbicides
For over seven decades, synthetic auxin herbicides have been a cornerstone of selective weed management, particularly for controlling broadleaf (dicot) weeds in cereal crops.[1][2] These compounds function as mimics of the natural plant hormone indole-3-acetic acid (IAA).[3] However, their superior chemical stability and persistence in planta lead to a catastrophic disruption of hormonal balance.[1][4] At herbicidal concentrations, they trigger uncontrolled and disorganized growth, leading to epinasty, tissue damage, and ultimately, the death of susceptible plants.[5][6][7]
The auxin herbicide family is chemically diverse, encompassing several major classes:
-
Phenoxycarboxylic Acids: (e.g., 2,4-D, MCPA)
-
Benzoic Acids: (e.g., Dicamba)
-
Pyridinecarboxylic Acids: (e.g., Triclopyr, Clopyralid, Picloram)
-
Quinolinecarboxylic Acids: (e.g., Quinclorac)
-
Arylpicolinates: (e.g., Florpyrauxifen-benzyl, Halauxifen-methyl)
Picolinic acids and their derivatives, a key subset of the pyridinecarboxylic acid class, have been the focus of significant innovation, leading to the development of new active ingredients to combat the growing challenge of herbicide-resistant weeds.[8][9][10] This guide will dissect the performance of newly synthesized picolinic acid compounds in the context of these legacy and next-generation commercial herbicides.
The Molecular Basis of Auxin Herbicide Action
The phytotoxic effects of auxin herbicides are initiated by their binding to a specific family of auxin co-receptors, the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins.[8][11] This binding event is the critical first step in a molecular cascade that ultimately leads to plant death.
Core Signaling Pathway:
-
Perception: The synthetic auxin molecule binds to a pocket within the TIR1/AFB F-box protein. This creates a stable surface for the recruitment of an Aux/IAA transcriptional repressor protein.[5][8][11]
-
Ubiquitination: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) enables the broader SCF E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.[11]
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is recognized and destroyed by the 26S proteasome.[11]
-
Gene Activation: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a host of auxin-responsive genes.[4][5]
This primary action leads to rapid downstream secondary effects, including the massive overproduction of ethylene and abscisic acid (ABA), which accelerate senescence and tissue decay.[1][4][12] Novel picolinic acids have been demonstrated to operate via this classic auxin mechanism, inducing the characteristic phenotype and up-regulating auxin-response genes.[9][13] Molecular docking studies further confirm that these novel compounds exhibit strong binding affinity for auxin receptors, such as AFB5.[9][14]
Caption: Molecular mechanism of synthetic auxin herbicides.
Comparative Efficacy: Novel Picolinic Acids vs. Commercial Standards
The true measure of a herbicide is its performance in controlling target weeds while ensuring crop safety. Recent studies on novel 6-pyrazolyl and 6-indazolyl picolinic acids demonstrate promising efficacy that is competitive with, and in some cases superior to, commercial standards.[9][15]
Target Weed Spectrum
A key advantage of a new herbicide is a broad spectrum of control, especially against weeds that have developed resistance to other modes of action.
| Herbicide Class | Active Ingredient | Representative Target Weeds |
| Novel Picolinic Acids | 6-pyrazolyl-picolinates[9][13] | Chenopodium album (Common Lambsquarters), Amaranthus retroflexus (Redroot Pigweed), Broadleaf weeds. |
| 6-indazolyl-picolinates[15][16] | Brassica napus (Rapeseed), Abutilon theophrasti (Velvetleaf), C. album, A. retroflexus. | |
| Phenoxycarboxylic Acids | 2,4-D[17][18] | Controls a wide array of annual, biennial, and perennial broadleaf weeds. Effective on Palmer amaranth and waterhemp populations not resistant to auxins.[10] |
| Benzoic Acids | Dicamba[19][20] | Broad-spectrum control of broadleaf weeds, including tough-to-control species like velvetleaf, wild buckwheat, and smartweed.[21] |
| Pyridinecarboxylic Acids | Triclopyr[22][23] | Excels at controlling woody plants, vines (e.g., kudzu, poison ivy), and perennial broadleaf weeds like nettles and docks.[22][24][25] |
| Arylpicolinates | Florpyrauxifen-benzyl[26] | Broad-spectrum control of grass, broadleaf, and sedge weeds, particularly in rice and aquatic systems.[27][28] Effective on herbicide-resistant weeds.[26] |
Quantitative Efficacy Data
Quantitative data from greenhouse and field trials are essential for direct comparison. The novel picolinic acids show high potency at moderate application rates.
| Herbicide | Application Rate (g a.i./ha) | Target Weed | Efficacy (% Control) | Source |
| Novel Picolinic Acid (c5) | 400 | Broadleaf Weeds | >90% (Broad spectrum) | [9] |
| Novel Picolinic Acids (V-series) | 250 | C. album, A. retroflexus | 100% | [15][29] |
| Florpyrauxifen-benzyl + Glyphosate | Not Specified | Commelina benghalensis | 74-92% | [27][30] |
| Triclopyr + Glyphosate | Not Specified | Commelina benghalensis | <56% | [27][30] |
| 2,4-D | 560 - 1120 | General Broadleaf Weeds | Varies by species and conditions | [17] |
| Dicamba | 280 - 560 | General Broadleaf Weeds | Varies by species and conditions | [20] |
Note: Efficacy of commercial products is highly dependent on formulation, adjuvants, environmental conditions, and weed growth stage.[31]
Crop Selectivity
An ideal herbicide eliminates weeds without harming the crop. The novel picolinic acids have demonstrated excellent safety in key cereal crops.
-
Novel Picolinic Acids : Compound c5 was reported to be safe for wheat and maize at an effective dosage of 400 g/ha.[9]
-
2,4-D : Highly selective for grass crops (corn, wheat, sorghum, pastures).[10][18] Non-tolerant broadleaf crops like soybeans and cotton are extremely sensitive.[17]
-
Dicamba : Used in corn, sorghum, and dicamba-tolerant soybeans and cotton.[20] High potential for off-target injury to sensitive crops.[19]
-
Triclopyr : Primarily used in pastures, rice, turf, and forestry.[22][23] It is selective and generally does not harm grasses.[22]
-
Florpyrauxifen-benzyl : Demonstrates high safety in rice and can be used in pastures, preserving white clover better than many other herbicides.[26][32]
Experimental Protocols for Efficacy Evaluation
To ensure trustworthiness and reproducibility, herbicidal efficacy must be evaluated using standardized, self-validating protocols. Below are methodologies for key experiments.
Protocol: Comparative Post-Emergence Efficacy Trial (Greenhouse)
Objective: To quantify and compare the dose-dependent efficacy of a novel picolinic acid ("Compound X") against commercial standards (2,4-D, Dicamba, Triclopyr) on key broadleaf weed species.
Methodology:
-
Plant Propagation: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti) and a tolerant crop (e.g., Zea mays) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night, 16h photoperiod).
-
Experimental Design: Arrange pots in a randomized complete block design with 4-6 replications for each treatment.
-
Herbicide Preparation: Prepare stock solutions of Compound X and commercial standards. Create a dilution series to achieve a range of application rates (e.g., 0, 62.5, 125, 250, 500, 1000 g a.i./ha). Include a recommended surfactant in the spray solution as per commercial labels.
-
Application: When weeds reach the 3-4 true leaf stage, apply herbicides using a calibrated track sprayer designed to deliver a precise volume (e.g., 200 L/ha) at a constant pressure.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually rate weed control and crop injury on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of all plants, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Analyze data using ANOVA and a suitable means separation test (e.g., Tukey's HSD) to determine significant differences between treatments. Calculate the GR₅₀ (the dose required to cause 50% growth reduction) for each herbicide on each species.
Caption: Workflow for a comparative herbicide efficacy trial.
Protocol: Primary Root Growth Inhibition Assay
Objective: To rapidly assess the biological activity of new chemical entities on a model plant species (Arabidopsis thaliana). This method is cited as a primary screen in the discovery of novel picolinic acids.[13][14]
Methodology:
-
Seed Sterilization: Surface sterilize A. thaliana seeds using 70% ethanol followed by a bleach solution and rinse with sterile water.
-
Media Preparation: Prepare square petri plates with Murashige and Skoog (MS) agar medium containing a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) and a solvent control.
-
Plating and Stratification: Place 8-10 sterile seeds in a line on the surface of the agar in each plate. Seal plates and stratify at 4°C for 2-3 days to synchronize germination.
-
Incubation: Transfer plates to a growth chamber and orient them vertically to allow roots to grow down along the agar surface. Incubate under a 16h photoperiod.
-
Data Collection: After 7-10 days, capture high-resolution images of the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
Data Analysis: Calculate the average root length for each concentration. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The investigation into novel picolinic acid derivatives reveals a promising pipeline for the next generation of auxin herbicides. Compounds like 6-pyrazolyl and 6-indazolyl picolinates demonstrate potent, broad-spectrum efficacy against challenging broadleaf weeds, often at application rates comparable to or lower than existing commercial products.[9][15][29] Furthermore, their high degree of safety in essential cereal crops like wheat and maize addresses a critical requirement for modern agriculture.
While legacy herbicides like 2,4-D and dicamba remain effective tools, their utility is challenged by weed resistance and environmental concerns such as volatility.[17][19][20] Newer chemistries like the arylpicolinates and these novel picolinic acids provide vital new tools. They not only offer solutions for existing weed control gaps but also introduce structural diversity that can help manage the evolution of resistance.
Future research should focus on field-scale validation of these novel compounds across diverse environmental conditions and weed populations. A deeper understanding of their interaction with different TIR1/AFB receptor variants in target weeds could further refine their application and predict their efficacy spectrum, ensuring that the auxin herbicide class remains a vital component of integrated weed management for years to come.
References
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
- Chemical Warehouse. (n.d.). Florpyrauxifen-benzyl - Active Ingredient Page. [Link]
- Zamboni, C. I., et al. (2023). Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. Planta Daninha, 41. [Link]
- National Pesticide Information Center. (2019). Triclopyr General Fact Sheet.
- Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362. [Link]
- Purdue University. (2024). The Summer of Triclopyr. Purdue Landscape Report. [Link]
- Moss, S. R., & Brants, I. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5087-5097. [Link]
- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step.
- Askew, S. D., & Flessner, M. L. (2021). Evaluation of florpyrauxifen-benzyl for use in pastures and hayfields. VTechWorks. [Link]
- Data Bridge Market Research. (n.d.). Dicamba Herbicide Market Insights: Share, Trends, Forecast 2030. [Link]
- Purba, E., et al. (2022). Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice. Proceeding RSF Press. [Link]
- Wells Lawn Care. (n.d.). The Summer of Triclopyr: Growing Evidence of Off-Target Damage. [Link]
- Solutions Pest & Lawn. (n.d.).
- Zamboni, C. I., et al. (2023). Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis.
- Farmers Business Network. (2024). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]
- National Pesticide Information Center. (2013). 2,4-D Fact Sheet.
- Bayer Crop Science Canada. (2024). Dicamba basics. [Link]
- Farmers Business Network. (2024). Dicamba 101: Everything Farmers Need to Know About Dicamba. [Link]
- Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(11), 5035-5044. [Link]
- Minnesota Department of Agriculture. (2024). 2,4-D Herbicide. [Link]
- Knezevic, S. (2018). 10 things to know about dicamba. Farm Progress. [Link]
- Li, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. [Link]
- Li, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. [Link]
- Brunton, B., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. [Link]
- Agridata, Inc. (n.d.). Comprehensive Guide to Dicamba Herbicide: Uses, Benefits & Global Impact. [Link]
- U.S. Environmental Protection Agency. (2024). 2,4-D. [Link]
- Industry Task Force on 2,4-D Research Data. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. [Link]
- Rola, H., et al. (2024). Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control. Scientific Reports, 14(1), 9635. [Link]
- Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1362. [Link]
- Li, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 297. [Link]
- The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. Pressbooks. [Link]
- Song, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7688. [Link]
- Herbicide Resistance Action Committee. (n.d.). Synthetic Auxin Resistant Weeds. [Link]
- Sibley, J.L., et al. (2022). Evaluation of One-Time Applications of Foliar Applied Auxin Co-Applied with Surfactant for Use in Commercial Cutting Propagation. Horticulturae, 8(11), 1018. [Link]
- Ghani, M. A., et al. (2024). WEED CONTROL EFFICACY AND CROP TOLERANCE OF NOVLECT IN RICE. Journal of Agrobiotech, 15(2s), 911-923. [Link]
- Jones, G. T. (2021). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. University of Tennessee. [Link]
- Li, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Preprints.org. [Link]
Sources
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hracglobal.com [hracglobal.com]
- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Triclopyr Information & Products | Solutions Pest & Lawn [solutionsstores.com]
- 7. 2,4-D Fact Sheet [npic.orst.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 24d.info [24d.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. fbn.com [fbn.com]
- 18. 2,4-D Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 19. knowledge-sourcing.com [knowledge-sourcing.com]
- 20. fbn.com [fbn.com]
- 21. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 22. Triclopyr General Fact Sheet [npic.orst.edu]
- 23. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]
- 24. The Summer of Triclopyr: Growing Evidence of Off-Target Damage [wellslawn.com]
- 25. pedchem.com [pedchem.com]
- 26. chemicalwarehouse.com [chemicalwarehouse.com]
- 27. scielo.br [scielo.br]
- 28. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]
- 29. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Evaluation of florpyrauxifen-benzyl for use in pastures and hayfields [vtechworks.lib.vt.edu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Dichlorinated Picolinic Acids as Synthetic Auxin Herbicides
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the herbicidal efficacy of dichlorinated picolinic acids. Moving beyond a simple catalog of compounds, we explore the causal relationships between molecular structure and biological function, grounded in recent experimental data. We will dissect the foundational dichlorinated scaffolds, such as clopyralid, and comparatively analyze them against modern derivatives where strategic modifications have led to significant enhancements in potency and weed control spectrum.
Introduction: The Picolinic Acid Scaffold in Herbicide Design
Picolinic acids represent a premier class of synthetic auxin herbicides, chemicals that mimic the plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants, primarily broadleaf weeds.[1] Unlike first-generation auxins, many picolinic acid herbicides exhibit their effects by binding preferentially to the auxin-signaling F-box protein 5 (AFB5) receptor, hijacking the plant's natural growth regulation machinery.[2][3]
The core of their herbicidal power lies in the specific substitution patterns on the pyridine ring. Halogenation, particularly chlorination, is a cornerstone of this design. This guide focuses specifically on dichlorinated picolinic acids, using the commercially successful herbicide Clopyralid as a benchmark to understand how subtle and significant structural modifications influence target-site interaction and overall herbicidal performance.
The Foundational Scaffold: 3,6-Dichloropicolinic Acid (Clopyralid)
The archetypal dichlorinated picolinic acid is 3,6-dichloropicolinic acid, known commercially as Clopyralid. Launched in 1975, its structure represents a highly optimized arrangement for potent herbicidal activity against a specific spectrum of broadleaf weeds.[4]
-
C3-Chloro Group: This substitution is critical for preventing metabolic deactivation in the plant and plays a role in the molecule's electronic properties, influencing its binding affinity at the active site.
-
C6-Chloro Group: The chlorine at the C6 position is a key interaction point but also serves as a reactive handle for synthetic modification. As we will explore, replacing this specific chlorine atom has become one of the most fruitful strategies in modern picolinic acid herbicide discovery.[4][5]
-
Carboxylic Acid (C2): The acidic proton is essential for activity, allowing the molecule to mimic IAA and interact with the receptor pocket.
The selectivity and mode of action of clopyralid have been well-studied; it is readily absorbed by leaves and translocated via the phloem to the plant's primary growing points, where it induces characteristic auxin-overload symptoms like epinasty (twisting and curling of stems and leaves).[6]
While other dichlorination patterns exist, the 3,6-substitution of Clopyralid remains the most commercially significant and serves as the primary reference compound for SAR comparisons.
Comparative Analysis: Modern Advancements on the Dichlorinated Core
Current research in the field has largely shifted from exploring simple dichlorination isomers to strategically replacing the C6-chlorine of the 3,6-dichloro scaffold with more complex heterocyclic moieties. This approach has yielded derivatives with dramatically improved potency and a broader weed control spectrum.
Case Study 1: C6-Pyrazolyl Picolinic Acid Derivatives
A highly successful strategy involves the replacement of the C6-chlorine with an aryl-substituted pyrazole ring. This modification is based on the hypothesis that the larger, more electronically diverse pyrazole group can forge additional, high-affinity interactions within the AFB5 receptor pocket that the simple chlorine atom cannot.
Recent studies have synthesized and tested a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, using the structural backbone of picloram and modifying the C6 position.[2][3] The results demonstrate a profound increase in activity.
| Compound ID | R Group (on C6-Phenylpyrazolyl) | Target | Activity Metric (IC50, µM) | Relative Potency vs. Picloram | Reference |
| Picloram | Cl | A. thaliana root growth | 2.03 | 1x (Baseline) | [6] |
| V-2 | 2-F-phenyl | A. thaliana root growth | 0.033 | ~61x | [2] |
| V-7 | 2,4-di-F-phenyl | A. thaliana root growth | 0.021 | ~97x | [2] |
| V-8 | 2-Cl, 4-F-phenyl | A. thaliana root growth | 0.029 | ~70x | [2] |
| Halauxifen-methyl | (Reference Herbicide) | A. thaliana root growth | 0.94 | ~2.2x | [2] |
Key SAR Insights from C6-Pyrazolyl Derivatives:
-
Superiority of C6-Pyrazolyl: The introduction of the aryl-pyrazolyl group at C6 consistently yields compounds with significantly lower IC50 values (higher potency) than the parent chlorinated herbicide, picloram.[2]
-
Electronic Effects of Phenyl Substituents: Halogen substitutions (F, Cl) on the phenyl ring of the pyrazole, particularly at the ortho (2) and para (4) positions, lead to the highest activity. For instance, compound V-7 , with a 2,4-difluorophenyl group, was 45 times more potent than the commercial herbicide halauxifen-methyl.[2][3] This suggests that electron-withdrawing groups in these positions enhance binding to the AFB5 receptor.
-
Post-Emergence Activity: In greenhouse trials, lead compounds from this series, such as V-8, exhibited better post-emergence herbicidal activity against a range of broadleaf weeds at 150-300 g/ha than picloram.[2][4]
Case Study 2: C6-Indazolyl Picolinic Acid Derivatives
Building on the success of C6-heteroaryl substitution, researchers have also explored replacing the pyrazolyl group with an indazolyl bioisostere through a technique known as scaffold hopping.[7] This modification tests whether the fused bicyclic ring system of indazole can offer a different or improved fit within the auxin receptor.
A study synthesizing 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids revealed potent herbicidal activity, with some compounds showing root inhibitory activity in weeds like Brassica napus that was significantly greater than picloram at a concentration of 10 µM.[7]
Key SAR Insights from C6-Indazolyl Derivatives:
-
Potent Activity Confirmed: The indazolyl scaffold is a viable replacement for the pyrazolyl group, producing highly active herbicides.[7]
-
Impact of Substituent Position: The position of substituents on the indazole ring was found to be critical. Electron-withdrawing groups, particularly when placed at the 4-position of the indazole ring, resulted in better activity, whereas substitution at the 5-position was detrimental.[7]
-
Novel Mode of Action: Interestingly, these 6-indazolyl-2-picolinic acids were found to induce plant death by promoting the production of ethylene and ABA (abscisic acid), suggesting a mode of action that may differ from other picolinic acids and could be valuable for overcoming resistance.[7]
Experimental Workflows for SAR Evaluation
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are standardized workflows for the synthesis and bio-evaluation of novel picolinic acid derivatives.
Workflow 1: Generalized Synthesis of C6-Aryl-Substituted Picolinic Acids
This workflow illustrates the common chemical pathway for replacing the C6-chlorine of a picolinic acid precursor with a new heterocyclic group.
Caption: Workflow for Arabidopsis thaliana root growth inhibition assay.
Step-by-Step Protocol:
-
Seed Preparation: Seeds of Arabidopsis thaliana are surface-sterilized to prevent contamination, typically with ethanol and bleach solutions, followed by rinsing with sterile water.
-
Plating: The sterilized seeds are plated on a nutrient-rich agar medium (e.g., Murashige & Skoog) in petri dishes. The plates also contain a defined concentration of the test compound. A negative control (medium with solvent, e.g., DMSO) and a positive control (a known herbicide like picloram) must be included. [7]3. Incubation: The plates are sealed and placed vertically in a growth chamber with controlled temperature (e.g., 22 °C) and a defined light/dark cycle to allow the roots to grow downwards along the agar surface.
-
Data Collection: After a set period (e.g., 7-10 days), the plates are photographed, and the length of the primary root of each seedling is measured using imaging software.
-
Data Analysis: The root length of treated seedlings is compared to the negative control to calculate the percent inhibition. By testing a range of concentrations, a dose-response curve is generated, from which the IC50 value (the concentration required to inhibit root growth by 50%) is calculated. This provides a quantitative measure of potency for SAR comparison.
Conclusion and Future Directions
The structure-activity relationship of dichlorinated picolinic acids has evolved significantly. While the 3,6-dichloro substitution pattern of Clopyralid established a highly effective herbicidal scaffold, the frontier of SAR has advanced to the strategic replacement of the C6-chlorine atom.
The comparative data conclusively demonstrate that substituting this chlorine with larger, functionalized heterocyclic rings like aryl-pyrazoles and indazoles can increase herbicidal potency by nearly two orders of magnitude. [2]This enhancement is attributed to more extensive and favorable interactions with the AFB5 auxin receptor. The key takeaways for researchers are:
-
The C6 Position is Prime for Modification: It offers the most leverage for dramatically improving activity.
-
Aromatic Heterocycles are Superior Substituents: They provide a rigid scaffold for introducing various functional groups that can probe the receptor's binding pocket.
-
Electronic Properties are Key: Electron-withdrawing groups on these C6-aryl substituents often correlate with higher potency.
Future research should continue to explore novel heterocyclic replacements at the C6 position and further investigate alternative modes of action, as seen with the indazolyl derivatives, to develop next-generation herbicides that can effectively manage weed resistance.
References
- Yang, S., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
- Feng, S., Liu, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Feng, S., Liu, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information.
- Feng, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications.
- Yang, S., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 3-Chloro-6-pyrazolyl-2-picolinic acids. MDPI.
- Feng, S., Liu, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information.
- Thompson, L.M.L. (2020). An investigation into the mode of action and selectivity of three 3,6-dichloropicolinic acid. University of Strathclyde.
- Wang, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.
- Purdue University. Herbicide Mode-Of-Action Summary. Purdue Extension.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An investigation into the mode of action and selectivity of three 3,6-dichloropicolinic acid - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Picolinic Acids for Researchers and Drug Development Professionals
Picolinic acid, a pyridine-based carboxylic acid, and its derivatives have emerged as a compelling scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antitumor effects.[1][2] This guide offers a comprehensive comparative analysis of the cytotoxic properties of various substituted picolinic acids, providing researchers, scientists, and drug development professionals with synthesized technical data and field-proven insights to inform future research and development.
The Rationale for Picolinic Acid in Cytotoxicity Studies
The therapeutic potential of picolinic acid derivatives often stems from their ability to chelate essential metal ions like zinc and iron, which are crucial for the function of proteins involved in DNA replication and cell division.[3] By sequestering these ions, picolinic acid analogs can inhibit cell growth, showing a degree of selectivity for proliferating cancer cells over non-proliferating normal cells.[3] Furthermore, the planar structure of the pyridine ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties such as hydrophobicity (logP) and electronic effects, which are critical determinants of cellular uptake and target engagement.[3]
Comparative Cytotoxicity Analysis of Substituted Picolinic Acids
The cytotoxic efficacy of picolinic acid derivatives is highly dependent on the nature and position of the substituent on the pyridine ring. The following table summarizes the in vitro cytotoxicity of a selection of substituted picolinic acids against various human cancer cell lines, as determined by the MTT assay.
| Compound/Derivative | Substituent(s) | Cell Line(s) | IC50/GI50 (µM) | Key Findings & Reference(s) |
| Picolinic Acid | None | CHO | - | Baseline compound for comparison.[3] |
| Fusaric Acid | 5-butyl | CHO | 0.032 | Significantly more toxic than the parent compound, highlighting the role of lipophilicity.[3] |
| Compound 5 | N-(p-tolyl)-1,3,4-thiadiazol-2-amine at C-5 | A549 (Lung), MCF-7 (Breast) | 99.93 (A549) | Selective activity against A549 cells; induced apoptosis via the ER stress pathway.[1][2][4] |
| Compound 8e | N-methyl-4-(4-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide | A549 (Lung), H460 (Lung), HT-29 (Colon) | 3.6 (A549), 1.7 (H460), 3.0 (HT-29) | More potent than the reference drug sorafenib against H460 and HT-29 cell lines.[5][6] |
| 3-Hydroxy picolinic acid | 3-hydroxy | CHO | - | More toxic than unsubstituted picolinic acid.[3] |
| 6-Bromo picolinic acid | 6-bromo | CHO | - | Showed moderate toxicity.[3] |
| 6-Methyl picolinic acid | 6-methyl | CHO | - | Exhibited moderate toxicity.[3] |
| 6-Hydroxy picolinic acid | 6-hydroxy | CHO | 25.85 | Significantly less toxic, suggesting the position and nature of the hydroxyl group is critical.[3] |
| Picloram | 4-amino-3,5,6-trichloro | CHO | - | Displayed notable cytotoxicity.[3] |
| fac-[Re(Pico)(CO)3(H2O)] | Rhenium(I) tricarbonyl complex | A549 (Lung), HeLa (Cervical) | 20.9 (A549), 15.8 (HeLa) | Metal complexation can significantly alter cytotoxicity.[7] |
Key Insights from the Comparative Data:
-
Lipophilicity is a Key Driver of Cytotoxicity: The significantly higher potency of Fusaric acid (5-butyl picolinic acid) compared to the parent picolinic acid underscores the importance of lipophilicity (logP) in facilitating passage across the cell membrane.[3]
-
Substituent Position and Type are Critical: A comparison between 3-hydroxy and 6-hydroxy picolinic acids reveals that the position of the hydroxyl group dramatically impacts cytotoxicity, with the 6-hydroxy derivative being significantly less active.[3] This highlights the intricate structure-activity relationship (SAR).
-
Complex Heterocyclic Substitutions Can Enhance Potency and Selectivity: Derivatives incorporating larger, more complex heterocyclic moieties, such as in Compound 5 and Compound 8e, have demonstrated potent and sometimes selective anticancer activity against specific cell lines.[1][2][4][5][6]
-
Mechanism of Action Varies with Substitution: While the chelation of metal ions is a proposed general mechanism, some derivatives, like Compound 5, have been shown to induce apoptosis through specific cellular pathways such as endoplasmic reticulum (ER) stress.[1][2][4]
Experimental Protocols for Cytotoxicity Assessment
The following provides a detailed, step-by-step methodology for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a self-validating system as it includes controls for background absorbance and maximum viability.
Materials:
-
MTT (Tetrazolium Salt) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
The picolinic acid derivatives to be tested
-
Appropriate cancer cell line and complete culture medium
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the picolinic acid derivatives in culture medium. It is crucial to prepare a stock solution in a solvent like DMSO and then dilute it in the medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only, no cells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for determining the cytotoxicity of picolinic acid derivatives using the MTT assay.
Mechanistic Insights: The ER Stress-Mediated Apoptosis Pathway
For certain picolinic acid derivatives, such as Compound 5, the cytotoxic effect is not solely due to general metabolic inhibition but is mediated by the induction of a specific programmed cell death pathway: endoplasmic reticulum (ER) stress-mediated apoptosis.[1][2]
When unfolded or misfolded proteins accumulate in the ER, a state of ER stress is triggered, leading to the activation of the unfolded protein response (UPR). If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Compound 5 has been shown to trigger the activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade, as well as caspase-4, which is specifically associated with ER stress.[1][2] This suggests a targeted mechanism of action that could be exploited for therapeutic benefit, particularly in cancers that are susceptible to ER stress-inducing agents.
Signaling Pathway Diagram
Caption: ER stress-mediated apoptosis induced by a cytotoxic picolinic acid derivative.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic properties of substituted picolinic acids, highlighting the critical role of substituent choice and position in determining efficacy and mechanism of action. The provided experimental protocol for the MTT assay offers a robust starting point for researchers looking to evaluate novel derivatives.
Future research should focus on expanding the library of picolinic acid derivatives and conducting comprehensive SAR studies to build predictive models for cytotoxicity.[8][9] Furthermore, elucidating the specific molecular targets and signaling pathways for the most potent compounds will be crucial for their translation into clinically viable anticancer agents. The exploration of metal complexes of picolinic acid derivatives also presents a promising avenue for the development of novel metallodrugs with unique therapeutic properties.[7][10][11]
References
- Abbas, A.H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
- Sivak, J.G., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 362. [Link]
- Li, W., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-41. [Link]
- Abolhasani, J., et al. (2021). Synthesis, crystal structure, cytotoxicity, in-detail experimental and computational CT-DNA interaction studies of 2-picolinate Pd(II) and Pt(II) complexes. Journal of Biomolecular Structure and Dynamics, 40(13), 5928-5943. [Link]
- Nguyen, H.T., et al. (2025). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances. [Link]
- Mohlala, K.C., et al. (2023). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry, 28(1), 29-41. [Link]
- Li, W., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-41. [Link]
- Todorović, T.R., et al. (2021). In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. Pharmaceutics, 13(11), 1938. [Link]
- Abbas, A.H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692. [Link]
- Li, W., et al. (2013). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 18(6), 6365-6381. [Link]
- Abbas, A.H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. [Link]
- Hrubá, L., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? PLoS ONE, 18(7), e0289138. [Link]
- Sanada, H., et al. (1995). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition, 125(6), 1545-1551. [Link]
- Terness, P., et al. (2016). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 100(4), 813-823. [Link]
- Guillemin, G.J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71-79. [Link]
- Fekete, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences, 24(22), 16462. [Link]
- Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Chen, L., et al. (2026). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549.
- Wang, C., et al. (2020). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 18(3), 167. [Link]
- Gutorov, V.V., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(21), 7247. [Link]
- Lee, J., et al. (2022).
Sources
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized 4,6-Dichloro-5-cyanopicolinic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical techniques required to confirm the structure of 4,6-dichloro-5-cyanopicolinic acid, a substituted pyridine derivative of interest in medicinal and materials chemistry. In the absence of comprehensive published experimental data for this specific molecule, this guide will present predicted spectroscopic data, substantiated by comparisons with structurally related compounds. This approach not only offers a roadmap for the characterization of this particular molecule but also serves as a generalizable framework for the structural elucidation of novel, highly substituted heterocyclic compounds.
The Analytical Imperative: Beyond Simple Confirmation
Confirming the structure of a molecule like this compound is not merely about verifying the presence of its constituent atoms. It is about ascertaining their precise connectivity and spatial arrangement. The presence of multiple, strongly-influential functional groups—two chlorine atoms, a cyano group, and a carboxylic acid—on a pyridine ring necessitates a multi-faceted analytical approach to rule out potential isomeric impurities and confirm the desired regiochemistry.
Predicted Spectroscopic Data for this compound
The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and substituent effects on aromatic systems.
| Analytical Technique | Predicted Data |
| ¹H NMR | A single proton signal, likely a singlet, in the downfield aromatic region. |
| ¹³C NMR | Seven distinct carbon signals corresponding to the five pyridine ring carbons, the nitrile carbon, and the carboxylic acid carbon. |
| Mass Spectrometry (EI) | A molecular ion peak with a characteristic isotopic cluster for two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H and C=O of the carboxylic acid, the C≡N of the nitrile, and C-Cl bonds. |
In-Depth Analysis and Comparative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.
The structure of this compound features a single proton on the pyridine ring at the C-3 position. The chemical shift of this proton is influenced by the surrounding electron-withdrawing groups. Electron-withdrawing substituents tend to deshield aromatic protons, shifting their signals downfield.[2]
-
Prediction: The H-3 proton is expected to appear as a singlet in the aromatic region (δ 7.0-9.0 ppm). The absence of adjacent protons would lead to a singlet multiplicity. The strong deshielding effects of the adjacent carboxylic acid, the two chlorine atoms, and the cyano group will likely push this signal significantly downfield.
Comparative Analysis:
To substantiate this prediction, we can examine the ¹H NMR spectra of related, simpler pyridine derivatives:
| Compound | Relevant Proton(s) | Chemical Shift (δ, ppm) | Reference |
| 2,6-Dichloropyridine | H-3, H-5 | ~7.3 (d) | [1] |
| 3,5-Dichloropyridine | H-2, H-6, H-4 | Multiple signals | [3] |
| Picolinic Acid | H-3, H-4, H-5, H-6 | Multiple signals |
The comparison with 2,6-dichloropyridine is particularly informative.[1] The presence of two chlorine atoms flanking the nitrogen atom results in a downfield shift for the remaining protons. In our target molecule, the additional electron-withdrawing cyano and carboxylic acid groups are expected to further increase the chemical shift of the lone proton.
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the various substituents.[4]
-
Prediction:
-
C2 (with COOH): Expected to be significantly downfield due to the attached carboxylic acid and the adjacent nitrogen.
-
C4 & C6 (with Cl): These carbons will be deshielded by the directly attached chlorine atoms.
-
C5 (with CN): The carbon bearing the cyano group will also be deshielded.
-
C3: This is the only carbon attached to a hydrogen and will be influenced by all surrounding groups.
-
Carboxylic Carbon (-COOH): Typically found in the δ 160-180 ppm range.
-
Nitrile Carbon (-C≡N): Usually observed in the δ 110-125 ppm range.
-
Comparative Analysis:
Examining the ¹³C NMR data of related compounds provides a basis for these predictions:
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
| 2,6-Dichloropyridine | C2, C6 | 151.2 | [1] |
| C4 | 140.1 | [1] | |
| C3, C5 | 123.5 | [1] | |
| Picolinic Acid | C2 | 148.1 | |
| COOH | 164.7 |
The chemical shifts of the chlorinated carbons in 2,6-dichloropyridine provide a good starting point for estimating the shifts of C-4 and C-6 in the target molecule.[1] Similarly, the data for picolinic acid helps in predicting the chemical shifts of C-2 and the carboxylic acid carbon. The additive effects of all substituents must be considered for a more precise prediction.[5]
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR data for a solid sample like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Utilize a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 16-64 scans for good signal-to-noise).
-
¹³C NMR: Employ a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peak positions in both ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[6]
-
Prediction:
-
Molecular Ion (M⁺): The mass spectrum should exhibit a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will have a characteristic isotopic pattern. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, we expect to see peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways for pyridine carboxylic acids involve the loss of the carboxylic acid group (as CO₂ or COOH).[7] Further fragmentation of the pyridine ring is also expected. The presence of chlorine and cyano groups will influence the fragmentation pattern.
-
Comparative Analysis:
| Compound | Key MS Feature | Reference |
| Pyridine-4-carboxylic acid | Molecular ion at m/z 123 | [8] |
| 2,6-Dichloropyridine | Molecular ion cluster around m/z 147 | [9] |
The mass spectrum of 2,6-dichloropyridine clearly shows the 9:6:1 isotopic pattern for two chlorine atoms, which is a key diagnostic feature we would expect for our target molecule.[9] The fragmentation of pyridine carboxylic acids often proceeds through the loss of the carboxyl group, and similar behavior is anticipated for this compound.[7]
Experimental Protocol for Mass Spectrometry Data Acquisition
A typical protocol for acquiring an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10]
-
Prediction:
-
Carboxylic Acid O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹.
-
Carboxylic Acid C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
Nitrile C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Comparative Analysis:
| Functional Group | Typical IR Absorption (cm⁻¹) | Reference |
| Carboxylic Acid (O-H) | 3300-2500 (broad) | [11] |
| Carboxylic Acid (C=O) | 1760-1690 | [11] |
| Nitrile (C≡N) | 2260-2220 | |
| Picolinic Acid | C=O at ~1742 cm⁻¹ | [11] |
The IR spectrum of picolinic acid provides a good reference for the carboxylic acid absorptions.[11] The nitrile stretch is a particularly diagnostic peak, and its presence or absence can quickly confirm the success of the cyanation step in the synthesis.
Experimental Protocol for FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify and label the characteristic absorption bands.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for confirming the structure of this compound.
Caption: Workflow for the structural confirmation of this compound.
Molecular Structure
Caption: Structure of this compound.
Conclusion
References
- The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Organic Mass Spectrometry. 1981.
- Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
- Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons.
- The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... ResearchGate.
- NMR chemical shift prediction of pyridines. Stenutz.
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- 2,6-Dichloropyridine. PubChem.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- 4-Pyridinecarboxylic acid. NIST WebBook.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.
- FT-IR spectra of the ligand 2-picolinic acid. ResearchGate.
- Pyridine, 2,6-dichloro-. NIST WebBook.
- 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts. SpectraBase.
- 2-Pyridinecarboxylic acid, 6-methyl-. NIST WebBook.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Deriv
- Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes.
- Three characteristic fragmentation patterns (a±c) observed in... ResearchGate.
- Supporting inform
- Supporting Inform
- Mass Spectrometry - Fragmentation P
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxi. Journal of Agricultural and Food Chemistry. 2022.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
- MS fragmentation patterns. YouTube.
- 2-Amino-3,5-dichloropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 3,5-Dichloropyridine(2457-47-8) 1H NMR [m.chemicalbook.com]
- 4. testbook.com [testbook.com]
- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Pyridinecarboxylic acid [webbook.nist.gov]
- 9. Pyridine, 2,6-dichloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
quantitative structure-activity relationship (QSAR) modeling of picolinic acids
An In-Depth Comparative Guide to QSAR Modeling of Picolinic Acids
As a Senior Application Scientist, my experience in computational chemistry has consistently highlighted the power of Quantitative Structure-Activity Relationship (QSAR) modeling in accelerating drug discovery and agrochemical development. This guide provides a deep dive into the application of various QSAR methodologies to picolinic acid derivatives, a scaffold of significant interest for its diverse biological activities, including herbicidal and antioxidant properties.[1][2] We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, compare the performance of different modeling techniques, and demonstrate how to translate statistical outputs into actionable strategies for molecular design.
The Foundational Principles: Picolinic Acids and QSAR
Picolinic acid, a pyridinecarboxylic acid, and its derivatives are a remarkable class of compounds. They are known synthetic auxin herbicides, with newer generations like halauxifen-methyl and florpyrauxifen-benzyl demonstrating high efficacy.[1][3] Furthermore, derivatives of the related dipicolinic acid have been explored for their antioxidant capabilities.[2][4] The goal of QSAR is to establish a robust mathematical relationship between the chemical structure of these molecules and their biological effect.[5][6] By quantifying physicochemical properties into numerical values known as 'descriptors', we can build predictive models that guide the synthesis of more potent and selective compounds, thereby reducing the time and cost associated with traditional trial-and-error approaches.[5][7]
A Unified Workflow for QSAR Modeling
Every successful QSAR study is built upon a systematic and validated workflow. The process is not merely computational; it's a strategic pipeline where each step is critical for the integrity of the final model. The causality is clear: robust data preparation and descriptor selection lead to a more predictive model, which, when rigorously validated, can be trusted to guide further research.
Experimental Protocol: The General QSAR Workflow
-
Data Set Curation: a. Compile a dataset of picolinic acid derivatives with experimentally determined biological activities (e.g., IC₅₀, % inhibition). Ensure data consistency and convert activities to a logarithmic scale (e.g., pIC₅₀) to linearize the data distribution. b. Draw the 2D structures of all compounds using chemical drawing software.
-
Structure Preparation & Optimization: a. Convert 2D structures to 3D. b. Perform energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain stable, low-energy conformations. This step is crucial for 3D-QSAR methods.
-
Molecular Descriptor Calculation: a. Calculate a wide range of descriptors that encode the structural and physicochemical properties of the molecules. These can range from simple 1D descriptors (molecular weight) to complex 3D fields.[8][9] Software like DRAGON, PaDEL, or MOE can generate thousands of descriptors.[4][10]
-
Data Splitting: a. Rationally divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is kept aside for external validation to assess the model's predictive power on unseen data.[11]
-
Model Development & Feature Selection: a. Using the training set, apply a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest) to find the best correlation between the descriptors (independent variables) and biological activity (dependent variable). b. Often, this involves selecting a small subset of the most relevant descriptors to avoid overfitting.
-
Model Validation: a. Internal Validation: Assess the robustness of the model using techniques like leave-one-out (LOO) cross-validation on the training set, which yields the q² metric.[12][13] b. External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability is evaluated using the r²_pred metric.[11][12] c. Perform y-randomization to ensure the model is not the result of a chance correlation.[14]
Caption: The critical process of splitting data for model training and external validation.
Conclusion: From Data to Discovery
The QSAR modeling of picolinic acids provides a compelling case study in modern computational drug and agrochemical design. We have seen that simpler 2D-QSAR models can offer highly interpretable design rules for properties like antioxidant activity. [4]For target-driven optimization, such as designing herbicides, the spatial insights from 3D-QSAR contour maps are invaluable. [1]Finally, as datasets grow in size and complexity, machine learning approaches offer superior predictive power by capturing intricate non-linear relationships. [15][16] The key to success is not in choosing the "best" method in isolation, but in selecting the most appropriate methodology for the problem at hand and, most importantly, adhering to a rigorous, self-validating workflow. By integrating these computational strategies, research and development teams can more effectively navigate chemical space, prioritize synthetic efforts, and accelerate the journey from lead compound to innovative product.
References
- Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. (2023). DRUG DISCOVERY.
- QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Deriv
- QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. (2021). PubMed.
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed.
- QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. (2021). PMC - PubMed Central.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH.
- Basic validation procedures for regression models in QSAR and QSPR studies. (n.d.). SciSpace.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023).
- rm2_for_qsar_valid
- On Two Novel Parameters for Validation of Predictive QSAR Models. (n.d.). MDPI.
- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI.
- QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Deriv
- (PDF) Validation of QSAR Models - Strategies and Importance. (2011).
- Beware of R2: Simple, Unambiguous Assessment of the Prediction Accuracy of QSAR and QSPR Models. (2015).
- Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library. (2025). PubMed.
- MOLECULAR DESCRIPTORS USED IN QSAR. (n.d.). HUFOCW.
- 3d qsar. (n.d.). PPTX - Slideshare.
- 3D-QSAR : Principles and Methods. (2006). Drug Design Org.
- CoMFA and CoMSIA 3D QSAR Models for a Series of Cyclic Imides With Analgesic Activity. (2009). Med Chem.
- Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. (n.d.). PMC.
- Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (2024). MDPI.
- 2D-quantitative structure–activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compounds. (2021). NIH.
- A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl)
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2D-quantitative structure–activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives [frontiersin.org]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. hufocw.org [hufocw.org]
- 9. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rm2_for_qsar_validation [sites.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Dichloropicolinic Acids for Researchers and Process Chemists
Dichloropicolinic acids are a critical class of compounds, forming the backbone of numerous herbicides and serving as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of two chlorine atoms on the picolinic acid framework imparts unique chemical properties that are leveraged in various applications. The selection of an appropriate synthetic route is a pivotal decision in any research or development program, profoundly impacting yield, purity, cost, safety, and environmental footprint.
This guide provides a comprehensive evaluation of the principal synthetic routes to various dichloropicolinic acid isomers. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting or optimizing a synthetic strategy for these valuable compounds.
Executive Summary: A Comparative Overview of Synthetic Strategies
The synthesis of dichloropicolinic acids can be broadly categorized into three main strategies, each with its inherent advantages and disadvantages. The choice of a particular route is often a trade-off between the cost of starting materials, the number of synthetic steps, the desired purity, and the scale of the operation.
| Synthetic Route | Key Features | Typical Starting Materials | Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Hydrolysis of Chlorinated Precursors | Direct conversion of a pre-functionalized pyridine ring. | 3,6-dichloro-2-(trichloromethyl)pyridine, 2-cyano-3,6-dichloropyridine | High | Good to Excellent | High selectivity, often a single step. | High cost of starting materials, limiting commercial viability.[1] |
| Route 2: Reductive Dechlorination | Selective removal of chlorine atoms from a more highly chlorinated precursor. | 3,4,5,6-Tetrachloropicolinic acid, 2-cyano-3,4,5,6-tetrachloropyridine | Good to High (70-80%)[1] | Good | Inexpensive starting materials, high throughput. | Use of hazardous reagents like hydrazine and cyanides.[1] |
| Route 3: Electrochemical Synthesis | Controlled electrochemical reduction of a polychlorinated pyridine. | 3,4,5,6-Tetrachloropicolinic acid | Very High (>90%)[1] | Excellent (>95%)[1] | High yield and purity, environmentally cleaner. | Requires specialized equipment, potential for side reactions if not controlled. |
Route 1: Hydrolysis of Chlorinated Precursors
This approach represents the most direct method to access dichloropicolinic acids, relying on the hydrolysis of a suitable precursor where the carboxylic acid functionality is masked as a trichloromethyl or a cyano group.
A. From Trichloromethylpyridines
The hydrolysis of a trichloromethyl group to a carboxylic acid is a well-established transformation. This method offers high selectivity as the substitution pattern is already set on the starting material.
Mechanism: The hydrolysis of the trichloromethyl group proceeds through a series of nucleophilic substitution reactions. Under acidic conditions, the reaction is initiated by the protonation of one of the chlorine atoms, facilitating its departure as a leaving group and subsequent attack by water. This process is repeated, eventually forming a trichloromethanol intermediate which is unstable and readily eliminates HCl to form an acyl chloride, which is then hydrolyzed to the carboxylic acid. Basic hydrolysis involves the direct nucleophilic attack of hydroxide ions on the carbon atom of the trichloromethyl group.
DOT Diagram: Hydrolysis of Trichloromethyl Group
Caption: Hydrolysis of a cyanopyridine to a carboxylic acid.
Experimental Protocol: Synthesis of 4,6-Dichloropicolinic Acid from its Methyl Ester (derived from the corresponding cyanopyridine)
This protocol describes the hydrolysis of the methyl ester, which is often an intermediate in the conversion from the cyano group.
-
Materials: 4,6-Dichloropicolinic acid methyl ester, sodium hydroxide, ethanol, water, hydrochloric acid, ethyl acetate. [2]* Procedure:
-
A mixture of 4,6-dichloropicolinic acid methyl ester (0.5 g, 2.43 mmol), sodium hydroxide (0.11 g, 2.67 mmol), 1.1 mL of water, and 11 mL of ethanol is stirred at 60 °C for 1 hour. [2] 2. Ethanol is removed by distillation. [2] 3. The residue is washed with dichloromethane. [2] 4. The aqueous layer is acidified with dilute hydrochloric acid and extracted with ethyl acetate. [2] 5. The organic phase is washed with saturated brine and dried over anhydrous sodium sulfate. [2] 6. Evaporation of the solvent yields 4,6-dichloropicolinic acid as a white solid (Yield: 98.7%). [2] Evaluation: Similar to the trichloromethylpyridine route, the synthesis of the required 2-cyano-3,6-dichloropyridine can be expensive, making this route less favorable for commercial production despite its high selectivity and yield. [1]
-
Route 2: Reductive Dechlorination of Polychlorinated Pyridines
This strategy involves the selective removal of chlorine atoms from a readily available, more highly chlorinated pyridine precursor, such as 3,4,5,6-tetrachloropicolinic acid. This approach is often more cost-effective due to the lower price of the starting materials. [1]
A. Chemical Reduction
Chemical reducing agents can be employed to selectively dechlorinate the pyridine ring. The choice of reductant and reaction conditions is crucial for achieving the desired regioselectivity.
Mechanism: The mechanism of reductive dechlorination can vary depending on the reducing agent. For example, when using hydrazine, the reaction can proceed through a nucleophilic aromatic substitution followed by elimination. The use of a metal catalyst like zinc in the presence of a nickel compound proceeds via a position-selective reductive dechlorination.
Experimental Protocol: Synthesis of 3,6-Dichloropicolinic Acid from 3,5,6-Trichloro-4-hydrazinopicolinic Acid
-
Materials: 3,5,6-trichloro-4-hydrazinopicolinic acid, sodium hydroxide, water, concentrated hydrochloric acid, methylene chloride.
-
Procedure:
-
To a flask containing 400 mL of water, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 4.5 grams (0.11 mole) of sodium hydroxide dissolved in 25 mL of water.
-
Heat the mixture to reflux.
-
While refluxing, add an additional 4.5 grams of sodium hydroxide dissolved in 25 mL of water dropwise over 50 minutes.
-
Continue refluxing for an additional 45 minutes.
-
Cool the solution to room temperature.
-
Add 100 mL of methylene chloride and acidify with 35 mL of concentrated hydrochloric acid.
-
Separate the two phases and extract the aqueous layer twice with methylene chloride.
-
Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid (Yield: 62%).
-
Evaluation: This method utilizes relatively inexpensive starting materials and can provide good yields (70-80%). [1]However, the use of hydrazine, a toxic and potentially explosive reagent, poses significant safety and environmental concerns, making it less desirable for industrial applications. [1] Experimental Protocol: Synthesis of 4,5,6-Trichloropicolinic Acid by Selective Dechlorination
-
Materials: 3,4,5,6-tetrachloropicolinic acid, zinc powder, a nickel compound (e.g., (1,2-dimethoxyethane)NiCl₂), and a bidentate ligand (e.g., 2,2'-bipyridine) in a polar solvent. [3]* Procedure:
-
A catalyst is prepared from zinc, a nickel compound, and a bidentate ligand in a polar solvent. [3] 2. 3,4,5,6-Tetrachloropicolinic acid is then subjected to selective dehydrochlorination with this catalyst. [3] 3. The reaction selectively removes the 3-chloro group to yield 4,5,6-trichloropicolinic acid. [3] Evaluation: This method offers a pathway to other chlorinated picolinic acid isomers. The selectivity of the dechlorination is a key challenge and depends heavily on the catalyst system and reaction conditions.
-
Route 3: Electrochemical Synthesis
Electrochemical methods have emerged as a powerful and environmentally friendly alternative for the synthesis of dichloropicolinic acids, particularly for the commercial production of 3,6-dichloropicolinic acid. [1] Mechanism: The electrochemical reduction of polychlorinated pyridines involves the stepwise removal of chlorine atoms. The reaction is typically carried out in an electrolytic cell with a suitable cathode material, often silver. [1]The mechanism involves the transfer of electrons from the cathode to the polychlorinated pyridine molecule, leading to the cleavage of a carbon-chlorine bond and the formation of a radical anion intermediate. This intermediate can then abstract a proton from the solvent (e.g., water) to give the dechlorinated product. The selectivity of the dechlorination is controlled by the electrode potential and the pH of the electrolyte. For the synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid, the reaction is often performed in two stages with different pH values to control the selective removal of the chlorine atoms at the 4- and 5-positions. [4] DOT Diagram: Electrochemical Reduction of Tetrachloropicolinic Acid
Caption: Two-stage electrochemical synthesis of 3,6-dichloropicolinic acid.
Experimental Protocol: Electrolytic Synthesis of 3,6-Dichloropicolinic Acid
-
Materials: 3,4,5,6-tetrachloropicolinic acid, alkaline aqueous solution (e.g., NaOH), silver cathode, graphite anode.
-
Procedure:
-
Dissolve 3,4,5,6-tetrachloropicolinic acid in an alkaline aqueous solution.
-
First Electrolysis Step: Conduct the electrolytic reduction in an undivided electrolytic cell with a silver cathode at a pH of 8.5-11 to obtain a trichloropicolinic acid intermediate. [4] 3. Second Electrolysis Step: Continue the electrolysis at a higher pH of 13-13.5 to complete the dechlorination to 3,6-dichloropicolinic acid. [4] 4. After the reaction, cool the electrolytic solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
The product is collected by filtration, washed, and dried.
-
Evaluation: This method is becoming the preferred industrial route for 3,6-dichloropicolinic acid due to its high yield (>90%), high purity (>95%), and more favorable environmental profile compared to methods using hazardous reagents. [1]The process is safe, easy to operate, and avoids the formation of significant amounts of byproducts. [4]
Safety and Environmental Considerations
The synthesis of dichloropicolinic acids involves the handling of chlorinated compounds and, in some routes, highly hazardous materials.
-
Chlorinated Pyridines: These compounds can be toxic and persistent in the environment. [5]Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should always be worn. Work should be conducted in a well-ventilated fume hood.
-
Hydrazine: Hydrazine is a highly toxic, corrosive, and potentially explosive chemical. It is a suspected carcinogen. Strict safety protocols, including the use of a closed handling system and appropriate PPE, are mandatory when working with hydrazine.
-
Cyanides: Cyanide salts and hydrogen cyanide are extremely toxic. All work with cyanides must be performed in a dedicated, well-ventilated fume hood with appropriate safety measures in place, including the availability of an antidote kit.
-
Environmental Impact: The release of chlorinated pyridines into the environment is a concern due to their potential persistence and toxicity to aquatic life. [5]The electrochemical route is generally considered more environmentally friendly as it avoids the use of toxic reagents like hydrazine and cyanide and can reduce the generation of hazardous waste streams. The environmental fate of dichloropicolinic acid herbicides themselves is also a subject of study, with factors like soil persistence and potential for groundwater contamination being important considerations. [6]
Conclusion
The synthesis of dichloropicolinic acids can be achieved through several distinct routes, each with its own set of advantages and challenges.
-
For laboratory-scale synthesis and applications where the cost of starting materials is not a primary concern, the hydrolysis of trichloromethyl or cyanopyridine precursors (Route 1) offers a direct and high-yielding approach with excellent control over the final product's structure.
-
The reductive dechlorination of polychlorinated pyridines (Route 2) provides a more cost-effective option for larger-scale production, but the use of hazardous reagents necessitates stringent safety precautions and may not be suitable for all manufacturing environments.
-
Electrochemical synthesis (Route 3) has emerged as the most promising and industrially relevant method for the production of 3,6-dichloropicolinic acid. Its high efficiency, high purity, and improved safety and environmental profile make it the preferred choice for commercial-scale manufacturing.
The selection of the optimal synthetic route will ultimately depend on a careful evaluation of the specific requirements of the project, including the desired isomer, the scale of production, economic constraints, and the available safety and environmental infrastructure. This guide provides the foundational knowledge to assist researchers and process chemists in making this critical decision.
References
- Davis, S. E., & Williams, C. F. (n.d.). Environmental Fate of Herbicides in Soils. Techline News.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82646, 3,4,5,6-Tetrachloropyridine-2-carboxylic acid.
- SynQuest Laboratories, Inc. (2016, August 12).
- Racke, K. D. (1995). Environmental fate of chlorpyrifos.
- Wang, Y., et al. (2024). Oxygen-Controlled Electrocatalysis for Selective Dechlorination of 2-Chloro-5-Trichloromethyl Pyridine on Activated Ag Electrode. Journal of The Electrochemical Society.
- Sigma-Aldrich. (2024, September 8).
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- ResearchGate. (n.d.). Electrochemical reduction of dechlorination of pentachloropyridine to 2,3,5,6-tetrachloropyridine over zinc-based catalyst: reaction mechanism and process optimization.
- Google Patents. (n.d.). US4087431A - Preparation of 3,6-dichloropicolinic acid.
- ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid.
- U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
- AK Scientific, Inc. (n.d.).
- Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Li, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology.
- ACS Publications. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–.
- TCI Chemicals. (n.d.). 5-(Trifluoromethyl)
- ResearchGate. (n.d.). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid.
- Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- Google Patents. (n.d.). KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
- ResearchGate. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –.
- Organic Syntheses. (n.d.). Procedure.
- MySkinRecipes. (n.d.). 5,6-Dichloropicolinic acid.
- Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective.
- KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
- Gillespie, W. E., Czapar, G. F., & Hager, A. G. (2011). Pesticide Fate in the Environment: A Guide for Field Inspectors.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Jasperse, J. (n.d.). Synthesis of Carboxylic Acids.
- UniVOOK. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis.
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- ResearchGate. (n.d.). comparison of production costs for cO 2 -based processes.
- ResearchGate. (n.d.). Prices for feedstock, acrylic acid and main production inputs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 4. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 5. Environmental fate of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. techlinenews.com [techlinenews.com]
A Comparative Guide to the Biological Potency of 4,6-Dichloro-5-cyanopicolinic Acid and Its Derivatives as Synthetic Auxin Herbicides
This guide provides a comprehensive comparison of the anticipated biological potency of 4,6-Dichloro-5-cyanopicolinic acid and its derivatives. While direct experimental data for this specific parent compound is not publicly available, this document synthesizes established principles of herbicide science, structure-activity relationships (SAR) of related picolinic acids, and standard biological evaluation protocols to offer a predictive framework for researchers, scientists, and professionals in drug and herbicide development.
Introduction: Picolinic Acids as Auxin Mimic Herbicides
Picolinic acid and its derivatives are a significant class of synthetic herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), commonly known as auxin.[1][2][3] These compounds, often referred to as synthetic auxins or auxin mimics, disrupt normal plant growth processes by overwhelming the plant's natural auxin signaling pathways. This leads to a range of phytotoxic effects, including uncontrolled cell division and elongation, tissue malformation, and ultimately, plant death.[4][5]
The herbicidal efficacy of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Well-known commercial herbicides such as picloram and clopyralid have demonstrated the potent bioactivity of this chemical class.[1][2] The exploration of novel substitution patterns is a key strategy in the discovery of new herbicides with improved efficacy, selectivity, and environmental profiles. This guide focuses on the potential herbicidal activity of this compound and the prospective impact of derivatization on its biological potency.
The Auxin Signaling Pathway: Mechanism of Action
Synthetic auxins like picolinic acid derivatives exert their herbicidal effects by hijacking the plant's natural auxin perception and signaling machinery. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.
dot
Caption: Simplified diagram of the auxin signaling pathway disrupted by synthetic auxin herbicides.
In the absence of high auxin concentrations, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This prevents the expression of auxin-responsive genes. When a synthetic auxin enters the cell nucleus, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor releases the ARF, allowing it to activate the transcription of genes that lead to uncontrolled and disorganized plant growth, ultimately causing phytotoxicity.
Evaluating Biological Potency: Experimental Protocols
The biological potency of a potential herbicide is assessed through a series of standardized bioassays. These assays are designed to measure the compound's effect on plant growth and development.
Whole-Plant Bioassay for Post-Emergence Herbicidal Activity
This assay evaluates the efficacy of a compound when applied to emerged seedlings, mimicking a post-emergence herbicide application in the field.[6][7]
Protocol:
-
Plant Cultivation: Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species for selectivity testing are sown in pots containing a standardized soil mix and grown in a greenhouse or controlled environment chamber.
-
Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), plants are sprayed with a solution of the test compound at various concentrations. A control group is sprayed with a solution lacking the test compound.
-
Evaluation: Plants are observed over a period of 14-21 days, and herbicidal injury is visually assessed and scored on a scale (e.g., 0% = no effect, 100% = plant death).
-
Data Analysis: The dose-response relationship is determined, and the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) or LD₅₀ (the lethal dose for 50% of the plants) is calculated.
dot
Caption: Workflow for a whole-plant post-emergence herbicidal bioassay.
Arabidopsis thaliana Root Growth Inhibition Assay
Arabidopsis thaliana is a model plant species widely used in herbicide research due to its rapid life cycle and well-characterized genetics. Root growth is particularly sensitive to auxin-like compounds, making this a robust and high-throughput screening method.[8][9][10]
Protocol:
-
Plate Preparation: Sterile agar medium containing various concentrations of the test compound is prepared and poured into petri dishes.
-
Seed Plating: Surface-sterilized Arabidopsis thaliana seeds are placed on the surface of the agar.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions to allow for root growth along the agar surface.
-
Measurement: After a set period (e.g., 7-10 days), the length of the primary root is measured.
-
Data Analysis: The root length of treated seedlings is compared to that of untreated controls, and the IC₅₀ (the concentration that inhibits root growth by 50%) is calculated.
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological potency of this compound and its derivatives can be inferred by examining the influence of its substituents.
The Picolinic Acid Core and the Role of Chlorine Atoms
The picolinic acid scaffold is the fundamental pharmacophore responsible for auxin-like activity. The chlorine atoms at the 4 and 6 positions are expected to significantly influence the molecule's herbicidal potency. Halogenation of the pyridine ring in auxin mimic herbicides is a common strategy to enhance activity.[1] The electron-withdrawing nature of chlorine can affect the electronic distribution of the ring system, potentially improving its binding affinity to the TIR1/AFB co-receptors. Furthermore, the presence of chlorine atoms can increase the molecule's stability and resistance to metabolic degradation within the plant.
The Influence of the 5-Cyano Group
The introduction of a cyano (-CN) group at the 5-position is a key feature of the parent compound. The cyano group is a strong electron-withdrawing group, which will further modulate the electronic properties of the aromatic ring. This could potentially enhance the interaction with the auxin receptor complex.
In some cases, a cyano group can also be a site for metabolic transformation within the plant. For instance, it could be hydrolyzed to a carboxylic acid or an amide. Depending on the nature of the metabolic products, this could either lead to bioactivation (conversion to a more potent form) or deactivation of the herbicide. The herbicidal activity of quinclorac, another auxin mimic, has been linked to the release of cyanide in susceptible grasses, which contributes to its phytotoxicity.[11] A similar mechanism could potentially contribute to the activity of 5-cyanopicolinic acid derivatives.
Proposed Derivatives and Predicted Potency
Based on the established SAR of picolinic acid herbicides, we can propose several derivatives of this compound and predict their relative biological potencies.
| Compound | Structure | Predicted Potency vs. Parent Compound | Rationale |
| Parent Compound | This compound | Baseline | Dichloro and cyano substitutions suggest a potentially high intrinsic herbicidal activity. |
| Derivative A | Methyl Ester of Parent Compound | Potentially Higher (in vivo) | Esterification can improve cuticular penetration and translocation within the plant. The ester would likely be hydrolyzed to the active carboxylic acid form in vivo. |
| Derivative B | 6-Phenyl Derivative | Potentially Higher | Replacement of the 6-chloro with a phenyl or substituted phenyl group is a known strategy to significantly increase herbicidal activity in picolinates, as seen in the development of newer commercial herbicides.[1][12] |
| Derivative C | 4-Amino Derivative | Potentially Higher | The introduction of an amino group at the 4-position is a common feature in highly active picolinic acid herbicides like picloram. This group can enhance binding to the auxin receptor. |
| Derivative D | 5-Carboxamide Derivative | Potentially Lower or Similar | Conversion of the cyano group to a carboxamide may alter the electronic properties and steric profile, potentially leading to a change in receptor binding affinity. Its activity would depend on the specific interactions of the amide group within the receptor pocket. |
Conclusion
While awaiting direct experimental validation, this comparative guide provides a robust, science-based framework for understanding the potential biological potency of this compound and its derivatives. The parent compound, with its dichloro and cyano substitutions, is predicted to possess significant herbicidal activity. Derivatization, particularly through esterification, substitution at the 6-position with aryl groups, and the introduction of a 4-amino group, holds the potential to further enhance this potency. The experimental protocols outlined herein represent the industry standard for evaluating the herbicidal efficacy of these and other novel compounds. Future research should focus on the synthesis and direct biological testing of these compounds to validate these predictions and further explore the rich chemical space of picolinic acid herbicides.
References
- Using a Plant Bioassay to Detect Herbicide Residue. (n.d.). HARVEST (uSask).
- Whole-Plant and Seed Bioassays for Resistance Confirmation. (2014). Weed Science, 62(S1), 196-205.
- Feng, T., Liu, Q., Xu, Z. Y., Wu, J. W., Li, Y. B., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Cao, C., Li, Y., & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1022.
- Feng, T., Liu, Q., Xu, Z. Y., Wu, J. W., Li, Y. B., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate.
- Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds.
- Kim, J., Kim, D. S., & Park, K. W. (2019). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI.
- Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
- Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. (n.d.). ResearchGate.
- Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. (n.d.). ResearchGate.
- Calderón Villalobos, L. I. A., & Estelle, M. (2017). Assaying Auxin Receptor Activity Using SPR Assays With F-Box Proteins and Aux/IAA Degrons. PubMed.
- Grossmann, K. (2010). News from Old Compounds: The Mode of Action of Auxin Herbicides. ResearchGate.
- Rocha, M., & De Smet, I. (2020). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. PMC.
- Invitro Binding Assay Protocol. (n.d.). University of Pennsylvania.
- Receptor Binding Assay - Part 1. (2017, March 30). YouTube.
- Döll, S., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PMC.
- Li, Y., et al. (2025). Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling. PubMed.
- Characterization of the root and leaf growth inhibitory compounds on Arabidopsis. (n.d.). ResearchGate.
- Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. (2017). Springer Nature Experiments.
- Yang, Z., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.
- Sammons, R. D., et al. (2017). Evaluation of glyphosate resistance in Arabidopsis thaliana expressing an altered target site EPSPS. PubMed.
- Franck, E., et al. (2016). Inhibition of Arabidopsis growth by the allelopathic compound azetidine-2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase. PubMed.
- Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed.
- Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH.
- Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. (2016). Figshare.
- Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides. PMC.
- Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks.
- Synthetic Auxin Resistant Weeds. (n.d.). Weed Science Society of America.
- Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. hracglobal.com [hracglobal.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. cambridge.org [cambridge.org]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of glyphosate resistance in Arabidopsis thaliana expressing an altered target site EPSPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Arabidopsis growth by the allelopathic compound azetidine-2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4,6-Dichloro-5-cyanopicolinic Acid
This guide provides essential safety and logistical information for the proper disposal of 4,6-dichloro-5-cyanopicolinic acid (CAS RN 861545-83-7). As a chlorinated, nitrogen-containing heterocyclic carboxylic acid, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
The procedures outlined herein are based on established principles of chemical waste management and available safety data. However, it is imperative to always consult the full Safety Data Sheet (SDS) provided by your supplier and your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Understanding the Hazard Profile
This compound is a reactive molecule with a significant hazard profile that dictates its handling and disposal requirements. Its chemical structure, featuring a carboxylic acid group, two chlorine atoms, and a cyano group on a pyridine ring, contributes to its acidic and toxicological properties.
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The presence of chlorine atoms classifies it as a halogenated organic compound . Halogenated organic wastes are subject to stringent disposal regulations, primarily because their improper disposal (e.g., via landfill) can lead to the formation of persistent and toxic environmental pollutants. Furthermore, combustion of these compounds must be carefully controlled to prevent the formation of hazardous byproducts like hydrogen chloride (HCl) gas and nitrogen oxides (NOx).[2][3]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure that all appropriate safety measures are in place.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
The following diagram illustrates the essential safety workflow for handling this compound.
Caption: Workflow for Safe Handling and Disposal Preparation.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For Small Spills (Solid or Liquid):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If it is a liquid, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization: Cautiously neutralize the spilled acid. For organic acids, a weak base like sodium bicarbonate is recommended.[5] Apply the neutralizer from the outside of the spill inwards to minimize splashing. Be aware that this may cause fizzing or the release of gas (CO2). Commercial acid neutralizers often contain an indicator that changes color when the spill is neutralized (pH of ~7).[6][7]
-
Collection: Once neutralized, carefully sweep or scoop the solid material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and emergency services.
-
Secure the Area: Prevent entry to the spill area.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.
Step 1: Waste Classification and Segregation
-
Classification: This compound must be classified as a halogenated organic waste .
-
Segregation: Maintain separate waste streams for halogenated and non-halogenated organic materials. This is critical as mixing these waste types can significantly increase disposal costs and complicate the disposal process.
-
Incompatibilities: Do not mix this acidic waste with bases, strong oxidizing agents, or cyanides in the same container to prevent potentially violent reactions or the release of toxic gases. Always consult the SDS for a full list of incompatible materials.[8]
Step 2: Preparing the Waste Container
-
Select an Appropriate Container: Use a container designated for halogenated organic waste that is in good condition and has a secure, sealing lid. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The primary hazards (e.g., Corrosive, Toxic)
-
The date accumulation started.
-
Step 3: Accumulation of Waste
-
Solid Waste: Place any unused or contaminated solid this compound directly into the labeled waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be placed in the designated hazardous waste container.
-
Solutions: If you have solutions of this compound, they should be collected in a designated liquid halogenated organic waste container. Do not overfill containers; leave at least 10% headspace for expansion.
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous waste.
Step 4: Storage and Disposal Request
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the laboratory personnel and away from drains and sources of ignition.
-
Disposal Request: Once the container is full or you are no longer generating this waste, arrange for its collection by your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
The overall disposal decision-making process is summarized in the following diagram.
Caption: Disposal Pathway for this compound.
Regulatory Considerations: EPA Waste Codes
The Resource Conservation and Recovery Act (RCRA) gives the Environmental Protection Agency (EPA) the authority to control hazardous waste. Proper classification using EPA waste codes is a legal requirement for the waste generator.
| Potential EPA Waste Code | Description | Applicability to this compound |
| D002 | Corrosivity | Highly Likely. As a strong organic acid, it is likely to have a pH ≤ 2 in solution, meeting the characteristic of corrosivity. |
| D-Series (Toxicity) | Toxicity Characteristic | Possible. If the compound leaches specific toxic substances above regulatory limits, it could be classified under one of these codes (D004-D043). This is unlikely unless it contains regulated contaminants. |
| P or U-List | Discarded Commercial Chemical Products | Possible but Undetermined. If this compound is listed as an acutely hazardous (P-list) or toxic (U-list) commercial chemical product, any unused amount must be managed under these codes. A definitive determination requires a full SDS or regulatory list review. |
The final determination of the correct waste code is the responsibility of the waste generator. Always consult with your EHS department for guidance on classifying this waste stream according to your specific circumstances and local regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to a strict protocol of segregation and containment, researchers can manage this chemical waste responsibly. The core principles are clear: treat this compound as a halogenated, corrosive hazardous waste; never dispose of it via standard drains or trash; and always work in close partnership with your institution's environmental health and safety experts. This proactive approach ensures a safe research environment and maintains compliance with all regulatory standards.
References
- Spill Cleanup Quick Reference. (n.d.). [Source Link Not Available]
- Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014). PubMed. [Link]
- Picolinic acid. (n.d.). Wikipedia. [Link]
- How-to: Neutralise Chemical Spills. (2020).
- How to Neutralize Chemical Spills. (2024). Lab Manager Magazine. [Link]
- The Reductive Cleavage Of Picolinic Amides. (n.d.).
- Hammick reaction. (n.d.). Wikipedia. [Link]
- Safety Data Sheet - 6-(3-Cyanophenyl)picolinic acid. (2024). Aaron Chemicals. [Link]
- This compound | CAS 861545-83-7. (n.d.). American Elements. [Link]
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA. [Link]
- Bordwell pKa Table. (n.d.).
- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. (n.d.).
- Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
- Chemical Waste Management Guide. (n.d.). Technion. [Link]
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]
- The NIH Drain Discharge Guide. (n.d.). NIH. [Link]
- Table from pKa values in organic chemistry. (2018). Tetrahedron Letters. [Link]
- Table of Acids with Ka and pKa Values. (n.d.). CLAS. [Link]
- This compound CAS NO.861545-83-7. (n.d.). ENAO Chemical Co., Limited. [Link]
- Chlorination of aromatic carboxylic acid esters. (n.d.).
- This compound. (n.d.). 1PlusChem LLC. [Link]
- How Do You Neutralize Chlorine? (2025). YouTube. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. library.gwu.edu [library.gwu.edu]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. stratex.com.au [stratex.com.au]
- 7. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 8. הטכניון - מכון טכנולוגי לישראל - Technion WP-CIS - WEB - site [404.web.technion.ac.il]
Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dichloro-5-cyanopicolinic Acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4,6-Dichloro-5-cyanopicolinic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower your research with the highest standards of safety and operational excellence.
Understanding the Hazard Profile of this compound
This compound is a multifaceted compound, presenting a combination of hazards that demand rigorous adherence to safety protocols. Its structure, featuring a chlorinated pyridine ring and a cyano group, dictates its reactivity and toxicological profile.
-
Corrosivity and Irritation: As a chlorinated organic acid, it is expected to be corrosive and cause severe irritation to the skin and eyes. The hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are associated with similar compounds.
-
Respiratory Tract Irritation: Fine powders of this compound can be easily inhaled, leading to respiratory irritation, as indicated by the hazard statement H335 (May cause respiratory irritation).
-
Toxicity (Oral and Inhalation): The presence of the dichloro- and cyano- moieties suggests potential toxicity if ingested (H302: Harmful if swallowed) or inhaled (H332: Harmful if inhaled). The cyano group is of particular concern due to the potential for cyanide-related toxicity.
-
Cyanide-Related Hazards: While the cyanide group is covalently bound, it is crucial to consider its potential to release hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures during decomposition.[1][2] HCN is a potent and rapidly acting poison.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a matter of compliance but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's chemical nature.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving recommended. Inner: Nitrile exam gloves. Outer: Thicker, chemical-resistant gloves such as Butyl rubber or Viton®. | Nitrile gloves offer good general chemical resistance for incidental contact.[5][6] However, for extended contact or when handling solutions, a more robust outer glove is necessary. Butyl rubber provides excellent resistance to acids, while Viton® is a good choice for chlorinated solvents.[7][8] Always inspect gloves for damage before use.[9] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to the corrosive and severely irritating nature of the compound, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a full-face shield protects the rest of the face from splashes of powders or solutions.[9] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat provides a removable barrier in case of a spill. Flame-resistant material is recommended as a precaution against unforeseen reactions. Full leg and foot coverage are basic laboratory safety requirements.[10] |
| Respiratory Protection | Dependent on the scale and nature of the work (see workflow diagram below). | For handling small quantities of the solid in a well-ventilated fume hood, a P100 particulate filter on a half-mask respirator may be sufficient. For larger quantities, potential for aerosolization, or in case of a spill, a full-face respirator with combination cartridges (organic vapor/acid gas/P100) or a Supplied Air Respirator (SAR) is required.[11][12] |
Workflow for Selecting Appropriate Respiratory Protection
The following diagram outlines a decision-making process for selecting the correct level of respiratory protection. This workflow is designed to ensure that the chosen respirator's Assigned Protection Factor (APF) is adequate for the anticipated exposure level.[12]
Caption: Decision workflow for selecting the appropriate level of respiratory protection.
Emergency Procedures: Rapid and Informed Response
In the event of an exposure, immediate and correct action is critical to minimizing harm. The presence of the cyano group necessitates specific first-aid considerations beyond those for a typical corrosive substance.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[3] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3] An eyewash station should be used. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air at once.[3] If breathing is difficult or has stopped, trained personnel should administer 100% oxygen.[4] Do not perform mouth-to-mouth resuscitation.[4] Call for immediate medical assistance and inform them of potential cyanide exposure.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water.[3] Seek immediate medical attention.[15]
-
Spill Response: For small spills within a chemical fume hood, use an absorbent material to contain the spill.[13] For larger spills, or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response team.[16]
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination and exposure to personnel. As a chlorinated organic compound with a cyanide group, it falls into multiple hazardous waste categories.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including disposable PPE, contaminated labware, and residual chemical, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13]
-
Waste Neutralization (Aqueous Waste Stream): For aqueous waste streams containing the compound, a two-step neutralization process is recommended, to be performed in a chemical fume hood:
-
Cyanide Oxidation: Adjust the pH of the aqueous waste to >10 with sodium hydroxide. Slowly add a 10% bleach solution (sodium hypochlorite) with stirring to oxidize the cyanide to the less toxic cyanate.[3] This should be done in a well-ventilated area, as the reaction can evolve toxic cyanogen chloride (CNCl) and hydrogen cyanide (HCN) gas if the pH drops below 10.[3]
-
Acid Neutralization: After the cyanide has been oxidized (allow for a sufficient reaction time, e.g., overnight), the acidic nature of the picolinic acid derivative can be neutralized by slowly adding a base, such as sodium bicarbonate, until the pH is between 6 and 8.[17]
-
-
Solid Waste: Solid this compound and heavily contaminated materials should be disposed of in their original container or a suitable, labeled hazardous waste container without any pre-treatment.
-
Final Disposal: All waste containers must be disposed of through your institution's certified hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.[18]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.
References
- University of Illinois, Division of Research Safety. (2014, March 24). Cyanides.
- Columbia University. (2013, May 7). Cyanide Safe Use Guidelines.
- Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure.
- MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
- University of New Mexico, Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template.
- 3M. (n.d.). Respirator Selection.
- LeelineWork. (2025, April 2). Respirator Selection and Top 10 Manufacturing sources: A Comprehensive Guide.
- Sikorska, E., et al. (2020).
- KPA. (2024, August 22). Choosing the Right Respirator: Understanding OSHA Guidelines.
- UC Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- University of Alberta, AFNS Safety. (n.d.). Personal Protective Equipment (PPE).
- 3M. (n.d.). 3M Respirator Selection Guide.
- Little Pro. (2017, July 7). GHS SDS Preparation Tip 1: How to Select Gloves for Chemicals.
- Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?.
- HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrogen cyanide.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- University of California, Santa Barbara. (n.d.). GLOVE SELECTION CHART.
- ResearchGate. (2019, May 5). (PDF) Thermal Decomposition of Chloropicrin.
- SHOWA Gloves. (n.d.). CHEMICAL PERMEATION GUIDE.
- Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves.
- PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Sodium cyanide (as CN).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Sodium cyanide (as CN) - Restored.
- PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Centers for Disease Control and Prevention. (2015, June 1). The Emergency Response Safety and Health Database: Systemic Agent: HYDROGEN CYANIDE (AC).
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines.
- Wikipedia. (n.d.). Picolinic acid.
- University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
Sources
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. monash.edu [monash.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. gloves.com [gloves.com]
- 7. heightechsafety.com.au [heightechsafety.com.au]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 11. 3m.com [3m.com]
- 12. ohdglobal.com [ohdglobal.com]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. uwlax.edu [uwlax.edu]
- 18. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
